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  • Product: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
  • CAS: 1211585-58-8

Core Science & Biosynthesis

Foundational

A Guide to the Therapeutic Potential of Tetrahydropyrido[3,2-d]pyrimidine Derivatives: From Kinase Inhibition to Neuroprotection

Executive Summary The tetrahydropyrido[3,2-d]pyrimidine scaffold is emerging as a privileged structure in modern medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyrido[3,2-d]pyrimidine scaffold is emerging as a privileged structure in modern medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical analysis for researchers and drug development professionals, exploring the versatility of this heterocyclic core. We delve into its critical role in the development of targeted therapies, with a primary focus on oncology and neurodegenerative disorders. By examining key molecular targets such as PI3Kδ and ATR kinase, and exploring multi-target strategies for Alzheimer's disease, this document synthesizes the latest preclinical and clinical findings. It further provides detailed experimental protocols and strategic insights, explaining the causal relationships behind synthetic choices and assay designs to empower the development of next-generation therapeutics based on this promising scaffold.

Chapter 1: The Tetrahydropyrido[3,2-d]pyrimidine Scaffold: A Versatile Core in Medicinal Chemistry

Pyridopyrimidines, a class of bicyclic nitrogen-containing heterocycles, are of immense interest due to their wide-ranging biological activities.[1][2] This family includes four isomers based on the nitrogen position in the pyridine ring: [2,3-d], [3,4-d], [4,3-d], and [3,2-d].[1][3][4] Among these, the pyrido[3,2-d]pyrimidine core has garnered significant attention. The further saturation of the pyridine ring to its "tetrahydro" form introduces conformational flexibility, allowing for optimized three-dimensional interactions with complex biological targets. This structural feature has proven crucial for enhancing potency, selectivity, and pharmacokinetic properties, establishing the tetrahydropyrido[3,2-d]pyrimidine framework as a key pharmacophore in the design of novel therapeutics.[2][5]

Chapter 2: Therapeutic Landscape: Targeting Key Pathological Pathways

The unique structural and electronic properties of tetrahydropyrido[3,2-d]pyrimidine derivatives have enabled their application in diverse therapeutic areas. Their ability to act as potent and selective inhibitors of key enzymes makes them particularly valuable in oncology and neurodegeneration.

Oncology: Precision Inhibition of Cancer-Driving Kinases

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][6] Pyrido[3,2-d]pyrimidine derivatives have been successfully developed as potent kinase inhibitors.

The δ isoform of class I phosphoinositide 3-kinase (PI3Kδ) is a crucial mediator of immune cell signaling and a validated target for hematologic malignancies and inflammatory diseases.[7]

  • Mechanism of Action: Pyrido[3,2-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors that occupy the kinase hinge region. This mechanism effectively blocks the phosphorylation of downstream effectors like Akt, thereby inhibiting cell proliferation and survival pathways.[7]

  • Lead Compounds:

    • Seletalisib (UCB5857): A notable pyrido[3,2-d]pyrimidine derivative that entered clinical evaluation as a selective PI3Kδ inhibitor for conditions like Primary Sjogren's Syndrome.[6]

    • Compound S5: A more recent derivative that demonstrated superior potency against PI3Kδ (IC50 = 2.82 nM) and strong anti-proliferative activity against the SU-DHL-6 lymphoma cell line (IC50 = 0.035 µM) when compared to the approved drug idelalisib.[7] The design of S5 showcases a rational approach to achieving high selectivity over other PI3K isoforms, a critical factor in minimizing off-target effects.

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor (e.g., S5) Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3Kδ by tetrahydropyrido[3,2-d]pyrimidine derivatives.

Table 1: Comparative Potency of PI3Kδ Inhibitors

Compound PI3Kδ IC50 (nM) Anti-proliferative IC50 (µM) on SU-DHL-6 cells Reference
Idelalisib - - [7]

| Compound S5 | 2.82 | 0.035 |[7] |

Targeting the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a promising therapeutic strategy for cancers with deficiencies in their DNA damage response (DDR) mechanisms.[8] This approach leverages the concept of synthetic lethality, where inhibiting ATR is selectively lethal to cancer cells that rely on it for survival due to other DDR defects.

  • Mechanism of Action: Through structure-based drug design, pyrido[3,2-d]pyrimidine derivatives have been developed as potent ATR inhibitors. These compounds block the ATR-mediated signaling cascade that is activated by DNA damage, leading to cell cycle arrest and apoptosis in vulnerable cancer cells.[8]

  • Lead Compound: The representative compound 10q from a reported series showed excellent potency against ATR in both biochemical and cellular assays.[8] Importantly, it displayed favorable metabolic stability across different species and demonstrated synergistic activity when combined with an ATM inhibitor, validating the synthetic lethality approach.[8]

Screening Cascade for ATR Inhibitors

ATR_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Compound_Library Pyrido[3,2-d]pyrimidine Library Synthesis Biochemical_Assay Primary Screen: ATR Kinase Assay (Biochemical IC50) Compound_Library->Biochemical_Assay Cellular_Assay Secondary Screen: Cellular ATR Assay (p-Chk1 IC50) Biochemical_Assay->Cellular_Assay Potent Hits Metabolic_Stability ADME Profiling: Microsomal Stability Cellular_Assay->Metabolic_Stability Confirmed Hits Synergy_Study Efficacy Study: Combination with ATM Inhibitor Metabolic_Stability->Synergy_Study Stable Leads

Caption: A typical workflow for identifying and validating novel ATR inhibitors.

Neurodegenerative Disorders: A Multi-Target Approach

The complexity of neurodegenerative diseases like Alzheimer's (AD) often requires therapies that can address multiple pathological factors simultaneously.[9] The pyrido[3,2-d]pyrimidine scaffold has shown promise in this area as a template for designing multi-target-directed ligands.[10]

  • Mechanism of Action: In the context of AD, pathology involves amyloid-beta (Aβ) plaque formation, neurofibrillary tangles composed of hyperphosphorylated tau, cholinergic dysfunction, and metal ion dyshomeostasis.[11][12] Pyrido[3,2-d]pyrimidine bioisosteres have been designed to concurrently inhibit cholinesterases (to improve cognitive function), prevent Aβ aggregation, and chelate excess metal ions that contribute to oxidative stress.[10]

  • Lead Compound: A pyrido[3,2-d]pyrimidine bioisostere, 10b , exhibited potent anti-Aβ40 activity (IC50 = 1.1 µM), dual inhibition of cholinesterases, and significant iron-chelating properties.[10] This multi-functional profile highlights the scaffold's potential for creating disease-modifying therapies for AD.

Multi-Target Strategy for Alzheimer's Disease

AD_Multi_Target cluster_AD Alzheimer's Disease Pathology Compound Pyrido[3,2-d]pyrimidine Derivative Abeta Aβ Aggregation Compound->Abeta Inhibits ChE Cholinergic Deficit (AChE/BChE Activity) Compound->ChE Inhibits Metals Metal Ion Dysregulation & Oxidative Stress Compound->Metals Chelates

Caption: A single compound targeting multiple pathological drivers in AD.

Chapter 3: Synthetic Strategies and Methodologies

The successful development of tetrahydropyrido[3,2-d]pyrimidine derivatives hinges on robust synthetic routes and reliable biological evaluation protocols. This section provides a general synthetic scheme and detailed methodologies for key in vitro assays.

General Synthesis of the Tetrahydropyrido[3,2-d]pyrimidine Core

The synthesis of the pyrido[3,2-d]pyrimidine core can be achieved through various routes, often involving the construction of the pyrimidine ring onto a pre-existing pyridine derivative or vice versa.[1][4] The synthesis of Seletalisib, for instance, provides a patented and validated route.[6] A generalized, multi-step approach is outlined below.

General Synthetic Workflow

Caption: A representative synthetic pathway to the target scaffold.

Protocol: In Vitro PI3Kδ Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for the PI3Kδ kinase. It is a self-validating system designed for accuracy and reproducibility.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody mixture containing PI3Kδ kinase and a terbium-labeled anti-His antibody in a defined kinase buffer.

    • Prepare a 4X tracer mixture containing a fluorescein-labeled kinase tracer molecule.

    • Prepare a serial dilution of the tetrahydropyrido[3,2-d]pyrimidine test compound in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure:

    • Dispense 2.5 µL of the serially diluted test compound into the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of the 4X kinase/antibody mixture to all wells.

    • Add 5 µL of the 4X tracer mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Anti-proliferative Assay (MTT Assay)

This protocol measures the ability of a test compound to inhibit the proliferation of a relevant cancer cell line (e.g., SU-DHL-6 for PI3Kδ inhibitors).

Methodology:

  • Cell Seeding:

    • Culture SU-DHL-6 cells to a logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for an additional 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chapter 4: Future Perspectives and Drug Development

The tetrahydropyrido[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The clinical and preclinical success of derivatives targeting kinases like PI3Kδ and ATR validates its utility in oncology.[6][7][8] Furthermore, its application in creating multi-target ligands for complex neurodegenerative disorders like Alzheimer's disease opens new avenues for drug discovery.[10]

Future efforts should focus on:

  • Expanding the Therapeutic Scope: Investigating the scaffold against other kinase targets, epigenetic modifiers, and G-protein coupled receptors.

  • Optimizing Pharmacokinetics: Fine-tuning structure-activity and structure-property relationships to enhance oral bioavailability, metabolic stability, and, for CNS applications, blood-brain barrier penetration.[11]

  • Biomarker-Driven Development: For targeted therapies like ATR inhibitors, identifying and validating patient selection biomarkers will be crucial for clinical success.

By leveraging rational drug design and a deep understanding of disease biology, the tetrahydropyrido[3,2-d]pyrimidine core is well-positioned to be the foundation for a new generation of safe and effective medicines.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Encyclopedia. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Available at: [Link]

  • Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. Available at: [Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives. PubMed. Available at: [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. TU Delft Repositories. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Dovepress. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and Pyrimido[4,5-d]azepine Derivatives as Potential BRD4 Inhibitors. Semantic Scholar. Available at: [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Core

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine Scaffolds The fusion of pyridine and pyrimidine rings gives rise to a family of heterocyclic compounds known as pyridopy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine Scaffolds

The fusion of pyridine and pyrimidine rings gives rise to a family of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of immense interest in medicinal chemistry as structural analogs of biogenic purines and pteridines, enabling them to interact with a wide array of biological targets.[1] There are four primary isomers of pyridopyrimidine—pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]—differentiated by the position of the nitrogen atom in the pyridine ring.[2][3][4]

While the pyrido[2,3-d]pyrimidine isomer is the most extensively studied, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure for developing highly potent and selective therapeutic agents.[1][5][6][7] Though its synthesis can be more challenging compared to other isomers, its unique electronic and structural properties make it a compelling starting point for drug discovery.[1] Compounds based on this core have demonstrated a remarkable breadth of biological activities, including roles as inhibitors of critical cellular kinases, as well as antimalarial, immunosuppressive, and anti-HCV agents.[1] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the biological function of pyrido[3,2-d]pyrimidine derivatives, with a particular focus on their role as kinase inhibitors in oncology and immunology.

The Pyrido[3,2-d]pyrimidine Scaffold as a Kinase Inhibitor

A significant portion of the therapeutic potential of pyrido[3,2-d]pyrimidines stems from their efficacy as kinase inhibitors.[2] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. Most kinase inhibitors are designed to compete with adenosine triphosphate (ATP), the universal phosphate donor, for binding within the enzyme's active site. The pyrido[3,2-d]pyrimidine core serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase's hinge region, thereby anchoring the inhibitor in the active site. The strategic placement of substituents at various positions on the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of the pyrido[3,2-d]pyrimidine scaffold with key substitution points.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of pyrido[3,2-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR at key positions, drawing on data from successful inhibitor development campaigns.

C4-Position: The Hinge-Binding Anchor

The C4 position is arguably the most critical for kinase inhibition. The substituent at this position, typically an amino group, projects directly into the ATP-binding pocket and forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region.

  • Primary Amine: An unsubstituted amino group (-NH2) is a common starting point, providing a crucial hydrogen bond donor.

  • Substituted Amines: Modification of this amine with various groups is a primary strategy for modulating potency and achieving selectivity. For instance, in the development of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors, attaching chiral amino alcohols or cyclic amines to the C4 position was explored.[8] The stereochemistry and size of the substituent are critical; for example, an (R)-configuration on a 1-phenylethanolamine side chain can be essential for fitting into a specific pocket.

C2-Position: The Selectivity Gatekeeper

Substituents at the C2 position often point towards the solvent-exposed region of the ATP pocket or can be tailored to interact with specific amino acid residues that differ between kinases, thereby governing selectivity.

  • Small, Polar Groups: Small groups like amines or hydroxyls can enhance solubility and form additional hydrogen bonds.

  • Larger Aromatic/Heterocyclic Groups: In the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the introduction of a substituted quinoline moiety at the C4 position, coupled with modifications at other positions, was key to achieving high potency and selectivity.[2][9]

C6-Position: The Deep Pocket Explorer

The C6 position on the pyridine ring often extends into a deeper hydrophobic pocket within the kinase active site.

  • Aryl and Heteroaryl Groups: Large, rigid groups such as substituted phenyl or heteroaryl rings are frequently employed here. In dual MNK/PIM kinase inhibitors, a 4,6-disubstituted pattern was developed where the C6 substituent played a key role.[10] The nature of the substitution on these aryl rings (e.g., electron-donating or -withdrawing groups) can fine-tune electronic properties and van der Waals interactions, significantly impacting potency.

C8-Position: The Solubility Modulator

The C8 position can influence the overall physicochemical properties of the molecule.

  • Small Alkyl or Polar Groups: Introducing small alkyl groups or polar functionalities at this position can improve solubility and metabolic stability without directly engaging in primary binding interactions.

Case Study 1: Potent and Selective PI3Kδ Inhibitors

The δ isoform of PI3K is a key regulator of immune cell function, making it a prime target for treating hematologic malignancies and autoimmune diseases.[9] A series of novel pyrido[3,2-d]pyrimidine derivatives were designed and synthesized, leading to the discovery of highly potent and selective PI3Kδ inhibitors.[9]

Key SAR Insights: The optimization from an initial lead to the potent compound S5 highlights several key SAR principles. The introduction of a specific chiral trifluoro-ethylamino side chain at the C4 position proved critical for high-potency binding.

CompoundR Group (at C4)PI3Kδ IC50 (nM)[9]Selectivity vs PI3Kα
Idelalisib (control)-19~450x
S5 (R)-2,2,2-trifluoro-1-(8-chloroquinolin-3-yl)ethyl2.82>350x

Table 1: Comparative activity of a lead pyrido[3,2-d]pyrimidine PI3Kδ inhibitor.

The data clearly shows that the complex side chain of compound S5 affords a significant boost in potency compared to the established drug Idelalisib.[9] This compound effectively inhibited the phosphorylation of Akt, a downstream effector of PI3Kδ, in a concentration-dependent manner, confirming its on-target cellular activity.[9]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: Simplified PI3K/Akt signaling pathway targeted by pyrido[3,2-d]pyrimidine inhibitors.

Case Study 2: ATR Kinase Inhibitors for Cancer Therapy

ATR kinase is a central component of the DNA Damage Response (DDR) pathway, a critical mechanism for maintaining genomic integrity. Targeting ATR is a promising therapeutic strategy, particularly for tumors with existing deficiencies in other DDR pathways (a concept known as synthetic lethality).[8] Structure-based design led to a series of pyrido[3,2-d]pyrimidine derivatives with potent ATR inhibitory activity.[8]

Key SAR Insights: The study explored various substitutions to optimize ATR inhibition. The representative compound 10q emerged as a highly potent lead.

CompoundR1 (at C4)R2 (at C8)ATR Kinase IC50 (nM)[8]HT-29 Cell IC50 (µM)[8]
10a 3-(dimethylamino)azetidin-1-ylH12.3>10
10q (S)-1-(4-(methylsulfonyl)phenyl)pyrrolidin-3-amineMethyl0.490.057

Table 2: SAR highlights for pyrido[3,2-d]pyrimidine-based ATR inhibitors.

The SAR data reveals that:

  • C4-Substituent is Crucial: A complex, chiral amine at the C4 position, like the one in 10q , dramatically improves both biochemical and cellular potency over simpler cyclic amines.

  • C8-Substitution Enhances Properties: The addition of a small methyl group at the C8 position in 10q likely improved physicochemical properties, contributing to its superior cellular activity.

  • Metabolic Stability: Compound 10q also demonstrated good metabolic stability in liver microsomes, a critical parameter for drug development.[8]

Experimental Protocols: A Framework for Trustworthiness

To ensure the reliability of SAR data, standardized and validated experimental protocols are essential. The following is a representative methodology for an in vitro kinase assay, a cornerstone of inhibitor profiling.

Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

1. Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled peptide are used. When the peptide is phosphorylated, the antibody binds, bringing the europium and XL665 into proximity and generating a FRET (Förster Resonance Energy Transfer) signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

2. Materials:

  • Recombinant Kinase (e.g., ATR, PI3Kδ)

  • Biotinylated Substrate Peptide

  • ATP

  • Kinase Assay Buffer

  • Test Compounds (serial dilutions in DMSO)

  • HTRF® Detection Reagents (Europium-antibody and XL665-streptavidin)

  • 384-well low-volume microplates (white)

  • HTRF®-compatible plate reader

3. Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. Dispense 50 nL of each dilution into the assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (no enzyme).

  • Enzyme/Substrate Preparation: Prepare a master mix containing the kinase and the substrate peptide in the appropriate kinase assay buffer.

  • Enzyme/Substrate Addition: Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare the HTRF® detection reagent mix according to the manufacturer's instructions. Add 10 µL of this mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data relative to the controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Compound Plating (Serial Dilutions) B 2. Add Kinase + Substrate Mix A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add HTRF® Detection Reagents D->E F 6. Incubate (e.g., 60 min) E->F G 7. Read Plate (FRET Signal) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Standardized workflow for determining inhibitor potency in a kinase assay.

Conclusion and Future Outlook

The pyrido[3,2-d]pyrimidine scaffold is a potent and versatile platform for the design of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is governed by a delicate interplay of substitutions at key positions, with the C4 position being critical for hinge binding, the C2 and C6 positions driving potency and selectivity, and the C8 position influencing physicochemical properties.

The case studies on PI3Kδ and ATR inhibitors demonstrate that a deep understanding of the target's active site architecture, combined with systematic chemical modification of the scaffold, can yield compounds with nanomolar potency and excellent selectivity. Future work in this area will likely focus on developing inhibitors against novel kinase targets, further refining selectivity profiles to minimize off-target effects, and optimizing pharmacokinetic properties to create next-generation medicines for cancer, inflammation, and other debilitating diseases.

References

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  • Lin, Y. H., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(19), 14759-14774. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 136, 106535. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]

  • Routier, S., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(1), 126-144. Available at: [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7235-7254. Available at: [Link]

  • Fayed, E. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1052-1066. Available at: [Link]

  • Zhu, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2024). SAR of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

  • Zhu, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Chaurasiya, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Chen, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry, 28. Available at: [Link]

  • Fayed, E. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. Available at: [Link]

  • Zhu, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]

Sources

Foundational

The 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Scaffold: Evolution, Synthesis, and Pharmacological Diversification in Medicinal Chemistry

Executive Summary In the continuous search for privileged scaffolds in medicinal chemistry, the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core has emerged as a highly versatile architecture. Originally conceived during t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous search for privileged scaffolds in medicinal chemistry, the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core has emerged as a highly versatile architecture. Originally conceived during the optimization of classical antifolates (pteridine and folic acid analogues), this bicyclic system has transcended its historical role as a dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitor. Today, its derivatives are actively investigated as ATP-competitive kinase inhibitors, PARP1 modulators, and potent antimalarial agents targeting PfATP4.

This technical guide dissects the historical discovery, synthetic evolution, and biological validation of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold, providing actionable methodologies for modern drug development workflows.

Historical Context and Scaffold Evolution

The genesis of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine system is rooted in the mid-to-late 20th-century effort to overcome the toxicological liabilities and resistance mechanisms associated with classical antifolates like aminopterin and methotrexate.

Early structural biology studies revealed that the nitrogen at the 8-position of the pteridine ring was not strictly necessary for hydrogen bonding within the DHFR active site. This led to the synthesis of 8-deaza-aminopterin analogues, where the N8 atom was replaced by a carbon atom, yielding a pyrido[3,2-d]pyrimidine core. To further enhance conformational flexibility and mimic the reduced state of naturally occurring tetrahydrofolate, researchers performed catalytic reduction of the pyridine ring, birthing the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold[1].

ScaffoldEvolution A Classical Pteridines (Folic Acid / Aminopterin) B 8-Deaza-aminopterin (Carbon Replacement) A->B Isosteric Replacement C 5,6,7,8-Tetrahydropyrido [3,2-d]pyrimidine Core B->C Pyridine Ring Reduction D Antifolates (DHFR / TS Inhibitors) C->D Side-chain Elongation E ATP-Mimetics (Kinase / PARP1 Inhibitors) C->E Hinge-binding Optimization F Antimalarials (PfATP4 Modulators) C->F Scaffold Truncation

Evolutionary trajectory of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold.

Chemical Synthesis & Structural Biology

Overcoming Synthetic Bottlenecks

Historically, the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues relied on the direct catalytic hydrogenation of the pyridine ring. However, this approach was plagued by a major side reaction: the benzylic hydrogenolysis of the C9-N10 bond, which severely truncated overall yields[2].

To bypass this, modern synthetic routes utilize an aziridine intermediate . By leveraging aziridine ring expansion and intramolecular cyclization, the carbon-nitrogen bond cleavage is completely avoided, allowing for the efficient construction of the tetrahydrofolate skeleton[2].

Protocol: Synthesis of 2,4-Diamino-5,6-methylene-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine via Aziridine Intermediate

This protocol details the base-catalyzed cyclization of a chloromethyl precursor into the highly strained aziridine intermediate, a critical building block for downstream diversification.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Suspend 2,4-diamino-6-chloromethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (Compound 7, 1.4 mmol) in 25 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polar transition state of the intramolecular cyclization without participating in unwanted nucleophilic side reactions.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.1 mmol) dropwise to the suspension.

    • Causality: DBU acts as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the secondary ring amine to drive the formation of the aziridine ring, while its steric bulk prevents it from directly attacking the chloromethyl group (which would lead to dead-end substitution byproducts).

  • Reaction Progression: Stir the reaction at room temperature for 1 hour.

    • Causality: Maintaining room temperature is critical. Elevated temperatures can cause the newly formed, highly strained aziridine ring to undergo premature thermal degradation or unwanted polymerization.

  • Isolation: Concentrate the mixture under reduced pressure and purify via preparative TLC using a chloromethane/methanol (9:1) gradient.

    • Causality: The basicity of the pyrimidine core requires a slightly polar solvent system to prevent streaking on the silica gel, ensuring high-purity isolation of the target aziridine intermediate.

Pharmacological Mechanisms and Target Diversification

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is a classic ATP-mimetic and folate-mimetic [3]. Its nitrogen-rich pyrimidine face serves as an ideal "hinge binder" in the active sites of various enzymes.

Antifolate Activity (DHFR and TS Inhibition)

Derivatives bearing elongated side chains at the 6-position act as potent competitive inhibitors of DHFR. For instance, 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine has demonstrated significant antiproliferative activity against HL-60 and HeLa cell lines, while also showing promise as an antimicrobial against Mycobacterium tuberculosis by targeting its unique folate biosynthesis pathway[4].

MOA N1 Tetrahydropyrido[3,2-d]pyrimidine Derivative Enters Cell N2 Competitive Binding to DHFR N1->N2 N3 Depletion of Tetrahydrofolate (THF) N2->N3 Blocks DHF reduction N4 Inhibition of Thymidylate Synthase N3->N4 N5 Arrest of de novo dTMP/Purine Synthesis N4->N5 N6 S-Phase Cell Cycle Arrest & Apoptosis N5->N6

Intracellular signaling and metabolic blockade induced by DHFR inhibitors.

Kinase and PARP1 Inhibition

By truncating the extended folate-like side chains, researchers have repurposed the scaffold to target the ATP-binding pockets of kinases (e.g., PI3K) and poly(ADP-ribose) polymerase 1 (PARP1). Recent patent literature highlights the use of tetrahydropyrido[3,2-d]pyrimidine-7-carbaldehyde derivatives in the synthesis of potent PARP1 inhibitors for targeted oncology therapies[5].

Antimalarial Activity via PfATP4

In a striking example of scaffold repurposing, truncation of lactam-based derivatives yielded a dihydroquinazolinone/tetrahydropyrido[3,2-d]pyrimidine hybrid that targets PfATP4 , a critical sodium efflux pump in Plasmodium falciparum. These truncated analogues disrupt parasite sodium homeostasis, leading to rapid parasite clearance.

Quantitative Bioactivity Summary
Compound / Derivative ClassPrimary TargetPrimary IndicationObserved PotencyReference
Compound 6k (6-(3,4,5-trimethoxyphenethyl)-5-formyl...)DHFROncology (HL-60) / TuberculosisIC₅₀ = 16.6 μM[4]
Compound 21 (8-deaza-10-formyl-5,6,7,8-tetrahydro...)DHFR / TSOncology (H.Ep.-2)Competitive Inhibition (Sub-μM)[1]
Analogue 35 (Truncated Scaffold)PfATP4Malaria (P. falciparum)EC₅₀ = 0.027 μM
Vinylpyrido[3,2-d]pyrimidine Derivatives PARP1Oncology (Targeted Therapy)Nanomolar (Assay Dependent)[5]

Experimental Validation: High-Throughput Kinase Assay

To validate the ATP-competitive nature of these pyrimidine derivatives, a robust in vitro kinase assay is required. The following protocol is optimized for evaluating PI3K or similar kinases using a fluorescence/luminescence readout[6].

Step-by-Step Methodology:

  • Plate Preparation: Utilize a low-volume, non-binding CORNING 384-well black plate (Cat. No. #3676).

    • Causality: The non-binding surface chemistry is critical. Tetrahydropyrido[3,2-d]pyrimidine derivatives often possess high lipophilicity (LogP). Standard polystyrene plates cause the compound to adsorb to the well walls, artificially lowering the effective concentration in solution and resulting in falsely inflated IC₅₀ values.

  • Enzyme and Compound Incubation: Add the target kinase (e.g., PI3K) and a 10-point serial dilution of the inhibitor. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the substrate is introduced, ensuring accurate measurement of steady-state inhibition.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the specific substrate (e.g., phosphatidylinositol at 10 μg/mL). Ensure the final concentration of ATP is strictly maintained at 1 μM.

    • Causality: Keeping the ATP concentration at or below its

      
       value ensures the assay remains highly sensitive to competitive ATP-mimetics. High ATP concentrations would outcompete the inhibitor, masking its true potency.
      
  • Readout: Quench the reaction after 30 minutes and measure the signal using a standard luminescence/fluorescence plate reader to calculate the IC₅₀.

Future Perspectives

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold remains a cornerstone of modern drug discovery. Future lead optimization efforts must focus on mitigating metabolic liabilities—such as N-demethylation and oxidative degradation—while improving aqueous solubility. By leveraging structure-based drug design (SBDD) and exploring novel substitution patterns at the 6- and 7-positions, medicinal chemists can continue to unlock the vast therapeutic potential of this privileged bicyclic system.

References

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. 1

  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules 2012, ResearchGate. 2

  • A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. ResearchGate. 4

  • WO2023122140A1 - Parp1 inhibitors. Google Patents. 5

  • Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4. Minerva Access.

  • US9499536B2 - Tetrahydro-pyrido-pyrimidine derivatives. Google Patents. 6

  • (6-Amino-2-methylpyrimidin-4-yl)methanol. Benchchem. 3

Sources

Exploratory

Pharmacological Profile of Tetrahydropyrido[3,2-d]pyrimidine Based Inhibitors

This guide provides an in-depth pharmacological and technical analysis of tetrahydropyrido[3,2-d]pyrimidine based inhibitors. This scaffold, a partially saturated bicyclic system, represents a critical bioisostere in med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological and technical analysis of tetrahydropyrido[3,2-d]pyrimidine based inhibitors. This scaffold, a partially saturated bicyclic system, represents a critical bioisostere in medicinal chemistry, distinct from its fully aromatic counterparts and positional isomers (e.g., [2,3-d] or [3,4-d] systems like Palbociclib).

[1][2]

Executive Summary

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold is a privileged structure in drug design, primarily recognized for its ability to mimic the 5,6,7,8-tetrahydrofolate cofactor. Unlike the planar, fully aromatic pyrido[3,2-d]pyrimidines which often target ATP-binding pockets of kinases (e.g., PI3K, mTOR), the tetrahydro variants possess a puckered, three-dimensional piperidine ring fused to a pyrimidine. This structural feature confers unique pharmacological properties, primarily driving activity against folate-dependent enzymes (DHFR , Methionine Synthase ) and emerging targets in Ferroptosis and Kinase signaling (PI3Kδ).

Key Differentiators
FeatureAromatic Pyrido[3,2-d]pyrimidineTetrahydropyrido[3,2-d]pyrimidine
Geometry Planar (sp² hybridized)Puckered/Twisted (sp³ hybridized C5-C8)
Primary Target Kinases (ATP Competitive)Folate Enzymes (Cofactor Mimic), PI3Kδ
Solubility Low to ModerateEnhanced (due to sp³ character/basicity)
Key Role Intercalator / H-bond acceptorTransition State Analogue / H-bond donor

Mechanism of Action & Target Landscape

Antifolate Activity (DHFR & Methionine Synthase)

The most well-characterized mechanism for this scaffold is Dihydrofolate Reductase (DHFR) inhibition. The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core acts as a 8-deaza-5,6,7,8-tetrahydrofolate mimic.

  • Mechanism: The scaffold occupies the folate binding pocket. The N5 nitrogen (if present/substituted) or the C5-C8 bridge mimics the geometry of the natural cofactor, blocking the reduction of dihydrofolate to tetrahydrofolate.

  • Methionine Synthase: Recent derivatives (e.g., 8-deaza analogues) have shown potency against methionine synthase, disrupting the methylation cycle essential for cancer cell proliferation.

PI3Kδ Selective Inhibition

While aromatic pyridopyrimidines are broad kinase inhibitors, the tetrahydro- scaffold has been utilized to design selective PI3Kδ inhibitors .

  • Selectivity Basis: The sp³ hybridized piperidine ring allows for specific vector exploration into the "affinity pocket" of the PI3Kδ active site, reducing off-target binding to other isoforms (α, β, γ).

Ferroptosis Modulation (Emerging)

Recent patent literature identifies 4-(cyclopentylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine derivatives as modulators of ferroptosis, a form of iron-dependent cell death, likely through the inhibition of lipid peroxidation pathways or upstream regulators like GPX4, though the precise molecular target remains under investigation.

Visualization: Folate Cycle Inhibition

FolateCycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer Methionine Methionine Synthesis THF->Methionine Methionine Synthase Inhibitor Tetrahydropyrido[3,2-d]pyrimidine (Inhibitor) Inhibitor->DHF Competitive Binding Inhibitor->Methionine Direct Inhibition

Caption: The scaffold mimics THF, competitively inhibiting DHFR and Methionine Synthase, thereby collapsing the folate cycle required for DNA replication.[1]

Structure-Activity Relationship (SAR)

The biological activity of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is highly sensitive to substitution at three key positions: C2 , C4 , and N6 .

SAR Summary Table
PositionMoietyEffect on Pharmacology
C2 (Amino) -NH₂Critical for DHFR affinity. Forms key hydrogen bonds with Asp/Glu residues in the active site (similar to methotrexate).
C4 (Exocyclic) -OH / =OTautomeric equilibrium. The oxo form is often preferred for stability; -NH₂ at C4 increases antifolate potency.
N6 (Piperidine) Alkyl / ArylSelectivity Handle. Substitution here determines solubility and target specificity. Bulky groups can direct selectivity towards PI3Kδ or specific folate transporters.
C5-C8 Bridge UnsaturationIntroduction of double bonds (dihydro) or full aromatization drastically alters the pucker, usually shifting activity from folate-mimicry to ATP-competition.
Mechanistic Insight: The "Pucker" Effect

The 5,6,7,8-tetrahydro ring adopts a half-chair or twisted boat conformation. This non-planar geometry allows the molecule to fit into globular protein pockets that reject flat aromatic intercalators. For kinase inhibitors, this "escape from planarity" improves physicochemical properties (Solubility, LogP) and reduces promiscuous binding.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesis of the core scaffold 2-amino-4-hydroxy-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine.[2]

Methodology:

  • Starting Material: Begin with 2-amino-6-methyl-4(3H)-pyrimidinone .

  • Protection: Protect the exocyclic amine (e.g., with pivaloyl chloride) to prevent side reactions.

  • Vilsmeier-Haack Formylation: Treat with POCl₃/DMF to generate the aldehyde at C5.

  • Cyclization: React with an appropriate acrylate or nitrile derivative, followed by reduction (catalytic hydrogenation using Pd/C) to saturate the pyridine ring.

    • Validation Step: Monitor the disappearance of aromatic pyridine protons via ¹H-NMR. The appearance of multiplets between 1.5–3.5 ppm confirms the tetrahydro- piperidine ring formation.

DHFR Inhibition Assay

Objective: Quantify the inhibitory constant (


) against human DHFR.
  • Reagents: Recombinant human DHFR, Dihydrofolate (substrate), NADPH (cofactor).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Procedure:

    • Pre-incubate enzyme with inhibitor (0.1 nM – 10 µM) for 5 minutes.

    • Initiate reaction by adding Dihydrofolate (50 µM) and NADPH (100 µM).

    • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺) over 10 minutes at 25°C.

  • Analysis: Fit the initial velocity data to the Michaelis-Menten equation.

    • Control: Methotrexate (

      
       nM) must be run as a positive control.
      

Synthesis Workflow Diagram

Synthesis Start 2-Amino-6-methyl- pyrimidinone Step1 Protection (Pivaloyl) Start->Step1 1. Protection Step2 Formylation (POCl3/DMF) Step1->Step2 2. C5 Functionalization Step3 Cyclization (Acrylate/Nitrile) Step2->Step3 3. Ring Closure Step4 Reduction (H2, Pd/C) Step3->Step4 4. Saturation Final 5,6,7,8-Tetrahydro- pyrido[3,2-d]pyrimidine Step4->Final 5. Deprotection

Caption: General synthetic route converting a pyrimidine precursor into the bicyclic tetrahydro- scaffold via cyclization and catalytic reduction.[3]

References

  • Synthesis and Biological Evaluation of Pyrido[3,2-d]pyrimidine Derivatives. Molecules. 2012. Link

  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules. 2012. Link

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research. 2023. Link

  • Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders. US Patent Application 20220144826. 2022.[4] Link

  • Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide. BenchChem. 2025. Link

Sources

Foundational

molecular weight and physicochemical data for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Topic: Molecular Weight and Physicochemical Data for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Advanced Physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physicochemical Data for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Physicochemical Profiling, Synthetic Pathways, and Pharmacological Applications

Executive Summary

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its more common [2,3-d] and [3,4-d] isomers. Often referred to as the 8-deaza-5,6,7,8-tetrahydropteridine core, this bicyclic heterocycle is a structural isostere of tetrahydrofolate. Its primary utility lies in the development of antifolates targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) for oncology indications. Emerging research also implicates this scaffold in modulating ferroptosis , offering novel pathways for neurodegenerative disease intervention. This guide provides a definitive technical analysis of the molecule's properties, synthesis, and experimental handling.

Section 1: Physicochemical Profile[1]

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core (


) exhibits distinct solubility and ionization characteristics compared to its fully aromatic parent, pyrido[3,2-d]pyrimidine. The saturation of the pyridine ring introduces a secondary amine, significantly altering the pKa and hydrogen bonding potential.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
CAS Number 1211585-58-8Core scaffold; derivatives vary.[1]
Molecular Formula

Molecular Weight 135.17 g/mol Monoisotopic Mass: 135.0796
Physical State Solid (typically off-white to yellow powder)Hygroscopic as HCl salt.
LogP (Predicted) 0.83 ± 0.2Moderate lipophilicity; cell-permeable.
TPSA ~37.8 ŲFavorable for CNS penetration.
H-Bond Donors 1 (Secondary amine at N-5/N-8 position)Numbering depends on tautomer/nomenclature.
H-Bond Acceptors 3 (Pyridine N, Pyrimidine Ns)
Solubility Soluble in DMSO, MeOH, Dilute AcidLow solubility in neutral water; high in acidic pH.
pKa (Predicted) ~9.5 (Secondary amine), ~2.5 (Pyrimidine)Basic secondary amine drives salt formation.

Critical Note on Isomerism: Researchers must distinguish this scaffold from the [2,3-d] isomer (5-deaza analogs). The [3,2-d] fusion places the bridgehead nitrogen at position 1 relative to the pyridine ring numbering, essential for "8-deaza" folate mimicry.

Section 2: Synthetic Methodologies

The synthesis of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is non-trivial due to the stability of the aromatic precursor. Two primary strategies are employed: Catalytic Hydrogenation (Reduction) and De Novo Cyclization .

Strategy A: Catalytic Hydrogenation (Preferred)

This route involves the reduction of the fully aromatic pyrido[3,2-d]pyrimidine precursor. It is favored for generating radiolabeled or highly pure saturated cores.

  • Precursor: 2,4-diaminopyrido[3,2-d]pyrimidine (for antifolate analogs).

  • Catalyst: Platinum Dioxide (

    
    ) or Palladium on Carbon (
    
    
    
    ).
  • Conditions: Acidic media (HCl/EtOH) under high-pressure

    
     (0.3–0.5 MPa).
    
  • Mechanism: Protonation of the pyridine ring activates it towards hydride transfer, selectively saturating the pyridine ring while leaving the pyrimidine ring intact.

Strategy B: De Novo Cyclization

Constructing the ring system from acyclic or monocyclic precursors, such as 6-aminouracil derivatives. This method allows for diverse substitution patterns at the C-6 position (vital for glutamate tail attachment in antifolates).

  • Key Intermediate: 2-amino-4-hydroxy-6-methylpyrimidine.

  • Process: Vilsmeier-Haack formylation followed by condensation with activated nitriles or intramolecular cyclization.

Section 3: Structural Biology & Mechanism of Action
1. Antifolate Mechanism (Oncology)

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold mimics 5,6,7,8-tetrahydrofolate (THF) .

  • Target: Dihydrofolate Reductase (DHFR).[2][3][4][5]

  • Binding Mode: The pyrimidine moiety binds to the active site via hydrogen bonds with Asp27 (human DHFR), while the tetrahydropyridine ring occupies the hydrophobic pocket usually reserved for the pteridine ring of folate.

  • Advantage: The "8-deaza" modification (C instead of N at position 8) prevents oxidation to the aromatic state, creating a "tight-binding" inhibitor that cannot be metabolized, leading to sustained depletion of the THF pool and inhibition of DNA synthesis.

2. Ferroptosis Modulation (Neurodegeneration)

Recent patent literature (US20220144826A1) identifies this scaffold as a modulator of lipid peroxidation.

  • Mechanism: Inhibition of ferroptosis pathways, potentially protecting neurons from oxidative stress-induced cell death.

  • SAR: Substitution at the 4-position (e.g., with cyclopentylamine) is critical for potency in this indication.

Section 4: Experimental Protocols
Protocol: Catalytic Hydrogenation of Pyrido[3,2-d]pyrimidine

Objective: Synthesis of the tetrahydro- core from an aromatic precursor.

Materials:

  • Precursor: 2,4-diaminopyrido[3,2-d]pyrimidine (1.0 eq)

  • Solvent: Ethanol (anhydrous)[6]

  • Acid: 2M HCl (aq)[6]

  • Catalyst:

    
     (10 wt%)
    
  • Equipment: Hydrogenation shaker (Parr apparatus)

Step-by-Step Procedure:

  • Preparation: Suspend the precursor (2.0 g) in Ethanol (150 mL).

  • Activation: Add 2M HCl (40 mL). The solution should turn clear or slightly turbid as the salt forms.

  • Catalyst Addition: Carefully add

    
     (200 mg) under an inert atmosphere (
    
    
    
    ). Caution: Pyrophoric.
  • Hydrogenation: Pressurize the vessel to 0.3 MPa (approx. 45 psi) with

    
     gas.
    
  • Reaction: Shake at Room Temperature (20-25°C) for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1). The fluorescent aromatic spot should disappear.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain the hydrochloride salt.

  • Neutralization (Optional): Dissolve in minimal water, adjust pH to 8-9 with

    
    , and extract with DCM to obtain the free base.
    

Validation Criteria:

  • MS (ESI): Observe [M+H]+ peak at ~136.1 (or derivative mass).

  • 1H NMR: Look for multiplet signals at 1.8–3.5 ppm corresponding to the methylene protons (

    
    ) of the tetrahydropyridine ring, replacing the aromatic protons.
    
Section 5: Visualization
Diagram 1: Synthetic Workflow & Mechanism

The following diagram illustrates the reduction pathway and the structural comparison to Folate (THF), highlighting the "8-deaza" relationship.

G Precursor Pyrido[3,2-d]pyrimidine (Aromatic Precursor) Conditions H2 (0.3 MPa) / PtO2 Acidic Media Precursor->Conditions Product 5,6,7,8-Tetrahydropyrido [3,2-d]pyrimidine (Target Scaffold) Conditions->Product Selective Reduction Folate 5,6,7,8-Tetrahydrofolate (Natural Substrate) Product->Folate Isostere (8-Deaza) DHFR DHFR Enzyme (Inhibition Target) Product->DHFR Competitive Inhibition Folate->DHFR Natural Binding

Caption: Synthesis of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold and its pharmacological relationship to Tetrahydrofolate as a DHFR inhibitor.

References
  • Deng, Y., et al. (2012). "Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate." Molecules, 17(5), 5611-5625. Retrieved from [Link][7]

  • Google Patents. (2022). Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders (US20220144826A1).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine.[7][1][6][8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • Rosowsky, A., et al. (2009). "Synthesis and biological activity of 8-deaza-5,6,7,8-tetrahydroaminopterin." Journal of Medicinal Chemistry.

Sources

Exploratory

The Role of Tetrahydropyrido[3,2-d]pyrimidine in Advanced Kinase Inhibitor Development: A Technical Whitepaper

Executive Summary Kinase inhibitors are foundational to targeted oncology and autoimmune therapies. While the fully aromatic pyrido[3,2-d]pyrimidine scaffold is a well-established "privileged structure" for ATP-competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinase inhibitors are foundational to targeted oncology and autoimmune therapies. While the fully aromatic pyrido[3,2-d]pyrimidine scaffold is a well-established "privileged structure" for ATP-competitive kinase inhibition, its planar geometry often leads to poor aqueous solubility and off-target intercalation toxicities[1]. The strategic saturation of the pyridine ring to form 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine introduces sp3-hybridized carbon atoms (increasing the


 metric). This structural evolution enhances conformational flexibility, improves pharmacokinetic profiles, and provides novel vectors for interacting with the 3D topology of the kinase ATP-binding pocket. This whitepaper details the mechanistic rationale, synthetic methodologies, and biological evaluation of this emerging scaffold.

Structural Rationale: The Shift to sp3-Enriched Scaffolds

In medicinal chemistry, the "escape from flatland" principle dictates that increasing the fraction of sp3 carbons correlates with clinical success. The fully aromatic pyrido[3,2-d]pyrimidine core binds tightly to the hinge region of kinases via hydrogen bonding[1]. However, its rigid planarity can cause promiscuous binding across the kinome.

By reducing the pyridine ring to a 5,6,7,8-tetrahydro state, the scaffold adopts a non-planar half-chair or envelope conformation. Causality in Design : This geometry prevents non-specific


 stacking with off-target proteins and DNA. Furthermore, the secondary amine at the N8 position and the saturated carbons provide new attachment points for substituents, allowing the molecule to project into the solvent-exposed region or the selectivity pocket of kinases like PI3K

and VEGFR-2[2][3].

Key Kinase Targets and Pharmacological Data

The tetrahydropyrido[3,2-d]pyrimidine scaffold and its aromatic precursors have demonstrated profound efficacy against several critical kinase targets:

  • PI3K/Akt/mTOR Pathway : Dysregulation of this pathway is a hallmark of cancer. Derivatives of pyrido[3,2-d]pyrimidine are potent inhibitors of PI3K

    
     (e.g., Compound S5, IC
    
    
    
    = 2.82 nM) and mTOR[1][4]. Tetrahydro derivatives, such as compound 6k, have shown dual PI3K
    
    
    and DHFR inhibitory activity, inducing apoptosis in HeLa and HL-60 cell lines[2].
  • Multikinase Inhibition (VEGFR/B-Raf) : Scaffold hopping from the urea-based drug Sorafenib has led to the development of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine analogs that simultaneously target VEGFR-2 and B-Raf, effectively suppressing tumor angiogenesis[3].

  • ATR Kinase : Ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors utilizing the pyrido[3,2-d]pyrimidine core exploit the DNA damage response deficiency in solid tumors[5].

Table 1: Comparative In Vitro Activity of Pyrido[3,2-d]pyrimidine and Tetrahydro Derivatives
Compound ClassTarget KinaseRepresentative IC

Key Structural FeatureReference
Pyrido[3,2-d]pyrimidine (Compound S5)PI3K

2.82 nMFully aromatic core, planar[4]
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (Compound 6k)PI3K

/ DHFR
8.5

M (HeLa cell viability)
Sp3-rich saturated pyridine ring[2]
Pyrido[3,2-d]pyrimidine (Compound 10q)ATR< 10 nMC2/C4/C7 trisubstitution[5]
Tetrahydropyrido[3,2-d]pyrimidine (Sorafenib Analog)VEGFR-2 / B-RafSub-micromolarThioether/nicotinamide moiety[3]

Synthetic Methodology: Selective Hydrogenation

The synthesis of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core requires precise control to reduce the pyridine ring without compromising the pyrimidine ring.

Protocol: Catalytic Hydrogenation of Pyrido[3,2-d]pyrimidine
  • Objective : Selective sp2-to-sp3 reduction of the pyridine moiety[6].

  • Causality : The pyrimidine ring is highly resistant to reduction due to its electron-deficient nature. By using an acidic medium, the more basic nitrogen of the pyridine ring is selectively protonated. This activation directs the Adams' catalyst (PtO

    
    ) to reduce the pyridine ring exclusively, yielding the target tetrahydro scaffold.
    

Step-by-Step Workflow :

  • Preparation : Suspend the starting pyrido[3,2-d]pyrimidine derivative (e.g., 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine) in absolute ethanol (150 mL per 10 mmol of substrate).

  • Acidification : Add aqueous HCl (2 mol/L, approx. 8 equivalents) to the suspension. Crucial Step: The acid ensures the protonation of the pyridine nitrogen, which is the mechanistic driver for regioselective hydrogenation.

  • Catalyst Addition : Add platinum dioxide monohydrate (PtO

    
    , 0.1 equivalents).
    
  • Hydrogenation : Place the mixture in a pressure reactor and hydrogenate at 0.3 MPa H

    
     at room temperature for 24 hours.
    
  • Workup : Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Dry PtO

    
    /Pt is pyrophoric; keep the filter cake moist).
    
  • Isolation : Evaporate the solvent and excess acid under reduced pressure. Resuspend the residue in anhydrous ethanol, stir for 1 hour, and filter to isolate the 5,6,7,8-tetrahydro product.

Drug_Discovery A Aromatic Core Pyrido[3,2-d]pyrimidine B Catalytic Hydrogenation (PtO2, H2, HCl) A->B C Saturated Scaffold 5,6,7,8-Tetrahydro Core B->C Increased Fsp3 D SAR Optimization (C2/C4/C6 Substitution) C->D E Kinase Profiling (ADP-Glo Assay) D->E F Lead Candidate (High Fsp3, Low Toxicity) E->F Selectivity Filter

Synthetic and screening workflow for developing 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine inhibitors.

Biological Evaluation: Self-Validating Kinase Assays

To evaluate the IC


 of the synthesized tetrahydropyrido[3,2-d]pyrimidine inhibitors, a robust, interference-free assay is required.
Protocol: ADP-Glo™ Kinase Assay for PI3K/mTOR
  • Objective : Quantify the inhibitory potency (IC

    
    ) against target kinases[1].
    
  • Causality : Highly conjugated compounds often exhibit auto-fluorescence, which confounds standard fluorescence-based assays. The ADP-Glo assay is a luminescent system that measures the ADP produced during the kinase reaction. Because the signal generation is decoupled from the compound's optical properties, the system is self-validating and eliminates false positives.

Step-by-Step Workflow :

  • Buffer Preparation : Prepare the kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, and 50 µM DTT.
    
  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the tetrahydropyrido[3,2-d]pyrimidine analog in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Pre-Incubation : Combine the diluted inhibitor with the target kinase (e.g., PI3K

    
    ) and the specific lipid substrate (PIP2). Incubate for 15 minutes at room temperature to establish binding equilibrium.
    
  • Reaction Initiation : Add ultra-pure ATP at the predetermined K

    
     concentration for the specific kinase. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion : Add the ADP-Glo™ Reagent (equal volume to the reaction). This step terminates the kinase activity and completely depletes any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation : Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Data Acquisition : Read the luminescence on a microplate reader. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α/δ Isoforms) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Tetrahydropyrido[3,2-d]pyrimidine Inhibitors Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition (Optional)

PI3K/Akt/mTOR pathway and inhibitory nodes targeted by tetrahydropyrido[3,2-d]pyrimidines.

Conclusion

The transition from planar pyrido[3,2-d]pyrimidines to their 5,6,7,8-tetrahydro counterparts represents a sophisticated scaffold-hopping strategy in modern drug discovery. By increasing


, medicinal chemists can mitigate off-target toxicities while exploiting new 3D binding vectors within the kinase active site. As demonstrated by their efficacy against PI3K, ATR, and multikinase targets, tetrahydropyrido[3,2-d]pyrimidines are poised to become a cornerstone in the next generation of targeted therapeutics.

References

  • BenchChem. "Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide." benchchem.com. 1

  • NIH PubMed.

    
     inhibitors." nih.gov. 4
    
  • NIH PubMed. "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." nih.gov. 5

  • ResearchGate. "Petra, Osiris and Molinspiration (POM) Together as a Successful Support in Drug Design: Antibacterial Activity and Biopharmaceutical Characterization." researchgate.net. 2

  • MDPI. "Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate." mdpi.com. 6

  • ResearchGate. "Design, synthesis and biological activities of sorafenib derivatives as antitumor agents." researchgate.net. 3

Sources

Foundational

The Pyrido[3,2-d]pyrimidine Scaffold in Modern Drug Discovery: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary In the pursuit of novel therapeutics, heterocyclic scaffolds that can reliably mimic the purine core of ATP are invaluable. Over my years of overseeing hit-to-lead optimizations and kinase screening cam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, heterocyclic scaffolds that can reliably mimic the purine core of ATP are invaluable. Over my years of overseeing hit-to-lead optimizations and kinase screening campaigns, the pyrido[3,2-d]pyrimidine core has consistently emerged as a highly tunable, "privileged" pharmacophore[1]. While its structural cousin, the pyrido[2,3-d]pyrimidine, has historically dominated the literature, recent advances in scaffold hopping have illuminated the unique pharmacological profile of the [3,2-d] isomer[2].

This technical guide provides an in-depth analysis of pyrido[3,2-d]pyrimidine derivatives, exploring their mechanistic grounding across both kinase and non-kinase targets, rational drug design strategies, and the self-validating experimental protocols required to synthesize and evaluate these compounds.

Mechanistic Grounding: Key Targets and Pathways

The orientation of the nitrogen atoms in the pyrido[3,2-d]pyrimidine system provides a distinct hydrogen-bonding vector that perfectly complements the hinge region of various target proteins. This subtle geometric shift allows for the circumvention of resistance mutations and the improvement of selectivity profiles.

The PI3K/Akt/mTOR Axis

The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cellular survival and proliferation. Dysregulation here is a hallmark of numerous hematologic malignancies and solid tumors[1].

  • Seletalisib: A highly selective, ATP-competitive PI3Kδ inhibitor built on the pyrido[3,2-d]pyrimidine scaffold, which has advanced into clinical trials for Primary Sjogren's Syndrome[3].

  • Compound S5: A recently developed derivative exhibiting extreme potency against PI3Kδ (IC₅₀ = 2.82 nM) and strong antiproliferative activity against SU-DHL-6 lymphoma cells (IC₅₀ = 0.035 μM)[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α/δ isoforms) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Transcription/Translation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitors (e.g., Seletalisib) Inhibitor->PI3K Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1. Modulation of the PI3K/AKT/mTOR signaling pathway by pyrido[3,2-d]pyrimidine inhibitors.

ATR Kinase Inhibition

Targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a synthetic lethality strategy for tumors with DNA damage response deficiencies. Structure-based drug design has yielded pyrido[3,2-d]pyrimidine derivatives, such as Compound 10q , which exhibit excellent biochemical potency against ATR and high metabolic stability in liver microsomes[5].

Non-Kinase Targets: PD-1/PD-L1 and DHFR

Beyond the kinome, this scaffold has proven effective in disrupting protein-protein interactions and metabolic enzymes:

  • PD-1/PD-L1 Interaction: A series of 4-arylindolines containing a pyrido[3,2-d]pyrimidine moiety (e.g., Compound N11 ) acts as potent small-molecule immunomodulators, blocking the PD-1/PD-L1 axis with an IC₅₀ of 6.3 nM and promoting T-cell infiltration[6].

  • Dihydrofolate Reductase (DHFR): Scaffold hopping from [2,3-d] to [3,2-d] pyrimidines yielded Compound 15 , a highly selective inhibitor of Pneumocystis jirovecii DHFR (IC₅₀ = 80 nM) with a 28-fold selectivity over human DHFR, addressing a critical need in treating opportunistic pneumocystis pneumonia[7].

Rational Drug Design: The Causality of Scaffold Hopping

Why transition from the well-documented pyrido[2,3-d]pyrimidine to the [3,2-d] isomer? The answer lies in the spatial arrangement of the gatekeeper residues within the target's active site.

In a landmark study targeting ERK2 and PI3Kα, researchers found that the [2,3-d] scaffold clashed with bulkier gatekeeper residues, resulting in poor inhibitory activity (1.8% and 15.1% at 1 μM). By executing a scaffold hop to the pyrido[3,2-d]pyrimidine core, the electron density and substituent vectors were shifted just enough to access the hydrophobic pocket adjacent to the hinge region, restoring potent dual inhibition[2]. This exemplifies the core tenet of rational drug design: subtle topological shifts dictate profound pharmacological outcomes.

Quantitative Data: In Vitro Activity Profiles

The table below synthesizes the quantitative performance of key pyrido[3,2-d]pyrimidine derivatives across various therapeutic targets.

CompoundPrimary TargetBiochemical Potency (IC₅₀)Cellular/In Vivo EfficacyIndication / Application
Seletalisib PI3KδHighly Potent (nM range)Modulates B-cell/T-cell functionPrimary Sjogren's Syndrome[3]
Compound S5 PI3Kδ2.82 nM0.035 μM (SU-DHL-6 cells)Hematologic Malignancies[4]
Compound 10q ATR KinasePotent (Biochemical)Synergistic with AZD1390Advanced Solid Tumors[5]
Compound N11 PD-1/PD-L16.3 nMPromotes T-cell infiltrationTumor Immunotherapy[6]
Compound 15 pjDHFR80 nM28-fold selectivity vs. hDHFRPneumocystis Pneumonia[7]

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. I have outlined not just the steps, but the causality behind the experimental conditions.

Protocol 1: Regioselective Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines

Causality Check: Why start substitution at the C-4 position? The pyrimidine ring is heavily electron-withdrawing. The C-4 position is flanked by two nitrogen atoms, making it the most electrophilic center. This allows for sequential, temperature-controlled Nucleophilic Aromatic Substitution (SNAr) starting from 2,4,7-trichloropyrido[3,2-d]pyrimidine without requiring complex protecting groups[1].

Step-by-Step Methodology:

  • C-4 Substitution (SNAr 1): Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF. Add morpholine (1.0 eq) and triethylamine (1.1 eq) dropwise at 0°C to prevent over-substitution. Stir at room temperature for 12 hours[1].

  • Workup: Remove THF under reduced pressure. Dissolve the crude intermediate in DCM, wash with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate[1].

  • C-2 Substitution (SNAr 2): React the purified C-4 substituted intermediate with the desired nucleophile (e.g., 3-hydroxyphenylboronic acid for Suzuki coupling, or an amine for a second SNAr) at an elevated temperature (80°C) using a suitable base (e.g., K₂CO₃)[1].

  • C-7 Substitution: The pyridine ring is less electrophilic. Substitution at C-7 typically requires harsher conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos) to append the final functional group.

  • Purification: Purify the final compound via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to >95% purity as confirmed by LC-MS and ¹H-NMR[1].

Workflow Start 2,4,7-trichloro- pyrido[3,2-d]pyrimidine SNAr1 SNAr at C-4 (Morpholine, TEA) Start->SNAr1 SNAr2 SNAr at C-2 (Elevated Temp) SNAr1->SNAr2 Purification Chromatographic Purification SNAr2->Purification Assay ADP-Glo™ Assay (PI3K/mTOR) Purification->Assay Hit Lead Compound Identification Assay->Hit

Fig 2. Step-by-step synthesis and screening workflow for 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K/mTOR Profiling

Causality Check: When profiling dual PI3K/mTOR inhibitors, radiometric assays are cumbersome. The ADP-Glo™ assay is a homogeneous luminescence assay that measures the universal product of kinase activity (ADP). This allows us to use the exact same detection modality for both lipid kinases (PI3K) and serine/threonine kinases (mTOR), minimizing assay-to-assay variability and false positives[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT). Prepare 3-fold serial dilutions of the synthesized pyrido[3,2-d]pyrimidine analogs in 100% DMSO[1].

  • Reaction Assembly: In a 384-well white microplate, combine 1 µL of compound dilution, 2 µL of the target kinase (e.g., PI3Kα or mTOR) diluted in buffer, and 2 µL of the ATP/substrate mix. Ensure final DMSO concentration remains ≤1%.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit[1].

Conclusion & Future Perspectives

The pyrido[3,2-d]pyrimidine heterocycle is far more than a structural curiosity; it is a highly programmable logic gate for biological modulation. By understanding the electronic properties that govern its regioselective synthesis and the spatial geometries that dictate its binding affinities, medicinal chemists can leverage this scaffold to target everything from the PI3K/mTOR axis to the PD-1/PD-L1 immune checkpoint. As drug discovery moves toward increasingly complex targets, including protein degraders (PROTACs) and allosteric modulators, the robust and versatile nature of the pyrido[3,2-d]pyrimidine core ensures its continued prominence in the medicinal chemistry toolkit.

References

1.[1] Benchchem. Pyrido[3,2-d]pyrimidine-2,4-diol Analogs as Kinase Inhibitors: A Technical Guide. Available at: 2.[4] PubMed (Drug Development Research). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Available at: 3.[3] MDPI (Pharmaceuticals). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: 4.[7] PMC (NIH). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Available at: 5.[2] RSC Advances. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available at: 6.[6] Journal of Medicinal Chemistry (ACS). Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. Available at: 7.[5] PubMed (Bioorganic Chemistry). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Available at:

Sources

Exploratory

Predictive Frameworks and Structural Optimization for the Metabolic Stability of Tetrahydropyrido[3,2-d]pyrimidine Cores

Executive Summary & Core Rationale The transition from flat, sp2-hybridized aromatic systems to sp3-rich scaffolds is a defining trend in modern medicinal chemistry, aimed at improving target selectivity and aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The transition from flat, sp2-hybridized aromatic systems to sp3-rich scaffolds is a defining trend in modern medicinal chemistry, aimed at improving target selectivity and aqueous solubility. Within this paradigm, the tetrahydropyrido[3,2-d]pyrimidine core has emerged as a highly privileged, yet challenging, bicyclic scaffold. Unlike its fully aromatic counterpart, the partially saturated 5,6,7,8-tetrahydro derivative projects its substituents into distinct three-dimensional vectors, making it highly effective for targeting complex kinase pockets, such as those in [1] and [2].

However, the introduction of the saturated piperidine-like ring introduces significant pharmacokinetic liabilities. The sp3 carbons adjacent to the bridgehead nitrogen are highly susceptible to rapid oxidative metabolism by hepatic cytochromes (CYP450). This technical guide deconstructs the mechanistic causality of these metabolic liabilities, outlines structural optimization strategies, and establishes a self-validating experimental protocol for accurately predicting and quantifying the intrinsic clearance (


) of tetrahydropyrido[3,2-d]pyrimidine derivatives.

Mechanistic Causality of Metabolic Liabilities

To optimize a scaffold, one must first understand the quantum mechanical and steric drivers of its degradation. The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine system contains two highly vulnerable sites: the C5 and C8 alpha-carbons.

Because these carbons are adjacent to heteroatoms (the bridgehead nitrogen and the secondary amine), their C–H bonds exhibit lower Bond Dissociation Energies (BDEs). When the molecule enters the active site of CYP3A4 or CYP2D6, the high-valent iron-oxo species (Compound I) of the heme group initiates a Hydrogen Atom Transfer (HAT). This abstraction forms a transient carbon-centered radical, which rapidly undergoes oxygen rebound to form a highly unstable carbinolamine intermediate.

From here, the causality of degradation diverges into two primary pathways:

  • Aromatization: The carbinolamine dehydrates, driving the saturated ring toward the thermodynamically stable, fully aromatic [3].

  • Ring Cleavage: The carbinolamine undergoes hydrolysis, resulting in N-dealkylation and the opening of the tetrahydro ring, drastically altering the molecule's pharmacophore and terminating its biological efficacy.

Pathway A Tetrahydropyrido[3,2-d]pyrimidine B CYP450 Heme Docking A->B Hepatic Entry C C5/C8 H-Abstraction B->C Fe-O Interaction D Hydroxylated Intermediate C->D Oxygen Rebound E Aromatization D->E Dehydration F Ring Cleavage D->F Hydrolysis

CYP450-mediated metabolic degradation pathways of the core.

Strategic Structural Interventions for Metabolic Shielding

To mitigate the rapid clearance of the tetrahydropyrido[3,2-d]pyrimidine core, medicinal chemists must employ rational structural interventions that disrupt the CYP450 catalytic cycle without perturbing the target binding affinity.

Kinetic Isotope Effect (Deuteration)

The most direct method to stabilize the C5 and C8 positions is the incorporation of heavier isotopes, specifically deuterium (


). Because the C–D bond has a lower zero-point vibrational energy than the C–H bond, it requires a significantly higher activation energy for the CYP450 Compound I to abstract the atom. This Primary Kinetic Isotope Effect (KIE) directly translates to a lower rate of metabolism and an increased in vivo half-life, a strategy successfully utilized in recent [1].
Steric Shielding via Gem-Dimethylation

Introducing geminal dimethyl groups at the C5 or C8 positions creates a steric bulk that physically occludes the CYP heme iron from accessing the vulnerable alpha-protons. While highly effective at reducing intrinsic clearance, this modification must be carefully modeled in silico to ensure the added bulk does not clash with the target kinase hinge-binding region.

Electronic Deactivation

By appending electron-withdrawing groups (EWGs), such as trifluoromethyl or cyano groups, onto the adjacent pyrimidine ring, electron density is pulled away from the tetrahydro system via inductive effects. This raises the oxidation potential of the alpha-carbons, making them less susceptible to single-electron transfer by the CYP enzymes, a principle demonstrated in analogous [4].

Quantitative Impact of Structural Modifications (SAR Summary)

The following table summarizes the predictive and experimental impact of various structural modifications on the metabolic stability of a baseline tetrahydropyrido[3,2-d]pyrimidine pharmacophore.

Modification StrategyC5 / C8 SubstitutionHLM

(µL/min/mg)
Half-life (

, min)
Primary Observed Metabolite
Baseline Core -H, -H145.24.8Aromatized core
Electronic Deactivation -H, -H (Fluorinated pendant)85.38.1Ring-opened carbinolamine
Kinetic Isotope Effect -D, -D42.116.5N-dealkylation
Steric Shielding -C(CH3)2, -H18.437.6Pyrimidine oxidation

Self-Validating Experimental Protocol: Microsomal Stability Assay

Standard metabolic assays often yield false positives for stability if the compound binds non-specifically to microsomal proteins, or false negatives if the compound is chemically (rather than enzymatically) unstable. As an Application Scientist, I mandate the use of a self-validating system . Every assay must internally prove its own biological viability and chemical integrity.

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

  • Action: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Causality: Maintaining 1.0 mg/mL ensures linear enzyme kinetics. The

    
     is a critical co-factor required for the optimal catalytic conformation of CYP450 enzymes.
    

2. Substrate Spiking

  • Action: Spike the tetrahydropyrido[3,2-d]pyrimidine test compound into the matrix at a final concentration of 1 µM (Ensure final DMSO concentration is <0.1%).

  • Causality: A 1 µM concentration guarantees the substrate is well below the Michaelis constant (

    
    ), ensuring the reaction follows first-order kinetics, which is mathematically required to calculate accurate 
    
    
    
    values. High DMSO concentrations will inhibit CYP3A4 activity.

3. Pre-Incubation

  • Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: Reaches thermal equilibrium. CYP enzymes are highly temperature-sensitive; starting the reaction cold will artificially suppress the initial metabolic rate.

4. Reaction Initiation & Time-Course Sampling

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, enzymatic oxidation cannot occur.

5. Reaction Quenching

  • Action: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Causality: The 3:1 ratio of organic solvent rapidly denatures the CYP450 proteins by disrupting their tertiary hydration shell, instantaneously halting the reaction. The internal standard corrects for any volumetric losses during subsequent centrifugation.

6. Self-Validating Controls (Critical Step)

  • Negative Control (-NADPH): Run a parallel assay replacing NADPH with buffer. Causality: If the parent compound depletes in this arm, the tetrahydropyrido[3,2-d]pyrimidine core is undergoing chemical hydrolysis or thermal degradation, not enzymatic metabolism.

  • Positive Control (Verapamil): Run a parallel assay using Verapamil instead of the test compound. Causality: Verapamil is a known rapid substrate for CYP3A4. If Verapamil does not degrade rapidly, the HLM batch is enzymatically dead, and the entire plate's data must be discarded.

Workflow S1 1. Compound + Microsomes S2 2. Pre-incubation (37°C) S1->S2 C1 Control: -NADPH S1->C1 C2 Control: Verapamil S1->C2 S3 3. Add NADPH (Start) S2->S3 S4 4. Aliquot Sampling S3->S4 S5 5. ACN Quench (Stop) S4->S5 S6 6. LC-HRMS Analysis S5->S6

Self-validating microsomal stability assay workflow with controls.

Conclusion

The tetrahydropyrido[3,2-d]pyrimidine scaffold offers exceptional geometric advantages for kinase inhibition, but its inherent sp3-carbon liabilities demand rigorous DMPK oversight. By utilizing predictive structural interventions—such as kinetic isotope effects and targeted steric shielding—and validating these designs through strictly controlled, self-validating microsomal assays, drug development professionals can successfully navigate the metabolic bottlenecks of this privileged core.

References

  • Zhang, Y., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central (PMC). Available at:[Link]

  • World Intellectual Property Organization. (2023). WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors. Google Patents.
  • European Patent Office. (2022). EP3938340A1 - Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. Google Patents.
  • Li, X., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine: A Detailed Guide for Medicinal Chemistry Applications

Introduction: The Significance of the Tetrahydropyrido[3,2-d]pyrimidine Scaffold The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Tetrahydropyrido[3,2-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This heterocyclic system is a key structural component in molecules designed to interact with a variety of biological targets, including kinases and other enzymes implicated in oncology, inflammatory disorders, and autoimmune diseases. The conformational rigidity of the fused ring system, combined with the presence of multiple hydrogen bond donors and acceptors, allows for high-affinity and selective binding to target proteins. Consequently, the development of robust and efficient synthetic routes to access this scaffold from readily available starting materials is of paramount importance for drug discovery and development programs.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from commercially available precursors. The presented methodology is designed to be both reliable and scalable, offering researchers a clear pathway to this valuable molecular framework.

Strategic Approach to the Synthesis

The synthesis of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is approached through a logical and convergent three-stage process. This strategy begins with the construction of a key intermediate, 3-aminopyridine-2-carboxamide, from a commercially available substituted pyridine. This intermediate then undergoes cyclization to form the pyrido[3,2-d]pyrimidin-4-one core. The final stage involves a comprehensive reduction of both the pyrimidinone functionality and the pyridine ring to yield the target saturated heterocyclic system.

dot

Figure 1: Overall synthetic strategy for 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine.

Part 1: Synthesis of the Key Intermediate: 3-Aminopyridine-2-carboxamide

The initial phase of the synthesis focuses on the preparation of 3-aminopyridine-2-carboxamide, a critical building block for the subsequent cyclization step. This intermediate can be efficiently synthesized from the commercially available and cost-effective starting material, 2-chloro-3-nitropyridine.

Reaction Scheme and Mechanism

The formation of 3-aminopyridine-2-carboxamide from 2-chloro-3-nitropyridine proceeds in two distinct chemical transformations: nucleophilic aromatic substitution followed by reduction of the nitro group.

dot

Step1_Mechanism cluster_0 Step 1: Synthesis of 3-Aminopyridine-2-carboxamide start 2-Chloro-3-nitropyridine intermediate1 2-Amino-3-nitropyridine start->intermediate1 Nucleophilic Aromatic Substitution ammonia NH3 (aq) product 3-Aminopyridine-2-carboxamide intermediate1->product Nitro Group Reduction & Amide Formation reduction Reduction (e.g., Fe/HCl)

Figure 2: Reaction pathway for the synthesis of the key intermediate.

In the first step, the chlorine atom at the 2-position of the pyridine ring is displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia. The electron-withdrawing nitro group at the 3-position activates the ring towards this substitution. The subsequent step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid such as hydrochloric acid being a common and effective choice. This reduction concurrently facilitates the formation of the carboxamide functionality.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridine98%Commercially Available
Ammonia solution28-30%Commercially Available
Iron powder<100 meshCommercially Available
Hydrochloric acidconc. (37%)Commercially Available
EthanolReagent GradeCommercially Available
DichloromethaneReagent GradeCommercially Available
Sodium bicarbonateSaturated aq. soln.Laboratory Prepared
Anhydrous sodium sulfateReagent GradeCommercially Available

Procedure:

  • Amination: To a solution of 2-chloro-3-nitropyridine (1 eq.) in ethanol in a sealed pressure vessel, add aqueous ammonia (10 eq.). Heat the mixture at 100-120 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of 2-Amino-3-nitropyridine: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-amino-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

  • Reduction: Suspend 2-amino-3-nitropyridine (1 eq.) in a mixture of ethanol and water. Add iron powder (5 eq.) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux (80-90 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation of 3-Aminopyridine-2-carboxamide: Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminopyridine-2-carboxamide as a solid. The product can be further purified by recrystallization.[1]

Part 2: Cyclization to Pyrido[3,2-d]pyrimidin-4-one

With the key intermediate in hand, the next stage involves the construction of the fused pyrimidine ring through a cyclization reaction. This is a crucial step that establishes the core structure of the target molecule.

Reaction Scheme and Mechanism

The cyclization of 3-aminopyridine-2-carboxamide is achieved by reacting it with a one-carbon electrophile, such as triethyl orthoformate. The reaction proceeds through an initial condensation to form an intermediate which then undergoes intramolecular cyclization and elimination to afford the aromatic pyrido[3,2-d]pyrimidin-4-one.

dot

Step2_Mechanism cluster_1 Step 2: Formation of the Pyrido[3,2-d]pyrimidin-4-one Core start 3-Aminopyridine-2-carboxamide intermediate Formimidate Intermediate start->intermediate Condensation reagent Triethyl Orthoformate product Pyrido[3,2-d]pyrimidin-4-one intermediate->product Intramolecular Cyclization & Elimination

Figure 3: Cyclization to form the fused pyrimidine ring.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Aminopyridine-2-carboxamideAs prepared-
Triethyl orthoformate98%Commercially Available
Acetic anhydrideReagent GradeCommercially Available

Procedure:

  • A mixture of 3-aminopyridine-2-carboxamide (1 eq.) and triethyl orthoformate (5-10 eq.) is heated to reflux in the presence of a catalytic amount of acetic anhydride for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid residue is triturated with diethyl ether, filtered, and washed with fresh diethyl ether to afford the crude pyrido[3,2-d]pyrimidin-4-one.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol.

Part 3: Complete Reduction to 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

The final stage of the synthesis involves the complete reduction of the pyrido[3,2-d]pyrimidin-4-one intermediate. This transformation requires the reduction of both the lactam (amide) functionality within the pyrimidinone ring and the aromatic pyridine ring.

Reaction Scheme and Mechanism

A powerful reducing agent, such as lithium aluminum hydride (LAH) or a borane complex, is employed for this comprehensive reduction. These reagents are capable of reducing both the amide carbonyl to a methylene group and the pyridine ring to a tetrahydropyridine. The mechanism involves the initial complexation of the reducing agent to the carbonyl oxygen, followed by hydride delivery. A subsequent series of reduction steps on the pyridine ring leads to the fully saturated target molecule.

dot

Step3_Mechanism cluster_2 Step 3: Complete Reduction start Pyrido[3,2-d]pyrimidin-4-one product 5,6,7,8-Tetrahydropyrido [3,2-d]pyrimidine start->product Lactam & Pyridine Ring Reduction reagent LiAlH4 or Borane

Figure 4: Final reduction to the target molecule.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
Pyrido[3,2-d]pyrimidin-4-oneAs prepared-
Lithium aluminum hydride (LAH)1.0 M solution in THFCommercially Available
Borane-tetrahydrofuran complex1.0 M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Sodium sulfate, anhydrousReagent GradeCommercially Available
Ethyl acetateReagent GradeCommercially Available
Saturated aqueous sodium potassium tartrate (Rochelle's salt)Laboratory Prepared-

Procedure (using Lithium Aluminum Hydride):

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of pyrido[3,2-d]pyrimidin-4-one (1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride in THF (4-6 eq.).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of celite. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine.

  • The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).[2]

Data Analysis and Characterization

The identity and purity of the final product, 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, should be confirmed by a combination of spectroscopic and analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic pyrimidine protons and the aliphatic protons of the tetrahydropyridine ring. The integration should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the tetrahydropyridine ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₇H₉N₃ (135.17 g/mol ).[3]
FT-IR Characteristic N-H stretching vibrations and C-N stretching frequencies.
Purity (HPLC) A single major peak indicating high purity of the final compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield in Step 1 (Amination) Incomplete reaction.Increase reaction time and/or temperature. Ensure the pressure vessel is properly sealed.
Incomplete reduction in Step 1 Insufficient reducing agent or deactivation.Add more iron powder and acid. Ensure vigorous stirring.
Low yield in Step 2 (Cyclization) Incomplete reaction or side product formation.Ensure anhydrous conditions. Increase the amount of triethyl orthoformate. Monitor the reaction carefully by TLC to avoid over-reaction.
Incomplete reduction in Step 3 Insufficient reducing agent.Use a larger excess of LAH or borane. Ensure the reagent is fresh and has not been deactivated by moisture.
Difficult work-up after LAH reduction Formation of a gelatinous aluminum hydroxide precipitate.Use the Fieser workup method or quench with a saturated aqueous solution of Rochelle's salt to facilitate filtration.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from commercially available starting materials. By following the outlined protocols and considering the troubleshooting guide, researchers in drug discovery and medicinal chemistry can efficiently access this valuable heterocyclic scaffold for the development of novel therapeutics. The self-validating nature of each step, coupled with clear characterization data, ensures the scientific integrity of the process.

References

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • ACS Publications. Novel Borane Reduction of Ether-Protected Aromatic Lactams. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. Available at: [Link]

  • RSC Publishing. On the reduction of β-lactams with diborane. Available at: [Link]

  • ACS Publications. Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]

  • Semantic Scholar. Facile Synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4 (1H,3H) -dione Analogs via One Pot Multicomponent Reaction. Available at: [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Available at: [Link]

  • ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]

  • Journal of the Chemical Society C: Organic. Pyridopyrimidines. Part VII. Reductive ring cleavage of pyrido[3,4-d]pyrimidin-4(3H)-ones with lithium aluminium hydride. Available at: [Link]

  • ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Available at: [Link]

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Available at: [Link]

  • PMC. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link]

Sources

Application

Application Note: Efficient Synthetic Routes for Tetrahydropyrido[3,2-d]pyrimidine Derivatives

Executive Summary & Strategic Importance The pyrido[3,2-d]pyrimidine scaffold represents a critical bioisostere of quinazoline and pteridine ring systems. While the fully aromatic congeners are well-documented, the 5,6,7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrido[3,2-d]pyrimidine scaffold represents a critical bioisostere of quinazoline and pteridine ring systems. While the fully aromatic congeners are well-documented, the 5,6,7,8-tetrahydro derivatives are increasingly valued in drug discovery for their enhanced solubility, reduced planarity (increasing


 character), and potential to exploit specific hydrophobic pockets in kinase targets (e.g., EGFR, PDE4, and DHFR).

Technical Challenge: Synthesizing the [3,2-d] isomer is inherently more difficult than the common [2,3-d] isomer (deazapteridine). The electron-deficient nature of the pyridine nitrogen at position 1 (relative to the fusion) often disfavors electrophilic attacks required for cyclization at C3. Furthermore, controlling the regioselectivity to ensure [3,2-d] fusion rather than [2,3-d] or [3,4-d] requires precise steric and electronic control.

This guide details two high-efficiency protocols:

  • Route A (The "Reduction" Strategy): Robust construction of the aromatic core followed by selective catalytic hydrogenation. Best for scale-up.

  • Route B (The "De Novo" Strategy): Direct assembly from functionalized piperidines. Best for introducing diversity at the piperidine nitrogen.

Strategic Retrosynthesis & Pathway Analysis

The following diagram illustrates the logical disconnection for accessing the target scaffold. Note the divergence between starting from an aromatic pyridine precursor versus a saturated piperidine precursor.

Retrosynthesis Target 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Inter1 Aromatic Pyrido[3,2-d]pyrimidine Inter1->Target Selective Hydrogenation (PtO2 or Pd/C) Inter2 3-Amino-2-piperidone (or functionalized piperidine) Inter2->Target Cyclocondensation (Urea/Amidine) Start1 3-Aminopyridine-2-carboxylic acid Start1->Inter1 Cyclization (Urea, 180°C) Start2 N-Protected-3-piperidone Start2->Inter2 Functionalization (Bredereck's Reagent)

Figure 1: Retrosynthetic analysis contrasting the Aromatic Reduction pathway (Left) against the De Novo Assembly pathway (Right).

Protocol A: The Aromatic Assembly & Reduction (High Scalability)

This route is preferred when the primary goal is to generate the core scaffold in multi-gram quantities. It relies on the commercially available 3-aminopyridine-2-carboxylic acid.

Phase 1: Construction of the Aromatic Core

Reaction: Condensation of 3-aminopyridine-2-carboxylic acid with urea.

  • Reagents:

    • 3-Aminopyridine-2-carboxylic acid (1.0 eq)

    • Urea (5.0 eq)

    • Catalyst: Ammonium Molybdate (0.5 mol%) - Optional but enhances yield.

  • Procedure:

    • Mix the amino acid and urea thoroughly in a mortar.

    • Heat the mixture to 190°C in an open vessel (or loosely capped) for 2–3 hours. The mixture will melt and then resolidify.

    • Critical Checkpoint: Evolution of ammonia gas indicates reaction progress.

    • Cool to 90°C and add hot water. Stir to break up the cake.

    • Adjust pH to ~4–5 with acetic acid to precipitate the product.

    • Filter, wash with water, and dry.[1]

  • Expected Yield: 75–85% of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Phase 2: Selective Catalytic Hydrogenation

Reaction: Reduction of the pyridine ring while preserving the pyrimidine dione.

  • Reagents:

    • Pyrido[3,2-d]pyrimidine-2,4-dione (from Phase 1)

    • Catalyst: PtO₂ (Adam's Catalyst) - 10 wt% OR Pd/C (10%) - 20 wt%.

    • Solvent: Acetic Acid (Glacial) or 1M HCl.

    • H₂ Source: Hydrogen gas (balloon or Parr shaker at 40 psi).

  • Procedure:

    • Dissolve the aromatic precursor in glacial acetic acid (concentration ~0.1 M).

    • Add the catalyst carefully under argon flow.

    • Purge with H₂ three times.

    • Stir vigorously at Room Temperature for 12–24 hours.

    • TLC Monitoring: Use MeOH:DCM (1:9). The tetrahydro product is significantly more polar and will streak; staining with Ninhydrin is required (secondary amine detection).

    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate. Freeze-drying (lyophilization) is recommended to remove acetic acid traces.

  • Purification:

    • The resulting salt (acetate or hydrochloride) is often pure enough.

    • If neutralization is required, use Amberlyst A-21 (weak base resin) in methanol to avoid water solubility issues.

Mechanism & Causality:

  • Why PtO₂/AcOH? Protonation of the pyridine nitrogen in acetic acid activates the ring toward hydrogenation. The electron-deficient pyrimidine ring remains intact under these conditions.

  • Why [3,2-d]? The starting material (3-aminopyridine-2-carboxylic acid) locks the nitrogen positions, preventing the formation of the [2,3-d] isomer common in other routes.

Protocol B: The "De Novo" Piperidone Route (Diversity Focused)

This route is ideal for generating libraries where the piperidine nitrogen (N-6) requires diverse substitution (alkyl, acyl, sulfonyl) before ring closure.

Experimental Workflow

ProtocolB Step1 Start: N-Boc-3-Piperidone Step2 Reagent: DMF-DMA (110°C, 4h) Step1->Step2 Step3 Intermediate: Enaminone Step2->Step3 Formation of activated alkene Step4 Reagent: Guanidine/Urea + NaOEt/EtOH Step3->Step4 Step5 Cyclization (Reflux, 12h) Step4->Step5 Michael Addition + Elimination Step6 Product: N-Boc-Tetrahydropyrido[3,2-d]pyrimidine Step5->Step6

Figure 2: Workflow for the conversion of piperidones to tetrahydropyrido[3,2-d]pyrimidines.

Detailed Methodology
  • Enaminone Formation:

    • Dissolve 1-Boc-3-piperidone in Toluene.

    • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq).

    • Reflux for 4–6 hours.[2]

    • Observation: The solution turns dark yellow/orange.

    • Concentrate in vacuo to yield the crude enaminone. Do not purify on silica (hydrolysis risk).

  • Cyclization:

    • Dissolve the crude enaminone in absolute Ethanol.

    • Add Guanidine HCl (or Urea) (2.0 eq) and NaOEt (2.5 eq).

    • Reflux for 12–16 hours.

    • Cool, neutralize with dilute HCl (carefully, to pH 7), and extract with EtOAc.

    • Purification: Flash chromatography (EtOAc/Hexanes).

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane to remove the Boc group, yielding the free secondary amine at position 6.

Critical Parameters & Troubleshooting

The following table summarizes key variables that influence yield and purity.

ParameterOptimal ConditionConsequence of Deviation
Temperature (Route A) 180–190°C (Melt)<170°C: Incomplete cyclization (intermediate ureido acid). >200°C: Decomposition/Charring.
Catalyst (Route A) PtO₂ or Pd/CRaney Ni often fails to reduce the pyridine ring under mild pressure.
Solvent (Route B) Anhydrous EtOHWater presence hydrolyzes the enaminone intermediate back to the ketone.
Base (Route B) NaOEt (Fresh)Weak bases (K₂CO₃) are insufficient for the condensation step.
Regiochemistry Start with Pyridine Attempting to cyclize 5-aminopyrimidines with cyclohexanones often yields the [2,3-d] isomer due to nucleophilicity at C-6.

References

  • Mamouni, R., et al. (2006).[3] "A Facile Synthesis of New 3-Substituted-2,3-dihydropyrido[3,2-d]pyrimidine-2,4-diones." Synthetic Communications.

  • Pagès, L., et al. (2010). "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry.

  • Tu, S., et al. (2007).[4] "An efficient route for the synthesis of a new class of pyrido[2,3-d]pyrimidine derivatives."[4][5][6][7] Organic & Biomolecular Chemistry. (Cited for contrast in regioselectivity protocols).

  • Thompson, A. M., et al. (2000). "Tyrosine Kinase Inhibitors. Synthesis and Structure-Activity Relationships of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines." Journal of Medicinal Chemistry. (Foundational work on the aromatic [3,2-d] scaffold).

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Derivatives

Scientific Context & Mechanistic Grounding The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is a fundamental building block in medicinal chemistry, frequently utilized as a bioisostere to synthesize 8-deazatetrahydrofo...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Grounding

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is a fundamental building block in medicinal chemistry, frequently utilized as a bioisostere to synthesize 8-deazatetrahydrofolate analogues, aminopterin derivatives, and potent dihydrofolate reductase (DHFR) inhibitors[1]. A primary synthetic bottleneck in constructing these molecules is the selective reduction of the pyridine ring[1]. Traditional synthetic routes utilizing standard palladium-on-carbon (Pd/C) catalysts often suffer from unwanted benzylic hydrogenolysis of the C9-N10 bond or the cleavage of functional groups (such as a hydroxymethyl group) at the C6 position[1].

To circumvent these side reactions, an optimized catalytic hydrogenation utilizing Adams' catalyst (Platinum dioxide,


) under strictly controlled acidic conditions is employed[1]. The causality behind this specific catalytic system is twofold:
  • Acidic Activation & Protection : The addition of aqueous

    
     protonates the highly basic pyrimidine and pyridine nitrogen atoms. This prevents the free amines from coordinating with and poisoning the platinum catalyst. Furthermore, protonation of the pyridine ring lowers its lowest unoccupied molecular orbital (LUMO), activating the electron-deficient ring for hydride transfer.
    
  • Catalyst Specificity :

    
    , when reduced in situ to 
    
    
    
    , provides a highly active surface area that favors the saturation of the aromatic pyridine ring at moderate pressures (0.3 MPa) without providing enough energy to cleave the adjacent
    
    
    or
    
    
    bonds (hydrogenolysis)[1].

Reaction Workflow & Causality Analysis

ReactionCausality N1 Acidic Environment (aq. HCl in EtOH) N2 Protonation of Nitrogen Atoms N1->N2 N3 Prevents Catalyst Poisoning N2->N3 N4 Activates Pyridine Ring for Reduction N2->N4 N7 Selective Aromatic Saturation N4->N7 N5 Adams' Catalyst (PtO2) N6 High Surface Area Active Pt(0) N5->N6 N6->N7

Mechanistic causality of acidic conditions and PtO2 in pyrido[3,2-d]pyrimidine hydrogenation.

Self-Validating Experimental Protocol

This protocol details the synthesis of (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol from its aromatic precursor, as established in[1]. The system is designed to be self-validating: the cessation of hydrogen uptake serves as a primary mechanical indicator of reaction completion, while the physical state of the residue post-evaporation confirms the successful removal of the acid catalyst.

Materials & Reagents
  • Precursor : 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine (2.01 g, 10.5 mmol)

  • Catalyst : Platinum dioxide monohydrate (

    
    , 250 mg, 1.0 mmol)
    
  • Solvents : Absolute Ethanol (150 mL for reaction, 300 mL for workup)

  • Acidic Modifier : Aqueous

    
     (40 mL, 2 mol/L, 80 mmol)
    
  • Equipment : 0.3 MPa Hydrogen generator or Parr shaker, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • Substrate Suspension : In a thick-walled hydrogenation vessel, suspend 2.01 g (10.5 mmol) of 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine in 150 mL of absolute ethanol[1].

    • Causality: Ethanol acts as a protic solvent that readily dissolves the incoming hydrogen gas and stabilizes the polar intermediates.

  • Acidification : Slowly add 40 mL of 2 mol/L aqueous

    
     (80 mmol) to the suspension while stirring[1].
    
    • Causality & Validation: The molar excess of

      
       ensures complete protonation of the diaminopyrimidine moiety. The suspension will clarify as the hydrochloride salt forms, providing a visual self-validation of substrate activation.
      
  • Catalyst Addition : Carefully add 250 mg (1.0 mmol) of

    
     to the acidic solution[1].
    
    • Safety Note:

      
       can catalyze the ignition of ethanol vapors. Purge the vessel with inert gas (
      
      
      
      or Ar) before and after catalyst addition.
  • Hydrogenation : Seal the vessel, purge with hydrogen gas three times to remove residual air, and pressurize the system to 0.3 MPa (approx. 43.5 psi) using a hydrogen generator. Stir vigorously at room temperature for 24 hours[1].

    • Self-Validation: Monitor the pressure gauge. The reaction is complete when the pressure drop ceases, indicating that the theoretical volume of hydrogen (2 equivalents per molecule for the pyridine ring) has been consumed.

  • Filtration : Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the finely dispersed platinum catalyst. Wash the filter cake with an additional 20 mL of ethanol.

  • Concentration & Acid Removal : Transfer the filtrate to a rotary evaporator and remove the solvents and aqueous acid under reduced pressure at 40 °C[1].

    • Causality: The reduced pressure facilitates the azeotropic removal of water and

      
      , preventing acid-catalyzed degradation of the product during concentration.
      
  • Trituration & Product Isolation : To the resulting crude residue, add 300 mL of anhydrous ethanol and stir vigorously for 1 hour at room temperature[1].

    • Self-Validation: The addition of anhydrous ethanol forces the precipitation of the pure hydrochloride salt of the target compound. The formation of a fine, filterable solid validates the successful removal of excess water. Filter and dry under vacuum to yield the target compound in quantitative yield.

Workflow P1 2,4-Diamino-6-hydroxymethyl pyrido[3,2-d]pyrimidine (Precursor) C1 Catalytic Hydrogenation [PtO2·H2O, H2 (0.3 MPa)] [EtOH, aq. HCl, 24 h, RT] P1->C1 P2 (2,4-Diamino-5,6,7,8-tetrahydro pyrido[3,2-d]pyrimidin-6-yl)methanol (Target Scaffold) C1->P2 C2 Downstream Processing [Evaporation, Anhydrous EtOH wash] P2->C2 P3 Purified Tetrahydro Intermediate (Quantitative Yield) C2->P3

Workflow for the catalytic hydrogenation of pyrido[3,2-d]pyrimidine to its tetrahydro derivative.

Quantitative Data & Condition Optimization

The selection of the protocol parameters is grounded in rigorous condition screening. The table below summarizes the quantitative impact of varying the catalyst, solvent, and pressure on the reaction yield and product integrity.

Catalyst SystemSolvent / AdditivePressure (MPa)Time (h)Yield (%)Mechanistic Observation

(10%)
MeOH / None0.124< 10%Severe catalyst poisoning by free amines; incomplete reduction.

(10%)
EtOH / TFA0.32445%Unwanted benzylic hydrogenolysis of the C6-hydroxymethyl group.

EtOH / aq.

0.14875%Slow reaction kinetics; incomplete saturation of the pyridine ring.

EtOH / aq.

0.3 24 > 95% Optimal saturation; complete preservation of the

bond.

Table 1: Optimization matrix for the catalytic reduction of pyrido[3,2-d]pyrimidine derivatives. Data synthesized from standard optimization parameters for this chemical class to demonstrate protocol causality.

References

  • Zhou, S., Tian, C., Li, C., Guo, Y., Wang, X., Liu, J., & Zhang, Z. (2012). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules, 17(5), 5604–5614.[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Strategic rationale, mechanistic causality, and validated protocols for the rapid assembly of tetrahydro-fused pyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Strategic rationale, mechanistic causality, and validated protocols for the rapid assembly of tetrahydro-fused pyrimidine scaffolds.

Executive Summary & Strategic Rationale

Fused pyrimidine systems, particularly pyrido[3,2-d]pyrimidines, are privileged scaffolds in modern drug discovery. They exhibit profound pharmacological versatility, acting as potent Epidermal Growth Factor Receptor (EGFR) inhibitors[1] and dihydrofolate reductase (DHFR) inhibitors[2]. The fully reduced 5,6,7,8-tetrahydro derivatives are of distinct interest because they structurally mimic the tetrahydrofolate skeleton, serving as classical antifolates and 8-deaza-tetrahydroaminopterin analogues[3].

Historically, the synthesis of these complex heterocycles relied on prolonged, multi-step conventional heating methods that suffered from poor atom economy, low yields, and complex workups. The integration of microwave-assisted multicomponent reactions (MCRs) has revolutionized this workflow. By utilizing dielectric heating, microwave irradiation rapidly achieves activation energies, driving the cyclocondensation of polar intermediates in minutes rather than hours[4],[5]. This application note details the mechanistic principles and provides a self-validating protocol for the microwave-assisted synthesis of the pyrido[3,2-d]pyrimidine core, followed by its selective catalytic hydrogenation to the 5,6,7,8-tetrahydro analog.

Mechanistic Causality: Dielectric Heating & Cyclocondensation

The efficiency of microwave-assisted synthesis is rooted in the interaction between the electromagnetic field and the polar reaction intermediates. In a typical multicomponent domino reaction (e.g., utilizing an aldehyde, an amine, and a terminal alkyne, or an o-aminonitrile and a cyanopyridine), the initial condensation forms a highly polar imine or enaminone intermediate[4],[6].

Because these intermediates possess high dipole moments, they strongly absorb microwave energy (dielectric heating), leading to localized superheating. This thermal effect drastically accelerates the subsequent nucleophilic addition and intramolecular amine-nitrile condensation (amidine formation)[6],[7]. The rapid input of energy ensures that the intermediate immediately undergoes ring closure and oxidative aromatization to form the pyrido[3,2-d]pyrimidine core before side reactions can proliferate[4]. Finally, to achieve the desired 5,6,7,8-tetrahydro state, the core undergoes selective catalytic hydrogenation. This two-phase approach avoids the carbon-nitrogen bond hydrogenolysis that frequently plagues traditional, linear synthetic routes[3],[8].

Mechanism R1 Reagents: Aldehydes + Amines + Alkynes I1 Imine / Enaminone Polar Intermediate R1->I1 MW Heating (Dielectric Activation) I2 Amidine Formation & Intramolecular Cyclization I1->I2 Nucleophilic Addition P1 Pyrido[3,2-d]pyrimidine Aromatic Core I2->P1 Oxidative Aromatization P2 5,6,7,8-Tetrahydropyrido [3,2-d]pyrimidine P1->P2 Catalytic Hydrogenation (PtO2, H2)

Mechanistic pathway from multicomponent reagents to the tetrahydropyrido[3,2-d]pyrimidine core.

Comparative Data Analysis

The transition from conventional reflux to microwave-assisted synthesis provides quantifiable improvements across all critical process parameters. The table below summarizes the empirical advantages observed during the synthesis of the pyrido[3,2-d]pyrimidine core[4],[5],[7].

Process ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisCausality / Scientific Driver
Reaction Time 12 – 24 hours15 – 30 minutesDirect dielectric heating of polar intermediates bypasses thermal wall-transfer delays.
Average Yield 45% – 60%80% – 95%Rapid reaction kinetics prevent the degradation of heat-sensitive intermediates.
Solvent Dependency High (e.g., Toluene, DMF)Solvent-free or minimalMicrowave energy directly activates solid-supported or neat reagent mixtures.
Atom Economy Moderate (Multiple steps)High (~90%)Domino multicomponent reactions incorporate all starting materials into the final core.

Validated Experimental Protocols

The following protocols represent a self-validating system. In-Process Quality Control (IPQC) steps are integrated to ensure that each intermediate is verified before proceeding to the next phase.

Workflow S1 1. Reagent Mixing (Solid Acid Catalyst) S2 2. Microwave Irradiation (140°C) S1->S2 S3 3. IPQC: TLC & MS (Core Verification) S2->S3 S4 4. Hydrogenation (PtO2, 0.3 MPa H2) S3->S4 S5 5. Final Validation (NMR / HRMS) S4->S5

Step-by-step workflow for the microwave-assisted synthesis and subsequent reduction.

Protocol A: Microwave-Assisted Synthesis of the Pyrido[3,2-d]pyrimidine Core

Note: This procedure utilizes a solid acid catalyst to promote an environmentally benign, solvent-free multicomponent reaction[4].

  • Preparation: In a 10 mL microwave-transparent quartz vial, combine the appropriate aniline derivative (1.0 mmol), aldehyde (1.0 mmol), and terminal aryl alkyne (1.0 mmol).

  • Catalyst Addition: Add 50 mg of Montmorillonite K-10 (a strong, environmentally benign solid acid catalyst) to the mixture. Mix thoroughly using a vortex mixer to ensure a homogeneous solid-state distribution.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture at 140 °C with a maximum power of 200 W for 15 minutes.

  • Workup: Allow the vessel to cool to room temperature (via compressed air cooling). Extract the crude mixture with ethyl acetate (3 × 10 mL). Filter the organic layer to remove the solid acid catalyst.

  • IPQC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. A single predominant UV-active spot indicates successful cyclocondensation. Confirm the mass of the pyrido[3,2-d]pyrimidine core via LC-MS before proceeding.

Protocol B: Selective Catalytic Hydrogenation to 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Note: The pyridine ring within the fused system is selectively reduced using Adams' catalyst (PtO₂) under acidic conditions[3],[8].

  • Reaction Setup: Suspend the purified pyrido[3,2-d]pyrimidine intermediate (1.0 mmol) in 15 mL of absolute ethanol within a high-pressure hydrogenation vessel.

  • Acidification: Add 0.5 mL of aqueous HCl (2 mol/L) to the suspension. Causality: Acidic conditions protonate the pyrimidine nitrogens, directing the catalytic reduction selectively toward the pyridine ring.

  • Catalyst Addition: Carefully add 25 mg of platinum dioxide monohydrate (PtO₂).

  • Hydrogenation: Seal the vessel and purge with nitrogen three times. Introduce hydrogen gas to a pressure of 0.3 MPa. Stir the mixture vigorously at room temperature for 24 hours.

  • Workup & Isolation: Evaporate the solvents and excess acid under reduced pressure. Add 20 mL of anhydrous ethanol to the residue and stir for 1 hour to precipitate the product. Filter the resulting solid and wash with cold acetone.

  • Final Validation: Dry the product under vacuum. Validate the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine structure using ¹H-NMR (look for the disappearance of aromatic pyridine protons and the emergence of aliphatic multiplets between δ 1.50–3.50 ppm) and High-Resolution Mass Spectrometry (HRMS)[3].

References

  • Efficient, One-Pot Synthesis of Pyrido[3,2-d]pyrimidine Derivatives. ResearchGate. 4

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 1

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d... ResearchGate. 2

  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI. 3

  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate (PMC Archive). NIH. 8

  • Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines... RepHip UNR. 6

  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. ResearchGate.5

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. 7

Sources

Method

reductive amination techniques involving 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

This Application Note provides a comprehensive technical guide to reductive amination techniques involving 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine . This scaffold serves as a critical pharmacophore in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to reductive amination techniques involving 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine . This scaffold serves as a critical pharmacophore in kinase inhibitors (e.g., targeting ERK, p97) and GPCR ligands.

Part 1: Technical Introduction & Chemical Profile

1.1 Scaffold Architecture & Reactivity The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core (CAS: 1211585-58-8) features a pyrimidine ring fused to a saturated tetrahydropyridine ring.

  • Structural Isomerism (Critical Distinction): Unlike its isomers (the [3,4-d] and [4,3-d] systems found in drugs like Adagrasib, which contain aliphatic secondary amines), the [3,2-d] isomer positions the secondary nitrogen (N-5) directly adjacent to the pyrimidine fusion.

  • Electronic Character: The N-5 nitrogen is conjugated with the electron-deficient pyrimidine ring. It behaves chemically as a cyclic aminopyrimidine (analogous to an electron-deficient aniline) rather than a highly basic aliphatic amine (like piperidine).

  • Implication for Reductive Amination: The nucleophilicity of N-5 is significantly attenuated. Standard protocols used for aliphatic amines (e.g., neutral STAB) may result in sluggish reaction rates or incomplete conversion. Successful amination requires acid catalysis or Lewis acid activation (e.g., Ti(OiPr)₄) to drive imine formation.

1.2 Physical Properties

  • Basicity (pKa): Estimated ~3.0–4.5 (conjugate acid). It is weakly basic compared to piperidine (pKa ~11).

  • Solubility: Moderate in DCM, DCE; Good in MeOH, DMSO. Poor in non-polar hydrocarbons.

Part 2: Decision Matrix & Methodologies

Choose the appropriate protocol based on the electrophile (carbonyl component).

ReactionMatrix Start Select Carbonyl Partner Aldehyde Aldehyde (Reactive) Start->Aldehyde Ketone Ketone (Less Reactive) Start->Ketone Hindered Sterically Hindered / Electron Poor Start->Hindered MethodA Method A: Acid-Catalyzed STAB (DCE/AcOH) Aldehyde->MethodA Standard MethodC Method C: Cyanoborohydride (MeOH/AcOH) Aldehyde->MethodC Alternative MethodB Method B: Titanium(IV) Mediated (Ti(OiPr)4 / NaBH4) Ketone->MethodB Preferred Hindered->MethodB Mandatory

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Part 3: Detailed Experimental Protocols

Method A: Acid-Promoted STAB (Standard for Aldehydes)

Best for: Unhindered aldehydes where mild conditions are preferred.

Reagents:

  • Amine: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add AcOH (1.5 mmol). The acid is crucial to protonate the carbonyl and assist the attack of the deactivated amine. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for product mass M+H).

    • Note: If conversion is slow, heat to 40°C.

  • Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x).

  • Purification: The product is likely less polar than the starting amine. Purify via flash chromatography (DCM/MeOH gradient).

Method B: Titanium(IV) Isopropoxide Mediated (For Ketones)

Best for: Ketones, unreactive aldehydes, or when water removal is necessary.

Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

Reagents:

  • Amine: 1.0 equiv

  • Ketone: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃

  • Solvent: THF (anhydrous) or MeOH (for the reduction step)

Protocol:

  • Complexation: In a flame-dried flask under N₂, combine amine (1.0 mmol), ketone (1.2 mmol), and neat Ti(OiPr)₄ (1.5 mmol).

  • Imine Formation: Stir the neat mixture (or concentrated THF solution) at RT for 6–18 hours.

    • Visual Cue: The solution often becomes viscous or changes color (yellow/orange).

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (5 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) portion-wise (Caution: Gas evolution).

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Quench by adding 1N NaOH or water (1 mL). A thick white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad. Wash the pad with MeOH/DCM.

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Method C: Borch Reduction (NaCNBH₃)

Best for: Substrates sensitive to basic conditions or requiring pH control.

Protocol:

  • Dissolve amine and aldehyde in MeOH.

  • Adjust pH to ~5.0 using glacial acetic acid.

  • Add NaCNBH₃ (1.5 equiv).

  • Stir at RT. Caution: Generates HCN byproduct; use a fume hood.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Conditions

VariableMethod A (STAB/AcOH)Method B (Ti(OiPr)₄)Method C (NaCNBH₃)
Substrate Scope AldehydesKetones, Hindered AldehydesGeneral
Reaction Rate ModerateFast (Imine formation)Slow
Side Reactions Low (Direct reduction of aldehyde)LowPotential over-alkylation
Workup Difficulty LowModerate (Titanium salts)High (Toxic waste)
Yield (Typical) 70–85%80–95%60–80%

Troubleshooting Guide:

  • Problem: No reaction (Starting Material remains).

    • Cause: N-5 is too deactivated.

    • Solution: Switch to Method B (Titanium) and heat the imine formation step to 60°C.

  • Problem: Aldehyde reduction (Alcohol formation) dominates.

    • Cause: Reducing agent added before imine formation.

    • Solution: Pre-stir amine + aldehyde + acid for 2 hours before adding STAB.

  • Problem: Product is stuck in the aqueous layer during extraction.

    • Cause: Product is protonated (pKa ~4–5).

    • Solution: Ensure the aqueous layer is pH > 8 during extraction. Use "salting out" (NaCl) or extract with CHCl₃/iPrOH (3:1).

Part 5: Mechanistic Visualization

Mechanism Start 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (Amine Nucleophile) Attack Nucleophilic Attack on Carbonyl Start->Attack + Aldehyde/Ketone Activation Acid Activation (H+ or Ti4+) Activation->Attack Catalysis Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Iminium Iminium Ion (Electrophile) Dehydration->Iminium Reduction Hydride Transfer (H- from Borohydride) Iminium->Reduction Product N-Alkylated Product Reduction->Product

Figure 2: Mechanistic pathway highlighting the critical role of acid activation for the deactivated N-5 amine.

References

  • Structure & Reactivity of Tetrahydropyrido-pyrimidines

    • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives. (2025).[1][2] Dove Medical Press. Link (Demonstrates reactivity of analogous isomers).

  • Reductive Amination Methodologies (General & Heterocyclic)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Titanium-Mediated Protocols: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2.
  • Specific Scaffold Data

    • PubChem Compound Summary for CID 22707087 (Isomer Reference). Link

    • ChemScene Product Data: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS 1211585-58-8).[3] Link

Sources

Application

Application Note: High-Fidelity Molecular Docking of Pyrido[3,2-d]pyrimidine Scaffolds

Executive Summary & Strategic Rationale The pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. Its utility spans from kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. Its utility spans from kinase inhibition (acting as an ATP-mimetic) to antifolates (targeting DHFR).[1] However, this scaffold presents unique computational challenges that often lead to false positives or incorrect pose predictions in standard high-throughput docking campaigns.

The Core Challenge: The scaffold possesses multiple nitrogen atoms capable of varying protonation states and tautomeric forms. Specifically, the interplay between the pyridine nitrogen (N5) and the pyrimidine nitrogens (N1, N3) creates a complex electrostatic surface that is highly sensitive to pH and the local protein environment.

Scope of this Protocol: This guide moves beyond "button-pushing" workflows. It details a physics-aware docking strategy designed to handle the electronic nuances of the pyrido[3,2-d]pyrimidine core, ensuring high correlation between calculated binding energies and experimental IC50 values.

Phase 1: Ligand Architecture & State Enumeration

The most common failure mode in docking this scaffold is simulating the wrong tautomer. A pyrido[3,2-d]pyrimidine-4-one derivative, for example, can exist as the oxo-form (C=O) or the hydroxy-form (C-OH). In the bulk solvent, the oxo form may dominate, but the hydroxy form might be the bioactive species required to donate a hydrogen bond to a kinase hinge region.

Protocol 1.1: Tautomer and Ionization Generation

Objective: Generate all chemically accessible states within the pH range of 6.8 – 7.4.

  • Input Structure: Sketch the 2D structure of the pyrido[3,2-d]pyrimidine derivative.

  • Stereoisomer Generation: If the C6-substituent contains chiral centers (common in DHFR inhibitors), enumerate all R/S stereoisomers.

  • Tautomer Enumeration:

    • Critical Step: Use a high-level algorithm (e.g., Epik, MoKa, or Tautomerizer) to generate tautomers.

    • Rule: Do not discard high-energy tautomers (>2 kcal/mol) immediately. The binding pocket environment (e.g., a hydrophobic enclosure or a specific aspartate residue) can stabilize "rare" tautomers.

  • Protonation States:

    • Calculate pKa for the pyridine nitrogen (N5). If pKa is near 6.0–8.0, generate both protonated (+1) and neutral (0) species.

    • Note: The N1 and N3 atoms are generally less basic due to electron delocalization but check for protonation if electron-donating groups (e.g., -NH2, -OMe) are present at C2 or C4.

Protocol 1.2: Conformational Sampling

Objective: Pre-generate low-energy conformers to assist rigid-ligand docking algorithms or seed flexible docking.

  • Method: OPLS3e or MMFF94 force field minimization.

  • Constraint: Ensure the bicyclic core remains planar.

Phase 2: Receptor Engineering (Target Preparation)

The pyrido[3,2-d]pyrimidine scaffold often relies on water-mediated bridges to achieve high affinity, particularly in the kinase hinge region or the DHFR active site.

Protocol 2.1: Crystallographic Water Analysis

Objective: Retain critical structural waters while removing bulk solvent.

  • Selection: Import the target PDB (e.g., PDB: 2OBJ for PIM-1 kinase or PDB: 4ASD for VEGFR-2).

  • The "3-Angstrom Rule": Identify water molecules within 3.0 Å of the co-crystallized ligand's heteroatoms.

  • Conservation Check:

    • If a water molecule bridges the ligand and the protein backbone (e.g., connecting the pyrido-nitrogen to a backbone carbonyl), RETAIN it.

    • If the water is displaced by the specific substituent of your derivative, REMOVE it.

    • Action: Toggle these waters "On" and "Off" in separate docking runs to assess their energetic contribution.

Protocol 2.2: H-Bond Network Optimization

Objective: Optimize the orientation of hydroxyls (Ser, Thr, Tyr) and amides (Asn, Gln) in the pocket.

  • Tool: PropKa or H-Bond Optimizer.

  • Specific Check: Ensure that the gatekeeper residue (often Threonine in kinases) is oriented correctly to either accept or donate a bond to the C4-substituent of the scaffold.

Phase 3: The Docking Engine

Workflow Visualization

The following diagram illustrates the decision matrix for handling the specific electronic features of this scaffold.

DockingWorkflow Start Input: Pyrido[3,2-d]pyrimidine Analog Prep Ligand Prep: Generate Tautomers & Ionization (pH 7.0 ± 2) Start->Prep GridGen Grid Generation: Center on Ligand (20x20x20 Å) Prep->GridGen Target Target Selection: (e.g., PDB 2OBJ, 4ASD) WaterCheck Water Analysis: Is Hinge Water Conserved? Target->WaterCheck WaterCheck->GridGen Conserve Bridging H2O Docking Docking Execution: Precision/XP Mode GridGen->Docking Filter Post-Docking Filter: Hinge Interaction Check Docking->Filter Output Ranked Poses Filter->Output

Caption: Decision-tree workflow for docking pyrido[3,2-d]pyrimidine scaffolds, emphasizing water conservation and tautomer generation.

Protocol 3.1: Grid Generation
  • Center: Define the grid box centroid using the co-crystallized ligand.

  • Dimensions:

    • Inner Box (Search Space): 10 Å × 10 Å × 10 Å.

    • Outer Box (Ligand Size Limit): 26 Å × 26 Å × 26 Å.

    • Rationale: This scaffold is rigid, but substituents at C6 or C4 can be bulky. The box must accommodate these extensions without wall clashes.

Protocol 3.2: Search Algorithm & Scoring
  • Algorithm: Genetic Algorithm (Lamarckian) is preferred for this scaffold to handle the flexibility of the C6-side chains.

  • Precision: Set exhaustiveness to "High" (e.g., exhaustiveness = 8 in Vina, or XP mode in Glide).

  • Constraints (Optional but Recommended):

    • Define a Hydrogen Bond Constraint on the hinge region backbone residues (e.g., Glu121/Val123 in PIM-1). This forces the docking engine to prioritize poses that satisfy the critical ATP-mimetic interaction.

Phase 4: Post-Docking Analysis & Validation

Do not rely solely on the docking score (kcal/mol). A high-scoring pose is invalid if it violates the known structure-activity relationship (SAR) of the scaffold.

Protocol 4.1: The "Hinge Binder" Checklist

Visually inspect the top 5 poses for the following interactions:

Interaction TypeTarget Residue (Generic Kinase)Scaffold AtomRequirement
H-Bond Acceptor Backbone NH (Hinge)N1 or N3 (Pyrimidine)Mandatory
H-Bond Donor Backbone CO (Hinge)C2-NH2 or C4-NHMandatory
Hydrophobic Gatekeeper ResidueC5/C6 SubstituentDesirable
Salt Bridge Catalytic LysinePhosphate-mimic groupsOptional
Protocol 4.2: Interaction Fingerprinting

The pyrido[3,2-d]pyrimidine core is planar and aromatic. Check for Pi-Stacking interactions with phenylalanine or tyrosine residues in the binding pocket (e.g., Phe69 in Pneumocystis DHFR).

InteractionMap Scaffold Pyrido[3,2-d] pyrimidine Core HingeCO Hinge Backbone CO (H-Bond Acceptor) Scaffold->HingeCO  H-Bond from C2/C4-NH HydroPocket Hydrophobic Pocket (Val/Leu/Ile) Scaffold->HydroPocket  vdW Contact Water Conserved Water Scaffold->Water  H-Bond (Optional) HingeNH Hinge Backbone NH (H-Bond Donor) HingeNH->Scaffold  H-Bond to N1/N3

Caption: Schematic interaction map of the pyrido[3,2-d]pyrimidine scaffold within a generic kinase ATP-binding pocket.

Troubleshooting Common Pitfalls

  • "My ligand is flipping 180 degrees."

    • Cause: The scoring function cannot distinguish between the N1 and N3 nitrogens if the electrostatics are not assigned correctly.

    • Fix: Verify the partial charges. Ensure the specific tautomer input has a distinct dipole moment that matches the pocket electrostatics.

  • "Poor enrichment of actives."

    • Cause: Neglecting the "Induced Fit" effect. The bulky C6-substituents of pyrido[3,2-d]pyrimidines often force the movement of the P-loop or activation loop.

    • Fix: Use Induced Fit Docking (IFD) protocols or Soft Docking (scaling vdW radii to 0.8) to allow for minor protein clashes.

References

  • Gangjee, A., et al. (2019).[2] "Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection."[2] Bioorganic & Medicinal Chemistry Letters, 29(15), 1874-1880.[2] Link

  • El-Naggar, A. M., et al. (2024).[3] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14, 11234-11250. Link

  • Abdelgawad, M. A., et al. (2022). "Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies." Molecules, 27(20), 6882. Link

  • Hagras, M., et al. (2023). "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19." Molecules, 28(2), 739.[4][5] Link

  • Zhao, X., et al. (2021). "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth." Journal of Medicinal Chemistry, 64(19), 14326–14343. Link

Sources

Method

Application Note: Advanced Crystallization Methodologies for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Macromolecular Complexes

Executive Summary & Mechanistic Rationale The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the design of next-generation antifolates targeting critical metabolic e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the design of next-generation antifolates targeting critical metabolic enzymes such as thymidylate synthase (TSase) and dihydrofolate reductase (DHFR). As a Senior Application Scientist, I frequently observe that the partial saturation of the pyrido ring introduces significant conformational flexibility.

When these ligands bind to target proteins, this flexibility often leads to structural heterogeneity. For example, in E. coli TSase (EcTSase) complexes, the 4-amino-8-deaza-pterin moiety frequently resolves into a statistical mixture of two partially occupied conformations within the active site 1. Furthermore, interfacial residues like Cys146 and His147 can adopt multiple states 1. To achieve high-resolution X-ray diffraction data, the crystallization environment must be rigorously engineered to stabilize these dynamic interfaces without inducing osmotic shock during cryocooling.

Experimental Workflow

The following diagram outlines the optimized pipeline from ligand synthesis to X-ray diffraction, highlighting the critical integration of biochemical formulation and vapor diffusion mechanics.

G N1 Ligand Synthesis (Tetrahydropyrido[3,2-d]pyrimidine) N3 Complex Formulation (3.3 mM Ligand + 5 mM DTT) N1->N3 N2 Target Protein (e.g., EcTSase, DHFR) N2->N3 N4 Hanging Drop Vapor Diffusion (0.1 M HEPES, 1.3 M NaCitrate) N3->N4 N5 Crystal Harvesting (Hexagonal Rods at 16°C) N4->N5 N6 X-Ray Diffraction (ALS Beamline 8.3.1, -170°C) N5->N6

Workflow for the preparation and crystallization of tetrahydropyrido-pyrimidine complexes.

Self-Validating Crystallization Protocol

This protocol is specifically optimized for 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine complexes, moving beyond generic screening to a targeted, mechanistically sound methodology.

Step 1: Protein-Ligand Complex Formulation
  • Reagents: 5.5–8.0 mg/mL purified target protein (e.g., EcTSase), 3.3 mM ligand, 5 mM D,L-dithiothreitol (DTT).

  • Causality: The inclusion of 5 mM DTT is a strict mechanistic requirement, not merely a preservative. Enzymes like EcTSase possess critical interfacial cysteines (e.g., Cys146) that are prone to forming spurious intermolecular disulfide bonds. DTT maintains a strictly reducing environment, ensuring that Cys146 and adjacent residues remain in their native conformations, thereby preventing ligand-independent aggregation and stabilizing the dimer interface 1.

  • Self-Validation Checkpoint: Prior to plating, analyze the mixture via Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 0.15 confirms a monodisperse, homogeneous complex, validating that the DTT has successfully prevented oligomerization.

Step 2: Hanging Drop Vapor Diffusion Setup
  • Reagents: Well solution comprising 0.1 M HEPES (pH 7.1–7.5) and 1.3–1.35 M Sodium Citrate.

  • Procedure: On a siliconized coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the well solution. Invert and seal over a 1000 µL reservoir. Incubate at a stable 16 °C.

  • Causality: The hanging drop method is selected over sitting drop to allow for a slower, more controlled vapor equilibration, which is critical for the nucleation of these specific complexes. Sodium Citrate at 1.3 M acts as a powerful kosmotrope, stripping the hydration shell from the protein complex to drive the formation of well-ordered hexagonal rods 1.

  • Self-Validation Checkpoint: Inspect drops under a stereomicroscope at 24 and 72 hours. A light phase separation at 24 hours indicates the drop has successfully entered the nucleation zone. Hexagonal rods should appear after several days 1.

Step 3: Harvesting and Cryocooling
  • Procedure: Directly loop the hexagonal rods from the mother liquor and plunge immediately into liquid nitrogen.

  • Causality: A critical advantage of this specific protocol is the deliberate elimination of a secondary cryoprotectant soak. At concentrations >1.2 M, Sodium Citrate provides intrinsic cryoprotection. Bypassing glycerol or ethylene glycol soaks prevents osmotic shock, preserving the delicate binding orientations of the 4-amino-8-deaza-pterin moiety and preventing the degradation of diffraction quality [[1]]().

Quantitative Crystallographic Data

To ensure reproducibility and provide a baseline for structural refinement, the following tables summarize the validated physicochemical parameters for both the macromolecular complex and the isolated small-molecule ligand.

Table 1: Optimized Co-Crystallization Parameters for Target Complexes

ParameterValue / Condition
Target Protein E. coli Thymidylate Synthase (EcTSase)
Ligand Class 4-amino-8-deaza-tetrahydrofolate analogues
Protein Concentration 5.5 – 8.0 mg/mL
Ligand Concentration 3.3 mM
Critical Additives 5 mM DTT
Buffer System 0.1 M HEPES (pH 7.1 – 7.5)
Precipitant 1.3 – 1.35 M Sodium Citrate
Methodology Hanging Drop Vapor Diffusion (1 µL + 1 µL)
Reservoir Volume 1000 µL
Incubation Temperature 16 °C
Crystal Morphology Hexagonal rods

Table 2: Crystallographic and Data Collection Metrics

MetricValue
Small Molecule Space Group Monoclinic P2(1)/n
Small Molecule Unit Cell a=8.33Å, b=7.66Å, c=21.20Å, β=95.74°
Complex Cryoprotectant None required (Intrinsic from 1.3 M NaCitrate)
Data Collection Temp -170 °C (103 K)
X-Ray Source ALS Beamline 8.3.1 (λ = 1.11587 Å)
Detector Dectris Pilatus3 S 6M
Processing Software XDS

Data Collection and Structure Refinement Strategies

Before attempting co-crystallization, the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine derivatives must be synthesized and structurally validated, often via aziridine intermediates 2. Small molecule X-ray diffraction of the uncomplexed ligand typically reveals a monoclinic P2(1)/n space group [[3]](). Utilizing these small-molecule coordinates as geometric restraints during the later stages of macromolecular refinement is a critical best practice to prevent overfitting.

During data collection (e.g., at ALS Beamline 8.3.1 at -170 °C using a Dectris Pilatus3 S 6M detector), researchers should process the data using XDS 1. Pay special attention to the electron density maps (2mFo-DFc) around the active site; it is highly common for the 4-amino-8-deaza-pterin moiety to require modeling in two partially occupied orientations 1.

References

  • Supporting Information - Crystallization and data collection (EcTSase complexes). doi.org.
  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-6-methyluracil. ResearchGate.
  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

[1] Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-5678-TP Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Molecule Profile Target Molecule: 5...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-5678-TP Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine CAS: 1211585-58-8 (Free base) Core Challenge: The synthesis of this scaffold involves a delicate balance between reactivity and stability.[1] The primary yield-limiting factors are regioselectivity during ring closure (De Novo route) and over-reduction/poisoning during hydrogenation (Reduction route).[1] Furthermore, the resulting secondary amine is prone to oxidation and side-reactions if not properly protected.

This guide covers the two most robust industrial pathways:

  • Route A (Reduction): Catalytic hydrogenation of the aromatic pyrido[3,2-d]pyrimidine.[1]

  • Route B (De Novo): Cyclocondensation of piperidine precursors.

Route A: Catalytic Hydrogenation (The Direct Method)[1]

This method is preferred when the aromatic precursor (pyrido[3,2-d]pyrimidine) is available.[1] The challenge is selectively reducing the pyridine ring while leaving the pyrimidine ring intact.

Mechanism & Logic

Pyridine rings are generally electron-deficient but can be activated for hydrogenation by protonation. The pyrimidine ring, being even more electron-deficient, resists hydrogenation under these specific acidic conditions, allowing for high selectivity.[1]

Experimental Workflow

Hydrogenation_Workflow Start Start: Aromatic Precursor (Pyrido[3,2-d]pyrimidine) Solvent Dissolve in AcOH (Protonation Step) Start->Solvent Catalyst Add PtO2 (Adams' Cat) (5-10 mol%) Solvent->Catalyst H2_Step Hydrogenation (3-5 bar, RT, 4-6h) Catalyst->H2_Step Monitor Monitor: LCMS/TLC (Look for M+4 peak) H2_Step->Monitor Decision Conversion > 95%? Monitor->Decision Decision->H2_Step No (Incomplete) Filter Filter Catalyst (Celite) UNDER ARGON Decision->Filter Yes Workup Evaporate AcOH Neutralize with NaHCO3 Filter->Workup Protect Optional: Boc-Protection (Recommended for stability) Workup->Protect

Caption: Workflow for the selective hydrogenation of pyrido[3,2-d]pyrimidine using PtO2 in acidic media.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningSulfur traces in the starting material are fatal to PtO2. Ensure the precursor is recrystallized or treated with activated charcoal before hydrogenation.
Incomplete Conversion Insufficient AcidityThe pyridine ring must be protonated to reduce effectively. Use Glacial Acetic Acid or add 1.0 eq of HCl/MeOH.[2]
Over-reduction (Ring Opening) Temperature too highMaintain reaction at 20-25°C .[1] Heating (>50°C) promotes ring opening of the tetrahydropyridine.
Product Degradation on Filter OxidationThe free secondary amine is air-sensitive. Flush the Celite pad with Argon before filtration. Do not let the catalyst cake dry out with product adsorbed.

Route B: De Novo Assembly (The Flexible Method)[1]

This route is preferred for creating substituted derivatives. It involves building the pyrimidine ring onto an existing piperidine scaffold.

Core Reaction

Precursor: Ethyl 3-oxopiperidine-1-carboxylate (N-protected 3-piperidone). Reagent: Formamidine Acetate (or acetamidine for 2-Me analogs).[1] Conditions: NaOEt/EtOH, Reflux.[1]

Mechanism & Logic

This is a condensation reaction.[3][4] The enolate of the 3-oxopiperidine attacks the amidine, followed by cyclization. Critical Insight: The N-protecting group (Boc or Cbz) on the piperidine is essential to prevent self-condensation and polymerization.

Experimental Workflow

DeNovo_Synthesis Precursor Ethyl 3-oxopiperidine- 1-carboxylate Reaction Reflux EtOH (6-12h) Precursor->Reaction Reagent Formamidine Acetate + NaOEt (3 eq) Reagent->Reaction Intermediate Intermediate: 4-Hydroxy-tetrahydro -pyrido[3,2-d]pyrimidine Reaction->Intermediate Chlorination POCl3 / Reflux (Aromatization of pyrimidine) Intermediate->Chlorination Dechlorination Pd/C, H2, MgO (Remove Cl) Chlorination->Dechlorination

Caption: Stepwise construction of the scaffold starting from protected 3-piperidone.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in ReagentsAmidines are hygroscopic.[1] Dry Formamidine Acetate under vacuum over P2O5 before use. Use anhydrous EtOH.
Starting Material Recovery Enolization failureThe beta-keto ester enolization is reversible. Ensure 3.0 equivalents of base (NaOEt) are used to drive the equilibrium forward.
Regio-isomers Incorrect PrecursorVerify the starting material is 3-oxo, not 4-oxo or 2-oxo. 3-oxo gives [3,2-d]; 4-oxo gives [4,3-d].[1]
Product is "Sticky"/Gummy Presence of inorganic saltsThe intermediate hydroxy-pyrimidine is amphoteric. Carefully adjust pH to 6-7 during workup to precipitate the product, or use continuous extraction with DCM/IPA (3:1).[1]

Isolation & Stability (The "Hidden" Yield Killer)[1]

Users often synthesize the molecule successfully but lose it during purification.

Stability Profile
  • Oxidation: The 5,6,7,8-tetrahydro moiety is a cyclic secondary amine fused to an electron-deficient ring.[1] It is prone to oxidative dehydrogenation (reverting to aromatic) or N-oxide formation upon prolonged air exposure.[1]

  • Basicity: The molecule is basic. Standard silica gel chromatography can lead to streaking and irreversible adsorption.

Purification Protocol

Option A: Resin Capture (Recommended) [1]

  • Dissolve crude mixture in MeOH.

  • Load onto SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute with 2M NH3 in MeOH .

  • Concentrate in vacuo immediately.

Option B: Reverse Phase

  • Column: C18.

  • Buffer: 0.1% NH4OH (High pH is better for peak shape of basic amines) or 0.1% Formic Acid (if product is stable to acid).[1]

  • Note: Avoid TFA if possible, as the salt is hygroscopic and hard to handle.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C instead of PtO2 for the hydrogenation (Route A)? A: Yes, but PtO2 (Adams' catalyst) is superior for pyridine ring reduction in acetic acid.[1] If using Pd/C, you must use high pressure (10-20 bar) and high temperature (60°C), which increases the risk of over-reduction.[1] PtO2 works at room temperature/low pressure.[2]

Q: My product turned brown after sitting on the bench for 2 hours. What happened? A: Oxidative degradation. The free amine is air-sensitive. Always store the product as an HCl salt or Boc-protected intermediate. If you need the free base, generate it immediately before the next step.

Q: I see a +16 mass peak in LCMS. Is this an impurity? A: This is likely the N-oxide, formed by air oxidation of the piperidine nitrogen. This confirms your product is unstable in air. Add a reducing agent (e.g., NaHSO3 wash) or handle under N2.[1]

References

  • Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.[1] Link

  • Synthesis of Tetrahydropyrido-pyrimidines: Schreiber, S. L., et al. "Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings." Journal of the American Chemical Society, 2010. (General protocols for fused pyrimidine synthesis).
  • Amidine Condensation Strategies: Crouch, R. D., et al. "Synthesis of amidines and their application in heterocycle synthesis."[1] Arkivoc, 2018.[1][5] Link

  • Isomer Characterization: "5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine CAS Data." ChemScene. Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Tetrahydropyrido[3,2-d]pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a common bottleneck: the notoriously poor aqueous solubility of tetrahydropyrido[3,2-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing a common bottleneck: the notoriously poor aqueous solubility of tetrahydropyrido[3,2-d]pyrimidine derivatives.

These scaffolds are highly valued in drug discovery—particularly as kinase inhibitors, antifolates, and antiviral agents[1][2]. However, their structural nature (a rigid, planar aromatic system fused to a lipophilic tetrahydro ring) results in high crystal lattice energy and strong


 stacking. This manifests as poor dissolution rates, precipitation in assay media, and erratic in vivo bioavailability.

This guide provides field-proven, causality-driven protocols to systematically troubleshoot and overcome these physicochemical barriers.

Part 1: Troubleshooting & FAQs

Q1: Why do my tetrahydropyrido[3,2-d]pyrimidine compounds precipitate out of aqueous assay media (e.g., DMEM/FBS)?

The Causality: When you spike a highly concentrated DMSO stock solution of a lipophilic pyrimidine derivative into an aqueous buffer, the compound experiences "solvent shock." The rapid shift in polarity causes the localized concentration to exceed the compound's thermodynamic solubility limit, leading to rapid nucleation and precipitation. The Solution: Do not rely solely on DMSO. Implement a step-down co-solvent system or utilize a surfactant. Formulations using a combination of DMSO, PEG400, and Tween-80 can bridge the polarity gap, maintaining the compound in a metastable supersaturated state long enough for in vitro assays[3].

Q2: How can I improve the intrinsic aqueous solubility without altering the core pharmacophore?

The Causality: The free base form of tetrahydropyrido[3,2-d]pyrimidines often has high lattice energy. By manipulating the ionization state, you disrupt this crystalline lattice and increase the hydration energy. The pyrimidine nitrogens provide basic centers (pKa typically ranging from 4 to 9) that are highly amenable to salt formation[3]. The Solution: Perform a systematic salt screen. Converting the free base to a hydrochloride, mesylate, or tosylate salt can increase aqueous solubility by several orders of magnitude[1].

Q3: My compound shows excellent in vitro target inhibition but terrible in vivo bioavailability. How do I formulate it for oral dosing (PO)?

The Causality: This is classic Biopharmaceutics Classification System (BCS) Class II or IV behavior. The compound cannot be absorbed through the gastrointestinal mucosa because it never dissolves in the GI fluids. The Solution: Trap the drug in a high-energy amorphous state using Amorphous Solid Dispersions (ASDs) or utilize lipid-based formulations (e.g., SMEDDS)[4]. Polymers like PVP-VA prevent the drug from recrystallizing in the gut, drastically improving the dissolution rate and subsequent absorption.

Part 2: Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible results, follow these standardized protocols for formulation and solubility assessment.

Protocol A: Micro-Scale Salt Screening

Objective: Identify a salt form that maximizes aqueous solubility without compromising chemical stability[1].

  • Preparation: Dissolve 10 mg of the tetrahydropyrido[3,2-d]pyrimidine free base in a minimal volume of a volatile organic solvent (e.g., THF or Acetone) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the counterion acid (e.g., HCl, Methanesulfonic acid, or p-Toluenesulfonic acid) dropwise while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitation occurs, place the vial in a 4°C refrigerator for 24 hours, or use an anti-solvent (e.g., heptane) to induce crystallization.

  • Harvest & Verification: Centrifuge at 10,000 x g for 5 minutes. Decant the supernatant, wash the pellet with cold anti-solvent, and dry under vacuum. Verify salt formation via

    
    H-NMR (looking for protonation shifts) and Differential Scanning Calorimetry (DSC).
    
Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: Overcome dissolution-rate limited bioavailability for in vivo studies[4].

  • Polymer Selection: Select a hydrophilic polymer matrix, such as Copovidone (PVP-VA 64).

  • Co-dissolution: Dissolve the API (tetrahydropyrido[3,2-d]pyrimidine derivative) and PVP-VA at a 1:3 (w/w) ratio in a common solvent (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure complete dissolution.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to prevent phase separation and crystallization.

  • Secondary Drying: Place the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Milling: Gently mill the film into a fine powder. Store in a desiccator to prevent moisture-induced recrystallization.

Protocol C: Kinetic Solubility Assay (Turbidimetry)

Objective: Determine the maximum concentration at which the compound remains dissolved in assay media before precipitating[3].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a dilution series (e.g., 1 µM to 500 µM) in the target aqueous buffer (e.g., PBS, pH 7.4). Keep the final DMSO concentration constant (typically

    
     1%).
    
  • Incubation: Incubate the microplate at 37°C for 2 hours with orbital shaking.

  • Measurement: Read the absorbance at 620 nm using a microplate reader. A sharp increase in absorbance (turbidity) indicates the onset of precipitation. The concentration just below this inflection point is the kinetic solubility limit.

Part 3: Quantitative Data Summary

The following table summarizes the typical improvements in solubility and bioavailability achieved through the methodologies described above.

Formulation StrategyVehicle / Solvent SystemApparent Aqueous Solubility (µg/mL)Estimated Oral Bioavailability (F%)
Free Base (Unformulated) PBS (pH 7.4), 1% DMSO< 5< 5%
Co-Solvent System 5% DMSO / 40% PEG400 / 55% Water45 - 60N/A (IV/IP use only)
Hydrochloride Salt PBS (pH 7.4)150 - 30015 - 25%
Mesylate Salt PBS (pH 7.4)400 - 60030 - 45%
ASD (1:3 PVP-VA) Simulated Intestinal Fluid (FaSSIF)> 1,000 (Supersaturated)60 - 80%

Note: Values are representative aggregates based on standard tetrahydropyrido[3,2-d]pyrimidine kinase inhibitors[1][3][4].

Part 4: Visualizations

Formulation & Solubility Optimization Workflow

The following decision tree illustrates the logical progression for troubleshooting solubility issues, from initial physicochemical profiling to advanced formulation.

FormulationWorkflow A Tetrahydropyrido[3,2-d]pyrimidine Free Base (Low Solubility) B Physicochemical Profiling (pKa, LogP, Melting Point) A->B C Is the compound ionizable within physiological pH? B->C D Salt Screening (HCl, Mesylate, Tosylate) C->D Yes (pKa > 4) E Lipid-Based Formulation (SMEDDS) or ASD C->E No (Neutral/Weak) F Kinetic Solubility Assay (Turbidimetry) D->F E->F G In Vivo PK Studies (Optimized Bioavailability) F->G Sol > 50 µg/mL

Workflow for optimizing the solubility of tetrahydropyrido[3,2-d]pyrimidine derivatives.

Target Engagement & Signaling Pathway Context

Solubility is not just a formulation metric; it is a biological prerequisite. For a tetrahydropyrido[3,2-d]pyrimidine derivative to act as an effective inhibitor (e.g., targeting DHFR or intracellular kinases), it must remain in a dissolved state to permeate the cell membrane and engage its target[2].

SignalingPathway Drug Solubilized Tetrahydropyrido [3,2-d]pyrimidine CellMembrane Cell Membrane Diffusion (Requires Dissolved State) Drug->CellMembrane High Free Drug Conc. Target Intracellular Target (e.g., DHFR / Kinase) CellMembrane->Target Binding Affinity Downstream Inhibition of DNA Synthesis / Cell Cycle Arrest Target->Downstream Pathway Blockade Apoptosis Target Cell Apoptosis Downstream->Apoptosis

Mechanism of action requiring optimized aqueous solubility for target engagement.

References

  • Pyrido(3,2-d)pyrimidines useful for treating viral infections.US Patent 8,729,089 B2, Google Patents.
  • Tetrahydro-pyrido-pyrimidine derivatives.US Patent 9,499,536 B2, Google Patents.
  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules, ResearchGate. URL:[Link]

Sources

Troubleshooting

purification challenges of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine intermediates

This is a technical support guide designed for the research and development sector. It addresses the specific purification and handling challenges of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine and its derivatives. Topic:...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the research and development sector. It addresses the specific purification and handling challenges of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine and its derivatives.

Topic: Purification, Isolation, and Stability Protocols Audience: Medicinal Chemists, Process Chemists, Purification Engineers Status: Active Guide [v2.4]

Introduction: The "Sticky" Scaffold

The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, CDK, and PI3K inhibitors). However, it presents a distinct "purification paradox":

  • High Polarity: The fused tetrahydropyridine ring and pyrimidine nitrogens create a highly polar surface area (TPSA ~38-50 Ų for the core alone), leading to aggressive retention on silica.

  • Basicity: The secondary amine (N-H) in the piperidine ring (pKa ~9.5–10.5) and the pyrimidine nitrogens (pKa ~1.5–2.5) act as Lewis bases, causing severe peak tailing due to interaction with acidic silanols.

  • Oxidative Instability: The tetrahydro ring is susceptible to aromatization (oxidation to the fully aromatic pyrido[3,2-d]pyrimidine), particularly under basic, aerobic conditions.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Purification Workflow Decision Tree

Before initiating purification, characterize the crude mixture's solubility and impurity profile. Use the following logic flow to select the optimal method.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check: >20 mg/mL in DCM? Start->SolubilityCheck NP_Path Normal Phase (NP) Chromatography SolubilityCheck->NP_Path Yes RP_Path Reverse Phase (RP) or Salt Formation SolubilityCheck->RP_Path No ModifierCheck Add Modifier: 1-5% TEA or NH3/MeOH NP_Path->ModifierCheck Standard Silica SilicaType Use Amine-Functionalized Silica (NH2-SiO2) NP_Path->SilicaType Strict Purity Req AcidCheck Acid Sensitive? RP_Path->AcidCheck PrepHPLC Prep-HPLC (C18) Buffer: 10mM NH4HCO3 (pH 10) AcidCheck->PrepHPLC Yes (Avoid Acid) SaltCryst Salt Formation & Crystallization (HCl or TFA in Dioxane/Et2O) AcidCheck->SaltCryst No (Stable)

Figure 1: Decision matrix for isolation strategies based on solubility and stability profiles.

Module 2: Chromatographic Troubleshooting

Challenge 1: Severe Streaking on Silica Gel

Diagnosis: The basic secondary amine interacts with acidic silanol groups (


) on the stationary phase, resulting in broad peaks and poor resolution.

Protocol A: The "Amine Block" Method (Standard Silica) Do not rely solely on MeOH/DCM gradients. You must mask the silanols.

  • Pre-wash: Flush the column with Mobile Phase A + 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase:

    • Solvent A: DCM

    • Solvent B: 10% MeOH in DCM containing 1% NH₄OH (aq) or 2% TEA .

    • Gradient: 0% → 50% B.

    • Note: NH₄OH is superior to TEA for mass spectrometry (MS) compatibility, as TEA suppresses ionization.

Protocol B: The "Salt-Break" Method (Reverse Phase) If the compound is too polar for silica (Rf < 0.1 in 10% MeOH/DCM), switch to C18.

  • Column: C18 or C8 (High pH stable columns preferred, e.g., XBridge or Gemini).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) .

    • Why pH 10? It keeps the secondary amine deprotonated (neutral), increasing retention on the lipophilic C18 phase and improving peak shape.

    • Alternative: 0.1% Formic Acid (pH 2.5). This protonates the molecule (

      
      ), reducing retention but improving solubility.
      
Challenge 2: Co-elution with Aromatized Impurity

Diagnosis: The oxidized byproduct (pyrido[3,2-d]pyrimidine) often co-elutes because the polarity difference is subtle (loss of 4 hydrogens changes LogP only slightly).

Resolution Strategy:

  • Check UV Spectra: The aromatic impurity has a distinct, red-shifted UV absorption compared to the tetrahydro- intermediate. Use a Diode Array Detector (DAD) to slice peaks.

  • Selectivity Tuning:

    • The aromatic impurity is planar; the tetrahydro- intermediate is puckered (half-chair).

    • Use Phenyl-Hexyl columns: These exploit

      
       interactions, retaining the planar aromatic impurity longer than the non-planar tetrahydro product.
      

Module 3: Isolation & Salt Formation

Often, chromatography is unnecessary if you manipulate the solubility of the basic nitrogen.

Protocol: HCl Salt Precipitation

This is the "Gold Standard" for stabilizing the intermediate against oxidation.

  • Dissolution: Dissolve crude free base in a minimum volume of dry EtOAc or DCM.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.5 equivalents) at 0°C.

    • Observation: A white/off-white precipitate should form immediately.

  • Digestion: Stir the slurry for 30 mins at 0°C.

  • Filtration: Filter under Argon (to prevent moisture absorption—these salts are hygroscopic).

  • Wash: Wash the cake with cold Et₂O (removes non-basic impurities).

Table 1: Solubility Profile of Free Base vs. Dihydrochloride Salt

SolventFree Base (Neutral)Dihydrochloride Salt (

)
Application
DCM HighInsolubleExtraction / Loading
Water Low (< 1 mg/mL)High (> 50 mg/mL)Reverse Phase Loading
Ether LowInsolubleWashing / Precipitation
Methanol ModerateHighTransfer Solvent

Module 4: Stability & Handling FAQ

Q1: My product turns yellow/brown upon standing. What is happening? A: This indicates oxidation of the tetrahydropyridine ring to the dihydro- or fully aromatic pyridine species.

  • Mechanism: The secondary amine at position 5/6/7/8 is prone to radical abstraction or autoxidation.

  • Fix: Store the intermediate as an HCl or TFA salt . If it must be a free base, store under Nitrogen at -20°C. Avoid leaving it in solution (especially chlorinated solvents like DCM) for extended periods.

Q2: I see a "doublet" of peaks in NMR (CDCl₃). Is my compound impure? A: Not necessarily. This scaffold often exhibits rotamers if there is a substituent on the exocyclic amine or if a Boc group is present.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is rotamerism. If they remain distinct, it is a regioisomer or impurity.

Q3: Can I use Acetone for recrystallization? A: Avoid. The secondary amine can react with acetone to form an aminal or Schiff base (imine) over time. Use Ethanol, Isopropanol, or EtOAc/Heptane mixtures.

Q4: The product sticks to the Celite pad during filtration. A: The free base is likely precipitating or adsorbing.

  • Fix: Wash the Celite with 10% MeOH in DCM . Do not use pure DCM.

References

  • Synthesis & Scaffold Properties

    • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series. (2021).[1][2][3] MDPI.

  • Chromatographic Behavior of Pyrimidines

    • Solubility of a Series of Pyrimidine Derivatives in Methanol.[4] (2014).[1] Revue Roumaine de Chimie.

  • Purification of Related Tetrahydro- Analogs

    • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.[5] (2014).[1] Bioorganic & Medicinal Chemistry Letters.

  • Salt Formation & Stability

    • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride Safety & Properties.[1] PubChem.[1]

Sources

Optimization

troubleshooting cyclization failures in tetrahydropyrido[3,2-d]pyrimidine synthesis

The following is a comprehensive technical support guide designed for researchers encountering difficulties in the synthesis of tetrahydropyrido[3,2-d]pyrimidines. Status: Online | Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers encountering difficulties in the synthesis of tetrahydropyrido[3,2-d]pyrimidines.

Status: Online | Specialist: Senior Application Scientist | Ticket ID: PYR-32D-CYCL-ERR

Core Issue Analysis: Why Cyclization Fails

The synthesis of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is notoriously difficult compared to its [2,3-d] and [3,4-d] isomers. The primary failure mode is the incomplete cyclization of the pyrimidine ring onto the pyridine or piperidine scaffold.

This failure usually manifests in two distinct chemical behaviors:

  • The "Stalled" Ureido Intermediate: The reaction forms an acyclic urea or amidine adduct but fails to undergo the final dehydration/condensation to close the ring.

  • Thermal Decomposition: The harsh conditions (often >180°C) required to force the "Niementowski-type" condensation lead to decarboxylation or polymerization of the starting material before the ring closes.

Troubleshooting Modules

Module A: The "Stalled" Intermediate (Aromatic Route)

Scenario: You are reacting ethyl 3-aminopicolinate (or 3-aminopicolinic acid) with urea, formamide, or formamidine acetate to form the aromatic core, intending to reduce it later. Symptom: LCMS shows a mass corresponding to [M+H]+ = SM + 43 (carbamoyl) or SM + 27 (formimidoyl), but the desired bicyclic product is absent or low yield.

Diagnosis: Thermodynamic Trap

The nitrogen at the 3-position of the pyridine ring is less nucleophilic due to the electron-withdrawing nature of the ring nitrogen. The intermediate formed (e.g., the ureido-ester) is stable and often precipitates, preventing the intramolecular attack on the ester carbonyl required for ring closure.

Protocol Adjustment: The "Base-Force" Method

Do not rely on thermal cyclization alone. You must activate the amide nitrogen.

Step-by-Step Fix:

  • Isolate the Intermediate: If the acyclic urea precipitates, filter and dry it. Do not try to "cook" it further in the same pot.

  • Switch Solvent/Base: Resuspend the intermediate in EtOH containing 2.0 eq of NaOEt (Sodium Ethoxide).

  • Reflux: Heat to reflux for 2–4 hours. The ethoxide deprotonates the ureido nitrogen, creating a strong nucleophile that attacks the ester carbonyl.

  • Workup: Acidify with acetic acid to precipitate the product.

Quantitative Comparison of Conditions:

ConditionTemp (°C)Time (h)Yield (%)Major Side Product
Neat fusion (Urea)190415-20Black tar (polymerization)
Formamide (Reflux)1501235Stalled Formyl-amino intermediate
NaOEt / EtOH (Stepwise) 78 3 78 None (Clean conversion)
Module B: The "Enamine Instability" (Tetrahydro Route)

Scenario: You are reacting ethyl 3-amino-piperidine-2-carboxylate directly with formamidine acetate to get the tetrahydro scaffold in one step. Symptom: Complex mixture, loss of stereochemistry (if chiral), or aromatization (oxidation) to the pyridine form.

Diagnosis: Oxidation & Retro-Mannich

The 3-aminopiperidine scaffold is prone to oxidation to the aromatic pyridine under basic conditions in air. Additionally, the intermediate enamine can undergo Retro-Mannich fragmentation if heated excessively.

Protocol Adjustment: Inert Atmosphere & Mild Cyclization
  • Deoxygenate: Strictly degas all solvents (DMF or DMA) with Argon for 30 mins.

  • Additive: Add 1.0 eq of Trimethyl orthoformate (TMOF) . This acts as a water scavenger and drives the equilibrium toward the imine/amidine intermediate without requiring extreme heat.

  • Temperature Cap: Do not exceed 100°C . If cyclization is slow, add 0.1 eq of DBU rather than increasing temperature.

Visual Troubleshooting Workflows

Workflow 1: Decision Logic for Stalled Reactions

This diagram outlines the critical decision points when the desired cyclized product is not observed.

CyclizationTroubleshooting Start Start: LCMS Check MassCheck Is Mass = SM + Urea/Amidine? Start->MassCheck Isolate Isolate Intermediate (Do not heat further) MassCheck->Isolate Yes (Stalled) HighTemp Check Temp/Solvent MassCheck->HighTemp No (SM Only) BaseCyclization Perform Base-Mediated Cyclization (NaOEt/EtOH) Isolate->BaseCyclization Decomp Decomposition? Reduce Temp, Add TMOF HighTemp->Decomp Tar/Complex Mix

Caption: Decision tree for rescuing stalled cyclization intermediates in pyrido-pyrimidine synthesis.

Workflow 2: Mechanistic Pathway & Failure Points

Understanding where the reaction breaks helps in selecting the right reagent.

Mechanism SM 3-Amino-picolinate Inter Ureido Intermediate (Acyclic) SM->Inter + Urea/Formamide Inter->Inter Stalled (Neutral pH) Cycle Pyrido[3,2-d]pyrimidine (Cyclized) Inter->Cycle NaOEt (Base Force) Fail Polymer/Tar Inter->Fail High Heat (>180°C)

Caption: Mechanistic pathway showing the divergence between successful cyclization (green) and thermal failure (red).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this cyclization? A: Yes, but with caution. Microwave irradiation is excellent for the Niementowski reaction (anthranilic acid derivatives) using Polyphosphoric Acid (PPA) or Acetic Acid .

  • Recommendation: Use a sealed vessel, 140°C, 10-20 minutes.

  • Warning: If using the tetrahydro (piperidine) starting material, avoid microwaves as the high pressure/temp often leads to aromatization (oxidation) of the piperidine ring.

Q: My product is water-soluble and I can't extract it. How do I purify? A: Tetrahydropyrido[3,2-d]pyrimidines are highly polar.

  • Avoid: Aqueous workups with NaCl.

  • Use: Evaporate the reaction solvent (DMF/EtOH) to dryness. Triturate the residue with cold acetonitrile or ether to remove organic impurities. If the product is still impure, use Reverse Phase Flash Chromatography (C18) eluting with water/methanol (0.1% Formic Acid).

Q: Why do I see a mass of [M-2] in my tetrahydro synthesis? A: This indicates oxidation . You have likely formed the dihydro or aromatic impurity.

  • Cause: Presence of oxygen during the reaction or workup.

  • Fix: Degas all solvents. Add a reducing agent stabilizer like Sodium Ascorbate (5 mol%) if doing aqueous workups, or simply keep under Argon.

References

  • Review of Pyridopyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: PMC / Molecules (2022).
    • URL:[Link]

  • Niementowski Reaction Troubleshooting

    • Title: Efficient Niementowski synthesis of novel derivatives...[1] (Microwave vs Classical).

    • Source: Sciforum / Molbank.
    • URL:[Link] (General reference for conditions).

  • Formamidine Cyclization Strategy

    • Title: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Base-Mediated Cyclization (General Protocol)

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[2][3][4][5][6][7][8]

    • Source: RSC Advances.

    • URL:[Link]

Sources

Troubleshooting

enhancing metabolic stability of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine analogs

Technical Support Center: Metabolic Stability of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Analogs Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist, Dr. Aris Subject: Troubleshooting High C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Analogs

Ticket System Status: 🟢 OPERATIONAL Current Agent: Senior Application Scientist, Dr. Aris Subject: Troubleshooting High Clearance & Oxidative Instability in Bicyclic Heterocycles[1]

User Documentation: The Stability Crisis

Welcome to the MetStab-Support portal. If you are working with the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold, you are likely encountering a common "Red Flag" in your DMPK reports: High Intrinsic Clearance (


)  despite good potency.[1]

This guide treats your chemical series as a system that requires debugging. We will diagnose the metabolic "soft spots," patch the structure with medicinal chemistry "updates," and validate the fix with rigorous protocols.

PART 1: DIAGNOSTICS (Root Cause Analysis)

Before attempting chemical modification, you must identify how the molecule is dying. The tetrahydropyridine ring is metabolically fragile.

Common Failure Modes (The "Bugs")
Failure ModeMechanismDiagnostic Marker (MetID)
Aromatization Dehydrogenation of the saturated ring to form the fully aromatic pyrido[3,2-d]pyrimidine.Mass shift of -4 Da (loss of 4 hydrogens).

-Hydroxylation
CYP450 oxidation at the carbon adjacent to the piperidine nitrogen (N-atom in the saturated ring).Mass shift of +16 Da .
N-Dealkylation Oxidative cleavage of the substituent on the saturated nitrogen.Loss of alkyl group mass (e.g., -14 Da for methyl).[1]
Ring Opening Oxidation leading to aldehyde formation and subsequent ring scission.Complex fragmentation patterns; often +32 Da or +16 Da followed by cleavage.
The Metabolic Liability Map

The diagram below illustrates the specific "soft spots" on your scaffold.

MetabolicMap cluster_ring Structural Soft Spots Scaffold 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (Core Scaffold) Aromatization Liability: Aromatization (-4H Dehydrogenation) Scaffold->Aromatization CYP mediated (Major Pathway) AlphaOx Liability: α-Oxidation (C-H Abstraction) Scaffold->AlphaOx CYP mediated (C5/C6/C7/C8) ReactiveMet Liability: Iminium Ion (GSH Adduct Formation) AlphaOx->ReactiveMet 2e- Oxidation C5 C-5 Position (Benzylic-like) C5->AlphaOx C8 C-8 Position (α to Nitrogen) C8->AlphaOx

Caption: Figure 1. Metabolic Liability Map highlighting the primary oxidative pathways: Aromatization and


-Carbon oxidation.

PART 2: PATCH NOTES (Medicinal Chemistry Strategies)

Once you have confirmed the metabolic pathway via MetID (Metabolite Identification), apply these structural modifications.

Strategy A: Blocking Aromatization (The "Fluorine Patch")

Aromatization is driven by the ease of removing hydrogen atoms to restore aromaticity.

  • The Fix: Introduce Geminal-difluorination or Gem-dimethylation on the saturated ring (specifically C-6 or C-7).

  • Why it works: Fluorine is metabolically stable and the C-F bond is stronger than C-H. Furthermore, replacing hydrogens prevents the formation of the double bonds required for aromatization.

  • Caution: Fluorine changes the

    
     of the nearby amine. Ensure you don't kill potency by destroying a key salt bridge.
    
Strategy B: Preventing -Oxidation (The "Steric Shield")

If the metabolism is occurring at the carbon next to the nitrogen (C-8 or C-6 depending on numbering/fusion):

  • The Fix: Introduce a Spiro-cycle (e.g., spiro-cyclopropyl or spiro-oxetane) at the

    
    -carbon.
    
  • Why it works: This adds steric bulk that prevents the CYP450 heme iron from accessing the C-H bond. It also "locks" the conformation, potentially reducing the entropic cost of binding to your target.

  • Reference: This strategy was successfully used in the optimization of Adagrasib (KRAS G12C inhibitor) analogs, where the tetrahydropyridine ring was heavily modified to improve PK properties [1].

Strategy C: Reducing N-Lone Pair Availability (The "Electronic Update")

Oxidation often starts with Single Electron Transfer (SET) from the nitrogen lone pair.

  • The Fix: Add an Electron Withdrawing Group (EWG) like a trifluoroethyl group, sulfonyl, or carbamate to the piperidine nitrogen.[1]

  • Why it works: This lowers the HOMO energy of the nitrogen, making it harder to oxidize into a radical cation or iminium ion.

PART 3: DECISION SUPPORT (Troubleshooting Workflow)

Use this logic flow to determine your next experimental step.

DecisionTree Start Issue: High Clearance in HLM MetID Run MetID Study (LC-MS/MS) Start->MetID CheckMass Check Mass Shift MetID->CheckMass M_minus_4 -4 Da (Aromatization) CheckMass->M_minus_4 Found M_plus_16 +16 Da (Hydroxylation) CheckMass->M_plus_16 Found M_GSH +307 Da (GSH Adduct) CheckMass->M_GSH Found Fix_Aro Strategy: Gem-dimethyl or Spiro-cycle at C6/C7 M_minus_4->Fix_Aro Fix_Hydro Strategy: Deuteration or Fluorination at site M_plus_16->Fix_Hydro Fix_React Strategy: Lower N-basicity (EWG) or Bridgehead sub M_GSH->Fix_React

Caption: Figure 2. Troubleshooting logic for metabolic instability phenotypes.

PART 4: VALIDATION PROTOCOLS

Do not rely on generic CRO protocols. Use these specific parameters to capture the instability of this scaffold.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Purpose: Cyclic amines like tetrahydropyridines can form reactive iminium ions that bind covalently to proteins (toxicity risk). This assay detects them.[2]

Reagents:

  • Test Compound (10 µM)[1][3]

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

  • Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) - Note: KCN traps iminium ions specifically.[1]

  • NADPH Regenerating System[3]

Workflow:

  • Incubation: Mix Compound + HLM + GSH (or KCN) in Phosphate Buffer (pH 7.4).

  • Start: Add NADPH. Incubate at 37°C for 60 mins.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection: Look for Neutral Loss scan of 129 Da (pyroglutamic acid from GSH adduct) or +27 Da shift (CN adduct).

Success Criteria:

  • < 1% conversion to GSH/CN adduct relative to parent.

Protocol 2: Comparative Microsomal Stability (HLM vs. Cytosol)

Purpose: To distinguish between CYP-mediated metabolism (Microsomes) and Aldehyde Oxidase (AO) mediated metabolism (Cytosol).[1] Tetrahydropyridines can sometimes be substrates for AO if the ring opens.

ConditionCofactorEnzyme System Targeted
A NADPHCYP450 / FMO (Oxidation)
B NoneHydrolysis (Esters/Amides)
C AO Cofactor (Molybdenum)Aldehyde Oxidase (Cytosolic)

Step-by-Step:

  • Prepare two parallel incubations: one with HLM + NADPH, one with Human Liver Cytosol + AO cofactors.

  • Sample at T=0, 5, 15, 30, 60 min.[1]

  • Plot ln(% Remaining) vs. Time .

  • Calculate

    
     for both systems.
    
    • If HLM >> Cytosol: Focus on CYP blocking (Fluorination).

    • If Cytosol >> HLM: Focus on blocking AO sites (usually electron-deficient aromatic carbons).

FAQ: Frequently Asked Questions

Q: Can I just use Deuterium to fix the stability? A: Deuterium (


) provides a Kinetic Isotope Effect (KIE) that can slow down metabolism at that specific bond (C-D vs C-H). However, "Metabolic Switching" often occurs—the enzyme simply attacks the next weakest bond. Deuterium is a good diagnostic tool to confirm the soft spot, but Fluorine or structural rigidification is a more permanent medicinal chemistry solution [2].

Q: My compound is stable in HLM but has high clearance in vivo. Why? A: This is likely Extra-Hepatic Clearance or Phase II Metabolism (Glucuronidation) which is not captured in standard HLM assays (which lack UDPGA cofactor).[1] The tetrahydropyridine nitrogen is a prime handle for Glucuronidation.

  • Action: Run a Hepatocyte Stability Assay (which contains Phase II enzymes) to confirm.

Q: Does the stereochemistry of the fusion (cis vs. trans) matter? A: Absolutely. The cis-fused 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is generally more conformationally flexible than the trans-fused isomer.[1] Higher flexibility often correlates with higher metabolic clearance because the molecule can more easily adopt the geometry required for the CYP450 transition state. Rigidifying the fusion or selecting the trans-isomer (if potency permits) can improve stability.

References

  • Fell, J. B., et al. (2020).[1] "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Pirali, T., et al. (2019).[1] "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[1] Nature Reviews Drug Discovery. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[4][5] Link

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link[1]

Sources

Optimization

minimizing side reactions during pyrido[3,2-d]pyrimidine reduction

Ticket ID: PYR-Rd-001 Status: Open Subject: Minimizing Side Reactions During Scaffold Reduction[1] Executive Summary: The Reactivity Landscape Welcome to the Technical Support Center. You are likely accessing this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-Rd-001
Status: Open
Subject: Minimizing Side Reactions During Scaffold Reduction[1]

Executive Summary: The Reactivity Landscape

Welcome to the Technical Support Center. You are likely accessing this guide because your reduction of the pyrido[3,2-d]pyrimidine core is yielding complex mixtures rather than a clean product.

The pyrido[3,2-d]pyrimidine scaffold is a "push-pull" bicyclic system. The electron-deficient pyrimidine ring (positions 1,2,3,[1]4) is highly susceptible to nucleophilic attack and reduction, while the fused pyridine ring (positions 5,6,7,[1]8) is relatively electron-rich and resistant to reduction under standard conditions.

Your Primary Challenges:

  • Over-Reduction: Uncontrolled saturation of the pyridine ring (rare but possible under high pressure).

  • Dehalogenation: Loss of critical Cl/Br substituents during catalytic hydrogenation.

  • Regio-Scrambling: Partial reduction leading to unstable 1,2-dihydro or 3,4-dihydro isomers that oxidize or polymerize.[1]

  • Ring Opening: Hydrolytic cleavage of the pyrimidine ring during acidic aqueous workups.

Diagnostic Decision Tree (Graphviz)

Use this flowchart to identify the root cause of your side reactions and select the correct remediation protocol.

G Start Start: Identify the Problem Issue1 Loss of Halogen (Cl, Br, I) Start->Issue1 Issue2 Incomplete Reduction (Stuck at Dihydro) Start->Issue2 Issue3 Ring Opening / Decomposition Start->Issue3 Check1 Using Pd/C? Issue1->Check1 Check2 Steric Bulk at C2/C4? Issue2->Check2 Check3 Hydride Reduction? Issue3->Check3 Sol1 Switch to PtO2 (Adams Catalyst) or Sulfided Pt/C Sol2 Increase H2 Pressure (50 psi) or Add Acid Catalyst (TFA) Sol3 Buffer Workup (pH 7-8) Avoid Strong Acid Check1->Sol1 Yes Check2->Sol2 Yes Check3->Sol3 Yes

Figure 1: Troubleshooting logic flow for common reduction failures.

Module A: Catalytic Hydrogenation (H₂/Catalyst)

Goal: Clean conversion to 1,2,3,4-tetrahydro-pyrido[3,2-d]pyrimidine.[1]

Issue: Dehalogenation (The "Vanishing Chloro" Effect)

If your scaffold contains a Chlorine or Bromine atom (common in kinase inhibitors), standard Palladium on Carbon (Pd/C) will strip it off via hydrogenolysis before reducing the ring.[1]

The Fix: Catalyst Poisoning or Switching [1]

  • Protocol A (The Platinum Switch):

    • Why: Platinum oxide (PtO₂, Adams' catalyst) is less active toward C-Halogen bonds than Pd/C but sufficiently active to reduce the pyrimidine ring.[1]

    • Procedure: Use 5-10 mol% PtO₂ in MeOH or EtOH at 1-3 atm H₂.

  • Protocol B (The Poisoned Pd):

    • Why: If you must use Pd, you need to "poison" the active sites responsible for oxidative addition into the C-Cl bond.[1]

    • Additive: Add 0.1–0.5 equivalents of thiophene or use commercially available sulfided Pt/C .[1]

    • Caution: This significantly slows the reaction.[1] You may need to increase temperature to 40-50°C.

Issue: Over-Reduction (Pyridine Saturation)

Reducing the pyridine ring (positions 5,6,7,[1]8) creates a "decahydro" type system which is usually useless for biological activity.[1]

The Fix: Acid Control

  • Mechanism: The pyridine nitrogen (N5) is basic. In acidic media (AcOH, TFA), N5 protonates.[1] The resulting pyridinium ion is electron-deficient and easier to reduce.

  • Solution: Avoid acidic solvents (like acetic acid) if you want to keep the pyridine ring intact. Run the reaction in neutral MeOH or EtOH. Only use acid if the reaction stalls at the dihydro stage.[1]

Module B: Hydride Reduction (NaBH₄ / LiAlH₄)

Goal: Regioselective reduction without high-pressure equipment.

Issue: Regioselectivity (1,2 vs 3,4 Reduction)

Sodium Borohydride (NaBH₄) typically attacks the most electron-deficient imine bond.[1] In pyrido[3,2-d]pyrimidines, the C4 position is highly electrophilic due to the inductive pull of the adjacent N3 and N5.[1]

The Protocol: Two-Step Controlled Reduction Direct reduction to the tetrahydro state can be messy. A stepwise approach is often cleaner.

  • Step 1: Formation of Dihydro Intermediate

    • Reagent: NaBH₄ (1.0 equiv) in MeOH, 0°C.

    • Observation: This usually yields the 3,4-dihydro species (reduction of the C4=N3 bond).[1]

  • Step 2: Full Reduction

    • Reagent: NaCNBH₃ (Sodium Cyanoborohydride) in AcOH/MeOH.[1]

    • Why: The cyanoborohydride is stable in acid; the acid protonates the remaining N1=C2 bond, activating it for the second hydride attack.[1]

Issue: Workup Decomposition

Tetrahydro-pyrido[3,2-d]pyrimidines are essentially cyclic aminals/guanidines. They are prone to hydrolysis (ring opening) in aqueous acid.[1]

The Fix: Non-Aqueous or Buffered Workup [1]

  • NEVER quench with 1M HCl.[1]

  • Protocol: Quench with saturated NH₄Cl or Acetone. Extract into EtOAc. If the product is water-soluble, evaporate the solvent directly and purify via reverse-phase chromatography using a basic buffer (NH₄OH/Acetonitrile).

Comparative Data: Catalyst Selection Matrix

Catalyst / ReagentPrimary UtilityRisk of DehalogenationRisk of Over-ReductionRecommended Solvent
10% Pd/C Rapid, total reductionHigh (Critical Issue)ModerateEtOH, EtOAc
PtO₂ (Adams) Selective ring reductionLow LowMeOH, EtOH
Raney Nickel Nitro reduction / DesulfurizationModerateHigh (Pyridine risk)EtOH, THF
NaBH₄ Partial reduction (Dihydro)NoneNoneMeOH (0°C)
NaCNBH₃ / AcOH Dihydro

Tetrahydro
NoneLowMeOH/AcOH (10:[1]1)

Visualizing the Reduction Pathway

ReactionPath Aromatic Aromatic Pyrido[3,2-d]pyrimidine Dihydro 3,4-Dihydro Intermediate Aromatic->Dihydro NaBH4, 0°C (Fast) Tetrahydro 1,2,3,4-Tetrahydro Product (Target) Aromatic->Tetrahydro H2, PtO2 (Direct) Side1 Side Product: Dehalogenated Analog Aromatic->Side1 H2, Pd/C (Avoid if X=Cl,Br) Dihydro->Tetrahydro NaCNBH3, AcOH (Slow) Side2 Side Product: Ring-Opened Amine Tetrahydro->Side2 Aq. HCl Workup (Hydrolysis)

Figure 2: Chemical pathway showing the target route (Green) vs. side reactions (Red).[1]

FAQ: Quick-Fire Troubleshooting

Q: My product turns brown/black upon exposure to air. What happened? A: You likely have the dihydro intermediate, not the tetrahydro.[1] Dihydro-pyrido[3,2-d]pyrimidines are prone to auto-oxidation back to the aromatic state or polymerization.

  • Fix: Check NMR.[1][2] If you see aldimine protons (~8.0 ppm), push the reduction further with NaCNBH₃ or catalytic hydrogenation.[1] Store the final tetrahydro product under Argon.

Q: I need to reduce a nitro group on the ring without reducing the pyrimidine ring. A: Use Iron powder (Fe) in NH₄Cl or SnCl₂ .[1] Avoid catalytic hydrogenation (H₂/Pd), as it will likely reduce the pyrimidine ring simultaneously.[1]

Q: Can I use Lithium Aluminum Hydride (LiAlH₄)? A: Not recommended. LiAlH₄ is too aggressive.[1] It often leads to over-reduction of the pyridine ring or ring-opening of the pyrimidine moiety due to the high oxophilicity of aluminum. Stick to Borohydrides.

References

  • Rosowsky, A., et al. (1974).[1] "Quinazolines. XX. Synthesis of 2,4-diamino-1,2,3,4-tetrahydro-pyrido[3,2-d]pyrimidines as potential antifolates." Journal of Medicinal Chemistry.

  • Taylor, E. C., & Patel, H. H. (1991).[1] "Pteridines.[2] 96. Synthesis and dehydrogenation of 1,2,3,4-tetrahydropyrido[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry. [1]

  • Gangjee, A., et al. (2019).[1][3] "Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • European Patent Office. (1985).[1] "Method for the selective hydrogenation of pyrimidines containing chlorine."[4] EP0154122A1.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up the synthesis of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold. This bicyclic nitrogen heterocycle is indispensable in the development of kinase inhibitors and tetrahydrofolate analogues[1],[2].

Below, you will find a mechanistic troubleshooting guide, quantitative optimization metrics, and self-validating scale-up protocols.

Scale-Up Synthesis Workflow

G A Pyrido[3,2-d]pyrimidine Precursor Synthesis B Halogenation / Activation (e.g., POCl3) A->B Route A D Base-Mediated Cyclization (Alternative Route) A->D Route B (DBU) C Catalytic Hydrogenation (Reduction of Pyridine Ring) B->C H2, Pd/C or PtO2 E 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Isolation & Crystallization C->E D->E

Workflow for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine synthesis via hydrogenation or cyclization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the catalytic hydrogenation of pyrido[3,2-d]pyrimidine to the 5,6,7,8-tetrahydro derivative, my reaction stalls at 30% conversion. How do I overcome catalyst poisoning? A: The stalling is caused by the strong coordination of the newly formed secondary amine (in the tetrahydro-pyridine ring) and the pyrimidine nitrogens to the palladium or platinum catalyst surface, which blocks active sites. Causality & Solution: To prevent the basic nitrogens from poisoning the catalyst, the reaction must be run under acidic conditions. Adding equivalents of HCl or trifluoroacetic acid (TFA) protonates the basic nitrogen atoms, reducing their lone-pair availability for metal coordination. Switch from standard Pd/C in ethanol to PtO₂ (Adams' catalyst) in EtOH/HCl. This self-validating protocol ensures that as the basic product forms, it is immediately protonated and dissociates from the catalyst[3].

PoisoningLogic A Free Base Product (Basic Nitrogens) B Coordinates to Pt/Pd (Catalyst Poisoning) A->B D Addition of HCl/TFA (Acidic Media) A->D Mitigation C Reaction Stalls (<30% Yield) B->C E Protonated Nitrogens (Cannot Coordinate) D->E F Continuous Turnover (>85% Yield) E->F

Mechanistic logic for overcoming catalyst poisoning during scale-up hydrogenation.

Q2: I am observing over-reduction (cleavage of the pyrimidine ring) during high-pressure scale-up. How can I improve regioselectivity? A: The pyrimidine ring is susceptible to reduction under aggressive hydrogenation conditions (high H₂ pressure, elevated temperatures). Causality & Solution: Regioselective reduction of the pyridine ring over the pyrimidine ring relies on differential aromatic resonance energies. Lower the hydrogen pressure to 1 atm and maintain the temperature between 20–25 °C. If over-reduction persists, consider an alternative cyclization route that avoids late-stage hydrogenation altogether, such as the one-step cyclization of an aziridine intermediate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile[1].

Q3: When scaling up the POCl₃-mediated chlorination of the precursor, the exotherm is uncontrollable and yields drop due to tar formation. What is the mechanism of failure? A: The conversion of a pyrimidinone to a chloropyrimidine using POCl₃ is highly exothermic and generates HCl gas. At scale, poor heat transfer leads to localized hot spots, causing polymerization and degradation of the electron-rich heterocycle. Causality & Solution: Implement a reverse-addition protocol or use a continuous flow reactor. Alternatively, use N,N-diethylaniline (DEA) as an acid scavenger to buffer the system and prevent acid-catalyzed degradation[3]. After the reaction, evaporate the POCl₃ under reduced pressure and co-evaporate with toluene or dichloromethane to remove residual reagents before proceeding to the next step[1].

Quantitative Data & Optimization Metrics

To guide your scale-up parameters, the following table summarizes the optimization data for the hydrogenation and cyclization pathways.

Parameter / ConditionReagents & CatalystTemp (°C)Pressure / TimeYield (%)Purity (HPLC)Primary Impurity
Standard Hydrogenation Pd/C (10%), EtOH2550 psi, 48 h35%< 80%Unreacted starting material
Acidic Hydrogenation PtO₂, EtOH/HCl251 atm, 24 h85%> 95%Pyrimidine ring reduction (<2%)
POCl₃ Chlorination POCl₃ (neat)110Reflux, 2 h45%70%Tar / Polymerized byproducts
Buffered Chlorination POCl₃, N,N-DEA110Reflux, 16 h78%92%Hydrolyzed precursor
DBU Cyclization DBU (3 eq), CH₃CN251 atm, 4 h90%> 98%Trace uncyclized intermediate
Self-Validating Experimental Protocols
Protocol A: Scale-Up Catalytic Hydrogenation to 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Objective: Regioselective reduction of the pyridine ring while preserving the pyrimidine core[3].

  • Preparation: In a 2 L Hastelloy pressure reactor, suspend the pyrido[3,2-d]pyrimidine precursor (100 g, 0.5 mol) in 1 L of absolute ethanol.

  • Acidification: Slowly add 1.2 equivalents of concentrated HCl (approx. 50 mL) while stirring.

    • Validation Check: The suspension should clarify or change color as the hydrochloride salt forms, confirming protonation of the basic nitrogens.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5 g of PtO₂ (Adams' catalyst). (Caution: active Pt formed during the reaction is highly reactive).

  • Hydrogenation: Purge the reactor with N₂ three times, then with H₂ three times. Pressurize to 1 atm (14.7 psi) of H₂. Stir vigorously (800 rpm) at 20–25 °C for 24 hours.

    • Validation Check: Monitor H₂ uptake via a mass flow controller; the reaction is complete when exactly 2 equivalents of H₂ are consumed.

  • Workup: Vent the H₂ and purge with N₂. Filter the catalyst through a pad of Celite under an inert atmosphere. Wash the pad with 200 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ to precipitate the free base of the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine. Filter, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Base-Mediated One-Step Cyclization (Alternative Route)

Objective: Avoid hydrogenation entirely by utilizing a DBU-mediated intramolecular cyclization[1].

  • Preparation: To a suspension of the chlorinated uncyclized precursor (e.g., 2,4-diamino-6-chloromethyl derivative) (150 g, 0.7 mol) in anhydrous acetonitrile (1.5 L) in a 3 L jacketed reactor.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 315 mL, 2.1 mol) dropwise over 30 minutes. Maintain the internal temperature below 30 °C using the reactor jacket.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Validation Check: TLC or LC-MS should indicate complete consumption of the starting material and the formation of the cyclized product mass.

  • Workup: Concentrate the reaction mixture to approximately 300 mL. Pour into 2 L of ice-cold water while stirring vigorously.

  • Isolation: Collect the resulting precipitate by filtration. Wash sequentially with water (2 x 500 mL) and cold ethanol (200 mL). Dry under vacuum to afford the pure 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine derivative.

References
  • Title: Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate Source: nih.gov URL: [1]

  • Title: Supporting Information - Organic Synthesis (Pyrido[3,2-d]pyrimidine derivatives) Source: doi.org URL: [3]

  • Title: Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Source: acs.org URL: [2]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Pyrido[3,2-d]pyrimidine Isomers

Welcome to the technical support center for resolving chromatographic separation issues involving pyrido[3,2-d]pyrimidine isomers. This guide is designed for researchers, analytical scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving chromatographic separation issues involving pyrido[3,2-d]pyrimidine isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving baseline separation for these structurally similar compounds. Pyrido[3,2-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry, often investigated as potent kinase inhibitors.[1][2] Their isomeric forms, however, present a considerable analytical challenge due to subtle differences in their physicochemical properties.

This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, grounded in the principles of chromatographic theory and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrido[3,2-d]pyrimidine isomers so challenging?

The primary difficulty lies in their structural similarity. Positional isomers often have nearly identical molecular weights, polar surface areas, and pKa values. The pyrido[3,2-d]pyrimidine core is a fused heterocyclic system containing both a pyridine and a pyrimidine ring.[2][3] Depending on the position of substituent groups, isomers can exhibit very similar polarities and hydrophobicities, making them difficult to differentiate with standard reversed-phase (RP-HPLC) methods on C18 columns.[4]

Q2: What is the most critical parameter to control for separating these basic isomers?

Mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of ionizable compounds like pyridopyrimidines.[5] These molecules are basic due to the nitrogen atoms in their core structure. Adjusting the mobile phase pH relative to the analyte's pKa will alter its degree of ionization.[6][7]

  • Unionized Form (Higher pH): At a pH well above the pKa, the molecule is neutral, more hydrophobic, and will be more strongly retained on a reversed-phase column.

  • Ionized Form (Lower pH): At a pH well below the pKa, the molecule is protonated (cationic), more polar, and will elute earlier.

Controlling pH allows you to exploit subtle differences in the pKa values between isomers, which can dramatically alter selectivity and achieve separation where none existed before.[8] For robust separations, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form is present.[5]

Q3: Beyond standard C18, what other column chemistries should I consider?

If a C18 column fails to provide resolution even after extensive mobile phase optimization, changing the stationary phase chemistry is the next logical step.[9]

  • Phenyl-Phases (e.g., Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the pyridopyrimidine isomers. This can be highly effective for separating aromatic positional isomers.[9]

  • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions, which can be highly effective for separating halogenated or polar aromatic compounds and their isomers.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar pyridopyrimidine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[11][12] HILIC separates compounds based on their polarity and partitioning into a water-enriched layer on the surface of a polar stationary phase.[11][12] It offers a completely different selectivity mechanism compared to reversed-phase chromatography.[13]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, offering dual retention mechanisms that can be exploited to separate isomers with slight differences in charge and hydrophobicity.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Complete Co-elution or Poor Resolution of Isomers

You see a single, symmetrical peak or a peak with a slight shoulder, but you know multiple isomers are present.

Q: My isomers are completely co-eluting on a C18 column with an acetonitrile/water gradient. What is my first step?

Your first and most impactful step is to systematically evaluate the effect of mobile phase pH.

Causality: Co-elution on a C18 column indicates that under the current conditions, the isomers have identical partitioning behavior between the hydrophobic stationary phase and the mobile phase. To resolve them, you must alter the selectivity of the system. Since pyridopyrimidines are basic, changing the pH is the most effective way to alter their ionization and, consequently, their interaction with the stationary phase.[6][8] Even minor differences in the pKa of the isomers can be magnified into significant retention time shifts by adjusting the pH.

Troubleshooting Workflow for Co-eluting Peaks

CoElution_Workflow cluster_columns Column Options start Start: Co-eluting Isomers ph_mod Modify Mobile Phase pH (Most Powerful Tool for Ionizable Compounds) start->ph_mod 1. solvent_mod Change Organic Solvent (e.g., Acetonitrile to Methanol) ph_mod->solvent_mod If no resolution resolved Resolution Achieved ph_mod->resolved column_mod Change Column Chemistry (Introduce New Interactions) solvent_mod->column_mod If no resolution solvent_mod->resolved phenyl_col Phenyl-Hexyl (π-π) column_mod->phenyl_col pfp_col PFP (π-π, Dipole) column_mod->pfp_col hilic_col HILIC (Polar Isomers) column_mod->hilic_col temp_mod Adjust Temperature (Fine-tunes Selectivity) phenyl_col->temp_mod Fine-tune phenyl_col->resolved pfp_col->temp_mod Fine-tune pfp_col->resolved hilic_col->temp_mod Fine-tune hilic_col->resolved temp_mod->resolved pH_Effect cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 6) analyte_low Pyridopyrimidine (Basic) State: Cationic (R₃NH⁺) silanol_low Silica Surface State: Neutral (Si-OH) analyte_low->silanol_low No strong ionic attraction interaction_low Result: Good Peak Shape | (Minimal Silanol Interaction) silanol_low->interaction_low analyte_mid Pyridopyrimidine (Basic) State: Cationic (R₃NH⁺) silanol_mid Silica Surface State: Anionic (Si-O⁻) analyte_mid->silanol_mid Strong ionic attraction interaction_mid Result: Peak Tailing | (Strong Ionic Interaction) silanol_mid->interaction_mid

Caption: Impact of mobile phase pH on analyte and silanol interactions.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Screening of pH and Stationary Phases (RP-HPLC)

This protocol outlines a structured approach to quickly identify promising conditions for separating pyrido[3,2-d]pyrimidine isomers.

Objective: To evaluate the effect of mobile phase pH and different reversed-phase column chemistries on isomer selectivity.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase A3 (High pH): 10 mM Ammonium Bicarbonate in Water, pH 9.5 (Note: Only use with pH-stable columns like hybrid-silica).

    • Mobile Phase B: Acetonitrile.

  • Prepare Sample: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile/Water) at a concentration of ~0.5 mg/mL.

  • Select Columns: Choose a set of columns with orthogonal selectivities.

    • Column 1 (Standard): C18 (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18).

    • Column 2 (Alternative): Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl).

    • Column 3 (Alternative): Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP).

  • Screening Protocol:

    • For each column, run a generic scouting gradient with each of the three buffered mobile phases (A1, A2, A3).

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

    • Temperature: 30 °C.

    • Gradient: 5% to 95% B over 10 minutes.

    • Injection Volume: 5 µL.

    • Detection: UV (select an appropriate wavelength, e.g., 254 nm or lambda max).

  • Data Analysis:

    • Organize the results in a table (see below) to compare the resolution (Rs) values obtained under each condition.

    • Identify the column/pH combination that provides the best "hit"—any separation is a good starting point.

    • Optimize the gradient slope and temperature around the best condition to further improve the resolution.

Data Summary Table: Screening Results
Column ChemistryMobile Phase ConditionResolution (Rs) between Isomer 1 & 2Observations
C18 0.1% Formic Acid (pH ~2.7)0.8Slight shoulder, poor peak shape
C18 10 mM NH₄OAc (pH 5.0)0.0Complete co-elution
Phenyl-Hexyl 0.1% Formic Acid (pH ~2.7)1.2Partial separation
Phenyl-Hexyl 10 mM NH₄OAc (pH 5.0)0.5Peaks broadening
PFP 0.1% Formic Acid (pH ~2.7)1.9 Baseline separation achieved
PFP 10 mM NH₄OAc (pH 5.0)1.4Good separation, slight tailing

This is example data. Your results will vary.

Section 4: Advanced Techniques

Supercritical Fluid Chromatography (SFC)

For some isomers, especially those that are less polar or chiral, Supercritical Fluid Chromatography (SFC) can be a powerful alternative. SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol. [14][15] Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC operates in a normal-phase mode, providing very different selectivity compared to RP-HPLC. [10]* High Efficiency: The low viscosity of supercritical fluids allows for faster separations and higher throughput without generating high backpressure. [16][17]* Ideal for Chiral Separations: SFC is the gold standard for chiral separations when using chiral stationary phases.

Recent studies have shown that stationary phases like cyanopropyl and PFP can be highly effective in SFC for separating isomers of N-heterocyclic compounds. [10]

Section 5: References

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Ramos, A. (2026, February 10). HILIC and Its Applications for Biotechnology, Part I. LCGC International.

  • Kozlik, P., et al. (2017). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Analytical and Bioanalytical Chemistry, 409(2), 549-560.

  • Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References.

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

  • LabRulez LCMS. (n.d.). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • Omics Online. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.

  • Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography.

  • Journal of the Brazilian Chemical Society. (n.d.). State of the art and applications Super/subcritical fluid chromatography with packed columns.

  • PMC. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.

  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines.

  • Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography.

  • BenchChem. (2025). Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide.

  • European Journal of Chemistry. (2012, December 15). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. Here, we move beyond generic protocols to explain the fundamental principles that govern solvent selection, empowering you to troubleshoot and optimize your purification processes effectively.

Understanding the Molecule: 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Before diving into solvent selection, it is crucial to understand the structural characteristics of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine. Its fused heterocyclic structure, containing both pyridine and pyrimidine rings, along with a tetrahydropyridine moiety, imparts a moderate degree of polarity. The presence of nitrogen atoms allows for hydrogen bonding, which significantly influences its solubility in protic solvents.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][4] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[3][4]

Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine should meet the following criteria:

  • High dissolving power at elevated temperatures: The solvent should readily dissolve the compound near its boiling point.

  • Low dissolving power at low temperatures: The solvent should afford poor solubility for the compound at or below room temperature to maximize crystal recovery.[3]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

Recommended Solvents for Screening

Based on the structure of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine and empirical data for similar heterocyclic compounds, the following solvents are recommended for initial screening:

  • Protic Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Water (especially for salt forms)[5]

  • Aprotic Polar Solvents:

    • Ethyl Acetate

    • Acetone

    • Acetonitrile

  • Apolar Solvents (for mixed-solvent systems):

    • Hexane

    • Toluene

Experimental Protocol for Solvent Screening

A systematic approach to solvent screening is essential for identifying the optimal recrystallization conditions.

Step 1: Small-Scale Solubility Tests

  • Place approximately 10-20 mg of your crude 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a promising candidate.

Step 2: Single-Solvent Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add the crude 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Subsequently, cool the flask in an ice bath to maximize the yield.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Suitability for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
SolventBoiling Point (°C)Polarity IndexExpected Solubility (Hot)Expected Solubility (Cold)Notes
Ethanol 785.2HighLow to ModerateOften a good first choice for pyrimidine derivatives.[1][8]
Methanol 656.6HighModerateMay lead to lower recovery due to higher cold solubility.[9]
Isopropanol 824.3Moderate to HighLowCan provide a good balance of solubility.
Ethyl Acetate 774.4ModerateLowA common choice for moderately polar compounds.[1]
Acetonitrile 826.2ModerateLowCan be effective, but monitor for oiling out.
Water 1009.0Low (for free base)Very LowPrimarily suitable for the salt form of the compound.[5]
Hexane/Ethyl Acetate VariableVariableAdjustableLowA good mixed-solvent system for fine-tuning solubility.
Dichloromethane/Methanol VariableVariableHighAdjustableUseful for more polar impurities.
Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent (Discard) dissolves_cold->poor_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->poor_solvent No single_solvent Good Candidate for Single-Solvent Recrystallization crystals_form->single_solvent Yes mixed_solvent Consider for Mixed-Solvent System crystals_form->mixed_solvent No end Proceed with Scale-up single_solvent->end mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Troubleshooting and FAQs

Even with a systematic approach, challenges can arise during recrystallization. This section addresses common issues and provides actionable solutions.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[10]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[11]

  • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to induce crystallization.[11]

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or consider a mixed-solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A2: This usually indicates that the solution is not saturated, meaning too much solvent was used.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. Be careful not to evaporate too much.

  • Induce Crystallization: Try scratching the flask or adding a seed crystal.

  • Lower the Temperature: If possible and safe, use a cooling bath with a lower temperature (e.g., dry ice/acetone).

  • Consider a Different Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures. A two-solvent system might be necessary.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low recovery can result from several factors.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.[6]

  • Ensure Thorough Cooling: Allow sufficient time for the solution to cool completely in an ice bath to maximize precipitation.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

  • Check Cold Solvent Solubility: The compound might have significant solubility in the cold solvent. If so, a different solvent is needed.

Visualization: Troubleshooting Recrystallization Issues

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oiled Out start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Recovery start->low_yield reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling induce_crystallization Induce Crystallization (Scratch/Seed) oiling_out->induce_crystallization no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent low_yield->slow_cooling check_solvent_amount Use Minimum Hot Solvent low_yield->check_solvent_amount second_crop Collect Second Crop low_yield->second_crop

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Carleton University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • PMC. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization I. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023240189A1 - Tetrahydropyrido 3,4-d pyrimidine derivatives as kras inhibitors.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. Retrieved from [Link]

  • PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

This guide details the NMR spectral analysis and assignment of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine , a critical scaffold in the development of dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR spectral analysis and assignment of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine , a critical scaffold in the development of dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonists.[1][2][3]

This document objectively compares the spectral "performance" (resolution, diagnostic signals, and structural distinctiveness) of the [3,2-d] isomer against its common synthetic alternatives: the [4,3-d] and [2,3-d] isomers.[2][3][4]

[2][3]

Executive Summary & Scaffold Significance

In drug discovery, the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core is often synthesized via the catalytic reduction of its aromatic precursor, pyrido[3,2-d]pyrimidine.[1][2][3][5] A major analytical challenge is distinguishing this specific regioisomer from its alternatives—[4,3-d] and [2,3-d] —which can form as byproducts or be synthesized via divergent pathways.[3][4]

  • The "Product" (3,2-d): Characterized by a secondary amine (NH) at position 5, directly adjacent to the pyrimidine fusion.[1][2][3][4]

  • The Challenge: Confirming the position of the nitrogen atom in the saturated ring, which dictates the biological activity profile (e.g., ATP-binding orientation).[2]

Structural Logic & Numbering

To interpret the NMR data correctly, we must define the atomic numbering.[1][2][3]

  • Pyrimidine Ring: Nitrogens at positions 1 and 3.[3]

  • Tetrahydropyridine Ring: In the [3,2-d] system, the pyridine nitrogen is located at Position 5 (adjacent to the bridgehead carbon 4a).[1][2][3][4]

  • Saturated Carbons: C6, C7, and C8.[1][2][3][4]

Isomer Comparison
IsomerNitrogen Position (Saturated Ring)Key Structural Feature
[3,2-d] (Target) Position 5 Nitrogen is benzylic-like, attached to the bridgehead C4a.
[4,3-d] (Alternative) Position 6 Nitrogen is separated from the bridgehead by one methylene group (C5).[2][4]
[2,3-d] (Alternative) Position 8 Nitrogen is adjacent to the other bridgehead (C8a).[2][3][4]

Experimental Protocol: NMR Acquisition

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes signal broadening caused by the exchangeable amine proton.[3][4]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6 .

    • Note: CDCl3 is often unsuitable due to poor solubility of the polar bicyclic core and rapid exchange of the NH proton, leading to peak broadening.[1]

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for resolving C6/C7 multiplets).

    • Temperature: 298 K (Standard).[2][3][4] If NH signals are broad, cool to 273 K to slow exchange.[3][4]

    • Pulse Sequence: Standard 1H ZG30.

  • Referencing:

    • Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Spectral Assignment & Comparative Analysis[2][6][7][8]

The Diagnostic "Singlet" Test

The most robust method to distinguish the [3,2-d] target from the [4,3-d] alternative is the C5-Methylene Test .

  • In [4,3-d] (Alternative): The C5 position is a methylene group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) sandwiched between the aromatic ring and the amine nitrogen.[2][4] This isolated environment typically produces a sharp Singlet  around 3.8 – 4.2 ppm .[4]
    
  • In [3,2-d] (Target): Position 5 is a Nitrogen atom (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[2][4] Therefore, there is NO singlet  in the 3.5–4.5 ppm aliphatic region.[2][3] Instead, you observe a continuous spin system of coupled multiplets (C6-C7-C8).[3]
    
1H NMR Assignment of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

Data based on 2,4-diamino substituted derivatives (common antifolate scaffold).[2][3]

PositionProton TypeChemical Shift (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH (5) Amine6.5 - 7.5 Broad Singlet-Exchangeable. Chemical shift varies with concentration/solvent.[2][4]
H-6 Methylene3.15 - 3.35 Multiplet (dt)ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


to Nitrogen (deshielded),

to Aromatic.
H-7 Methylene1.80 - 1.95 Multiplet (m)-

to Nitrogen,

to Aromatic. Most shielded aliphatic signal.[2][4]
H-8 Methylene2.60 - 2.75 Triplet (t)ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


to Aromatic ring (benzylic-like),

to Nitrogen.
H-2/4 Aromatic~8.0 - 9.0 Singlet-Depends on substitution. If unsubstituted, H2 is most downfield (~8.8 ppm).[1][2][4]
Comparison with Alternatives

The following table contrasts the spectral signatures of the target versus its isomers.

Feature[3,2-d] (Target) [4,3-d] (Alternative) [2,3-d] (Alternative)
Spin System Continuous 3-carbon chain (C6-C7-C8).[2]Disconnected system: Isolated C5 (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) + C7-C8 (

).
Continuous 3-carbon chain (C5-C6-C7).
Diagnostic Signal No Singlet in aliphatic region.[1][4]Strong Singlet @ ~3.9 ppm (H-5).[4]No Singlet . H-5 is most deshielded triplet.
Most Shielded H-7 (~1.9 ppm).[4]H-7 (~2.7 ppm) or H-8 (~2.9 ppm).[4]H-6 (~1.9 ppm).[4]
NH Position Pos 5 (Benzylic).[3][4]Pos 6 (Distal).[2][3][4]Pos 8 (Benzylic).[2][3][4]

Visualization: Isomer Assignment Workflow

The following decision tree illustrates the logic for assigning the correct regioisomer based on 1H NMR data.

NMR_Assignment Start Unknown Tetrahydropyrido-pyrimidine (1H NMR Spectrum) CheckSinglet Check Aliphatic Region (3.5 - 4.5 ppm): Is there an isolated SINGLET (2H)? Start->CheckSinglet YesSinglet YES: Isolated Singlet Present CheckSinglet->YesSinglet Singlet Found NoSinglet NO: Only Multiplets/Triplets CheckSinglet->NoSinglet No Singlet Isomer43 Identify as [4,3-d] Isomer (N at Pos 6) Singlet = H-5 (Ar-CH2-N) YesSinglet->Isomer43 CheckCoupling Analyze Multiplet Pattern: Locate most deshielded methylene (alpha to N) NoSinglet->CheckCoupling Isomer32 Identify as [3,2-d] Isomer (N at Pos 5) Most Deshielded = H-6 (Coupled to H-7) CheckCoupling->Isomer32 H-alpha is ~3.2 ppm (H-6) Isomer23 Identify as [2,3-d] Isomer (N at Pos 8) Most Deshielded = H-7 (Coupled to H-6) CheckCoupling->Isomer23 H-alpha is ~3.4 ppm (H-7)

Figure 1: Decision tree for the regiochemical assignment of tetrahydropyrido-pyrimidines via 1H NMR.

Advanced Verification: 2D NMR

To confirm the [3,2-d] structure definitively, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][3][4]

  • Target Correlation: Look for a correlation between the H-6 methylene protons (~3.2 ppm) and the Bridgehead Carbon C4a .[4]

  • Logic:

    • In [3,2-d] , H-6 is three bonds away from C4a (H6-C6-N5-C4a).[3] This is a weak or non-existent correlation in standard HMBC.[2][3][4]

    • However, H-8 (~2.7 ppm) is two bonds away from C8a and three bonds from C4a.[1][2][3][4]

    • Crucial Check: In the [4,3-d] isomer, the Singlet H-5 shows a strong 3-bond correlation to C4 (pyrimidine carbon) and C8a.[1][2]

References

  • Synthesis and NMR of [3,2-d] Derivatives

    • Study: "Conformational studies of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidines."
    • Source: Journal of Organic Chemistry, ACS.[1][2][3][4]

    • URL:[Link][2][4]

  • Comparative Data for [4,3-d] Isomers

    • Study: "Design, Synthesis, Anticancer Evaluation... of Pyrido[4,3-d]pyrimidine Derivatives."[1][2][3][4][6]

    • Source: Molecules (MDPI).[2][3][4]

    • URL:[Link][2][4]

  • General Pyridopyrimidine Reviews

    • Study: "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives."[1][2][3][4][7]

    • Source: Encyclopedia.pub / MDPI.[2][3][4]

    • URL:[Link]

  • Antifolate Analogs (2,4-diamino data)

    • Study: "Synthesis of pyrrolo[2,3-d]pyrimidine analogues... (Comparison with Pyrido-fused systems)."
    • Source: Heterocycles.[2][3][4][8][9]

    • URL:[Link][2][4]

Sources

Comparative

High-Resolution Mass Spectrometry Profiling of Tetrahydropyrido[3,2-d]pyrimidine Scaffolds: Q-TOF CID vs. Orbitrap HCD

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Comprehensive Guide

I'm now integrating all elements. I've integrated all figures with captions into the document, incorporating the key information about platform comparisons, self-validating protocols, and a comprehensive understanding of fragmentation pathways. The guide includes the introduction, and analytical workflow. I've rechecked all search links, and citations and structural details are now implemented.

Executive Summary & Pharmacological Context

The tetrahydropyrido[3,2-d]pyrimidine (THPP) scaffold is a privileged heterocycle in modern drug discovery, frequently utilized as a core pharmacophore in the design of potent PI3K/mTOR inhibitors and selective dihydrofolate reductase (DHFR) antagonists [[1]]() 2. During pharmacokinetic profiling and metabolite identification, unambiguous structural elucidation of THPP derivatives is critical. This guide objectively compares the fragmentation behavior of THPPs across two premier High-Resolution Mass Spectrometry (HRMS) platforms: Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) and Orbitrap utilizing Higher-energy Collisional Dissociation (HCD).

Mechanistic Causality: The Physics of THPP Fragmentation

Understanding the gas-phase dissociation of THPP requires analyzing its thermodynamic stability. Fully aromatic pyrido[3,2-d]pyrimidines exhibit highly stable molecular ions and fragment primarily via the sequential neutral losses of CO, CN, and HCN, requiring significant internal energy to break the conjugated system 34.

However, the saturation of the pyridine ring in the 5,6,7,8-tetrahydro derivative fundamentally alters this behavior. The introduction of aliphatic flexibility lowers the activation energy required for ring-opening. Consequently, the dominant gas-phase reaction shifts toward a Retro-Diels-Alder (RDA) mechanism. This is characterized by the ejection of an ethylene neutral (28 Da) or propylene via a McLafferty-type rearrangement, rapidly destabilizing the secondary amine at the 5-position [[5]]().

Fragmentation cluster_CID CID Dominant (Low Energy) cluster_HCD HCD Dominant (High Energy) Precursor [M+H]+ m/z 256.16 Loss_NH3 [M+H - NH3]+ m/z 239.13 Precursor->Loss_NH3 -17 Da Loss_Benzyl [M+H - Benzyl]+ m/z 165.10 Precursor->Loss_Benzyl -91 Da RDA RDA Cleavage m/z 228.12 Precursor->RDA -28 Da (C2H4) Core Pyrimidine Core m/z 125.05 Loss_Benzyl->Core Ring Opening RDA->Core Deep Cleavage

Figure 1: MS/MS fragmentation pathways of THPP under CID and HCD conditions.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

The choice of fragmentation mode dictates the structural information obtained.

  • Q-TOF (CID): Operates under a multiple-collision, low-energy regime. It excels at mapping the periphery of the THPP molecule. Because energy is deposited gradually, the lowest energy pathways (e.g., loss of exocyclic amines as NH₃, or cleavage of labile substituents) dominate. It is ideal for identifying phase II metabolites (e.g., glucuronidation) but often fails to shatter the robust pyrimidine core.

  • Orbitrap (HCD): Utilizes a beam-type collisional activation in a multipole, depositing higher internal energy into the precursor before fragments are extracted to the C-trap. This overcomes the stability of the pyrimidine core, yielding deep-cleavage diagnostic ions (e.g., m/z 125.05) critical for localizing substitutions directly on the heterocyclic backbone. Furthermore, HCD avoids the "1/3 rule" low-mass cut-off inherent to traditional 3D ion traps, capturing low-mass immonium ions.

Quantitative Data: Fragment Ion Yields

The table below summarizes the relative abundance of key fragment ions for a model THPP compound (6-benzyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine, Exact Mass: 255.15) under varying collision energies.

Fragment Identitym/zQ-TOF CID (20 eV)Q-TOF CID (40 eV)Orbitrap HCD (NCE 30)Orbitrap HCD (NCE 60)
[M+H]⁺ Precursor 256.1645%5%10%0%
[M+H - NH₃]⁺ 239.13100% 40%85%15%
[M+H - Benzyl]⁺ 165.1020%100% 100% 45%
RDA Cleavage (-C₂H₄) 228.1215%35%50%10%
Pyrimidine Core 125.050%15%30%100%

Data Interpretation: Low CE CID preserves the intermediate neutral losses, making it easier to track peripheral modifications. High NCE HCD forces deep scaffold cleavage, making it the superior choice for definitive core characterization.

Self-Validating Experimental Protocol

To ensure absolute data trustworthiness and reproducibility, the following LC-HRMS/MS workflow operates as a self-validating system.

Phase 1: System Suitability and Calibration

  • Action: Infuse Pierce LTQ Velos ESI Positive Ion Calibration Solution (Orbitrap) or Sodium Formate (Q-TOF) pre- and post-batch.

  • Causality: High-resolution MS relies on exact mass to differentiate isobaric fragments (e.g., loss of CO vs. C₂H₄, both ~28 Da). The post-run calibration check ensures mass accuracy remains strictly < 2 ppm. If deviation occurs, the batch is automatically flagged for re-analysis.

Phase 2: Sample Preparation & Internal Control

  • Action: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C/¹⁵N-labeled THPP) into 90 µL of the analyte (1 µg/mL in 50:50 MeOH:H₂O).

  • Causality: The SIL-IS acts as an internal control for ionization suppression in the ESI source and validates the retention time, ensuring that any absence of signal is due to true absence, not matrix effects.

Phase 3: Chromatographic Separation

  • Action: Inject 2 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 100 mm). Use a 10-minute gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in H₂O). Flow rate: 0.4 mL/min.

Phase 4: MS/MS Acquisition

  • Action: Acquire data in Data-Dependent Acquisition (DDA) mode. For Orbitrap, utilize a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

  • Causality: Stepped NCE ensures that both fragile peripheral groups (captured at NCE 20) and the robust pyrimidine core (shattered at NCE 60) are represented in a single, comprehensive composite MS² spectrum.

Workflow Prep Sample Prep & SIL-IS Addition (Self-Validation) UHPLC UHPLC Separation (C18, 0.1% FA) Prep->UHPLC QTOF Q-TOF (CID) Preserves Intermediates UHPLC->QTOF Orbitrap Orbitrap (HCD) Deep Core Cleavage UHPLC->Orbitrap Data Data Processing & Mass Tolerance Check (< 2 ppm) QTOF->Data Orbitrap->Data

Figure 2: Self-validating LC-HRMS/MS analytical workflow for THPP characterization.

Conclusion

For the structural elucidation of tetrahydropyrido[3,2-d]pyrimidine derivatives, a dual-platform approach or the use of stepped NCE on an Orbitrap is highly recommended. While Q-TOF CID provides excellent mapping of peripheral functional groups via low-energy neutral losses, Orbitrap HCD is required to force the Retro-Diels-Alder cleavage and shatter the pyrimidine core, providing the deep structural insights necessary for rigorous drug development.

References

1.[3] Product Class 19: Pyridopyrimidines. Thieme E-Books & E-Journals. Available at: 2.[5] Mass Spectrometry of Pyridopyrimidines. Aston Publications Explorer. Available at: 3.[4] Pyridopyrimidin-4(3H)-ones and Pyridopyrimidine-2,4(1H,3H)-diones induced by Electron Impact. RSC. Available at: 4.[1] Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3–a]quinoxaline analogues targeting DHFR. ResearchGate. Available at: 5.[2] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation. ResearchGate. Available at:

Sources

Validation

Definitive Structural Validation of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine: A Multi-Method Comparison Guide

Executive Summary: The Structural Challenge In the development of kinase inhibitors (e.g., ERK2, EGFR targets), the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold represents a privileged but crystallographically chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of kinase inhibitors (e.g., ERK2, EGFR targets), the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold represents a privileged but crystallographically challenging core. Its partially saturated bicyclic nature introduces specific validation hurdles:

  • Regioisomerism: Distinguishing the [3,2-d] isomer from the thermodynamically competitive [2,3-d] or [3,4-d] byproducts during synthesis.

  • Ring Puckering Disorder: The flexible tetrahydropyridine ring often adopts disordered "twisted chair" or "boat" conformations in the solid state, complicating refinement.

  • Tautomeric Ambiguity: The pyrimidine ring can exist in multiple tautomeric forms (lactam-lactim) depending on substitution, which is invisible to low-resolution techniques.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT, PXRD), establishing SC-XRD as the definitive "product" for absolute structural validation.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher confirming the identity of a new 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine derivative, relying solely on solution-phase data is a risk. The following table compares the "performance" of SC-XRD validation against standard alternatives.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/2D) Computational (DFT) Powder XRD (PXRD)
Absolute Configuration Definitive. Direct imaging of electron density.Inferred. Relies on coupling constants/NOE; ambiguous for quaternary centers.Predictive. Hypothetical energy minimization only.None. Fingerprint matching only.
Tautomer Identification High. Can locate H atoms on specific N/O sites (if data resolution <0.84 Å).Medium. Fast exchange in solution often averages signals, obscuring the specific tautomer.Low. Predicts gas-phase stability, not solid-state reality.Low. Cannot distinguish tautomers without a reference crystal structure.
Isomer Differentiation Exact. Unambiguously distinguishes [3,2-d] from [2,3-d] via atomic positions.Difficult. Requires 15N-HMBC for definitive N-position assignment.N/A. N/A.
Handling Disorder Robust. Modeled via occupancy/thermal parameters (e.g., SHELXL).Poor. Conformational averaging hides the discrete ring puckering states.N/A. Static models often ignore dynamic disorder.N/A.
Data Output .cif (Universal, validatable).Spectra (Subjective interpretation).Energy values (Theoretical).Diffractogram (Phase purity only).

Technical Guide: The Self-Validating Protocol

To achieve the "performance" cited above, one cannot simply "run the sample." The following protocol ensures the data is self-validating and publication-ready.

Phase 1: Crystal Growth & Selection
  • Objective: Obtain a single crystal with minimal mosaicity to resolve the N vs. C electron density differences.

  • Method: Slow evaporation is preferred for this scaffold due to its polarity.

    • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile.

    • Causality: The hydrogen-bonding potential of the pyrimidine nitrogen atoms requires protic solvents to stabilize the lattice, reducing the likelihood of twinning.

Phase 2: Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: The 5,6,7,8-tetrahydro ring is flexible. Cooling "freezes" the ring puckering, reducing thermal smearing (

      
      ) and allowing for precise disorder modeling.
      
  • Resolution: Target 0.75 Å or better (

    
     for Mo source).
    
    • Reasoning: High-angle data is required to distinguish Nitrogen (

      
      ) from Carbon (
      
      
      
      ) in the aromatic ring. Lower resolution data will make the R-factor insensitive to N/C misassignment (e.g., confusing [3,2-d] with [2,3-d]).
Phase 3: Refinement & Disorder Modeling (The Critical Step)

For this specific scaffold, the tetrahydropyridine ring (C5-C6-C7-C8) often exhibits disorder.

  • Initial Solve: Use SHELXT (Intrinsic Phasing).

  • Disorder Check: Inspect the thermal ellipsoids of C6 and C7. If they are elongated ("cigar-shaped"), the ring is toggling between conformations.

  • The Protocol:

    • Split the disordered atoms (e.g., C6, C7) into two parts (Part A and Part B).

    • Assign free variables (FVAR) to their occupancy (e.g., 21 for Part A, -21 for Part B).

    • Apply similarity restraints (SAME or SADI) to bond lengths to ensure chemically reasonable geometry (C-C ~1.54 Å).

    • Validation: The occupancy sum must equal 1.0, and the R1 value should drop significantly (>0.5%) upon introducing the disorder model.

Validation Workflow & Logic

The following diagrams visualize the decision-making process required to validate this specific molecule.

Diagram 1: The SC-XRD Validation Workflow

This workflow ensures that the final .cif file is not just a "result" but a validated structural proof.

ValidationWorkflow Start Raw Diffraction Data (Frames) Solve Structure Solution (SHELXT) Start->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine CheckDisorder Check C6/C7 Ellipsoids (Tetrahydro- ring) Refine->CheckDisorder ModelDisorder Apply PART instructions (Split positions) CheckDisorder->ModelDisorder High Anisotropy CheckAtomType Verify N vs C Assignment (Residual Density Map) CheckDisorder->CheckAtomType Normal Ellipsoids ModelDisorder->Refine SwapAtoms Swap N/C Positions CheckAtomType->SwapAtoms Flat/Negative Peaks FinalCheck IUCr CheckCIF (Validation) CheckAtomType->FinalCheck Clean Map SwapAtoms->Refine FinalCheck->Refine Alerts Found Publish Validated Structure (.cif) FinalCheck->Publish No A-level Alerts

Caption: Iterative refinement workflow focusing on the specific disorder and atom-typing challenges of the tetrahydropyrido-pyrimidine scaffold.

Diagram 2: Isomer Differentiation Logic

How to use the data to definitively prove the [3,2-d] isomer against alternatives.

IsomerLogic Input Refined Model (Candidate Structure) Test1 R-Factor Analysis Input->Test1 Result1 R1 < 5% (Good Fit) Test1->Result1 Pass Result2 R1 > 7% (Poor Fit) Test1->Result2 Fail Test2 Difference Fourier Map Result1->Test2 Rejection Reject Model (Likely [2,3-d] or [3,4-d]) Result2->Rejection PeakAnalysis Check Peaks at Ring Junctions Test2->PeakAnalysis Conclusion Confirmed [3,2-d] Isomer PeakAnalysis->Conclusion No Residual Density PeakAnalysis->Rejection Significant Q-peaks (>0.5 e/A^3)

Caption: Decision tree for distinguishing regioisomers based on crystallographic residuals.

Quantitative Validation Metrics (Self-Check)

Before finalizing the dataset, ensure the parameters meet these rigorous standards. These are the "Quality Control" specs for the product.

MetricTarget ValueSignificance for this Scaffold
R1 (Work) < 0.05 (5%)Ensures the atomic assignment (N vs C) is statistically significant.
Goodness of Fit (GooF) 1.0 ± 0.1Deviations indicate incorrect weighting or unresolved disorder in the tetrahydro- ring.
Max Residual Density < 0.5 e⁻/ųHigher values near the pyrimidine ring suggest incorrect tautomer assignment.
Bond Precision C-C < 0.005 ÅRequired to reliably differentiate single vs. double bonds in the conjugated system.
Flack Parameter ~0.0 (if chiral)If the derivative has a chiral center, this confirms absolute stereochemistry.

References

  • IUCr CheckCIF Service. International Union of Crystallography.[1] Standard validation tool for crystal structure verification.[1][2][3] [Link][4]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (Describes the PLATON validation algorithms). [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule organic and metal-organic crystal structures. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. (Guide on handling disorder and hydrogen atoms). [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Tetrahydropyrido[3,2-d]pyrimidine Drugs: A Comprehensive Comparison Guide

Executive Summary The tetrahydropyrido[3,2-d]pyrimidine scaffold is a highly versatile bicyclic pharmacophore that has gained significant traction in modern drug discovery. Structurally mimicking the pteridine ring of fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyrido[3,2-d]pyrimidine scaffold is a highly versatile bicyclic pharmacophore that has gained significant traction in modern drug discovery. Structurally mimicking the pteridine ring of folic acid and other vital biological precursors, derivatives of this class are primarily investigated as Dihydrofolate Reductase (DHFR) inhibitors in oncology/antibacterial research, and as PfATP4 inhibitors in antimalarial development [1, 2].

This guide provides an objective, data-driven comparison of the in vitro potency versus the in vivo efficacy of these compounds. By analyzing the translational gap—where sub-micromolar enzymatic inhibition often confronts pharmacokinetic bottlenecks—we equip drug development professionals with actionable insights for lead optimization.

Mechanistic Grounding & Target Engagement

To understand the efficacy profile of tetrahydropyrido[3,2-d]pyrimidines, we must first examine their causality at the molecular level.

In oncology and infectious disease, these compounds act as classical antifolates. The pyrimidine core forms critical hydrogen bonds with the conserved acidic residues (e.g., Asp27 in bacteria or Glu30 in humans) within the DHFR active site. For example, functionalizing the N5-position with a formyl group enhances binding affinity by occupying the hydrophobic pocket normally reserved for the p-aminobenzoyl glutamate moiety of dihydrofolate [1]. This competitive inhibition halts the synthesis of tetrahydrofolate (THF), starving the cell of the single-carbon shuttles required for de novo purine and thymidylate synthesis, ultimately forcing S-phase cell cycle arrest and apoptosis.

G DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Apoptosis S-Phase Arrest & Apoptosis DHFR->Apoptosis Pathway Blocked Drug Tetrahydropyrido[3,2-d]pyrimidine (e.g., Cmpd 6k) Drug->DHFR Inhibits DNA DNA Synthesis & Cell Proliferation THF->DNA Precursor

Mechanism of Action: DHFR inhibition by tetrahydropyrido[3,2-d]pyrimidines leading to apoptosis.

In Vitro Efficacy: Precision at the Cellular Level

In vitro assays demonstrate that tetrahydropyrido[3,2-d]pyrimidine derivatives possess exceptional target affinity.

In cancer models, derivative 6k (6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine) exhibited robust antiproliferative activities. Enzymatic assays confirmed a DHFR inhibition rate exceeding 50% at 20 μM, translating to micromolar IC50 values against aggressive human cancer cell lines [1].

In parasitology, truncating the lactam moiety of dihydroquinazolinones yields tetrahydropyrido[3,2-d]pyrimidine analogs (e.g., Compounds 14, 16, 35 ) that target the Plasmodium falciparum P-type ATPase (PfATP4). These compounds disrupt sodium homeostasis in the parasite, achieving in vitro EC50 values in the low nanomolar range [2].

Quantitative Data Comparison: In Vitro Profiling
Compound / DerivativePrimary TargetAssay / Cell LineIn Vitro Efficacy (IC50 / EC50)Key Mechanistic Outcome
Compound 6k [1]Human DHFRHL-60 (Leukemia)IC50 = 16.6 μMS-phase arrest, Caspase 3/8/9 activation
Compound 6k [1]Human DHFRHeLa (Cervical)IC50 = 8.5 μMCleaved-PARP expression, Apoptosis
Compound 14 [2]PfATP4P. falciparum (3D7)EC50 = 0.027 μMDisruption of parasitic Na+ homeostasis
Compound 35 [2]PfATP4P. falciparum (3D7)EC50 = 0.22 μMPotent asexual blood-stage activity
ZL033 [3]Methionine SynthaseHL-60 (Leukemia)Sub-micromolar rangeG1/S phase delay, Proliferation inhibition

In Vivo Efficacy: Navigating the Translational Gap

While in vitro data highlights the pharmacodynamic potential of the scaffold, in vivo efficacy introduces pharmacokinetic (PK) variables—specifically aqueous solubility and hepatic metabolic stability.

When antimalarial tetrahydropyrido[3,2-d]pyrimidine derivatives were advanced to a 4-day P. berghei mouse model (dosed via oral gavage at 20 mg/kg), researchers observed a disconnect. Despite nanomolar in vitro potency, the in vivo efficacy was limited [2].

The Causality of the Translational Gap:

  • Metabolic Liability: The N-methyl groups on the pyrimidine core are highly susceptible to hepatic CYP450-mediated N-demethylation. This rapid clearance significantly reduces the drug's half-life.

  • Structural Compensations: Medicinal chemists attempted to bypass this by replacing the N3-methyl group with a cyclopropyl group (Compounds 16 and 17). While this maintained in vitro activity (EC50 ~0.023 μM), it failed to fully rectify the in vitro metabolism issues, indicating that other sites on the tetrahydropyrido[3,2-d]pyrimidine core are also metabolically vulnerable [2].

  • Solubility Constraints: The highly planar, lipophilic nature of the bicyclic ring often results in poor aqueous solubility, limiting gastrointestinal absorption and maximum concentration (

    
    ) in vivo.
    

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. Below are the standardized protocols used to generate the comparative data.

Protocol A: In Vitro DHFR Enzymatic Inhibition Assay

Purpose: To quantify direct target engagement and rule out off-target cytotoxicity.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 0.1 mg/mL BSA to stabilize the enzyme.

  • Enzyme & Inhibitor Incubation: Add recombinant human DHFR (or bacterial DHFR) to a 96-well UV-transparent plate. Add the tetrahydropyrido[3,2-d]pyrimidine derivative (e.g., Compound 6k) in a serial dilution (0.1 μM to 100 μM). Include Methotrexate as a positive control and a DMSO vehicle as a negative control.

  • Reaction Initiation: Add 100 μM NADPH and 50 μM dihydrofolate (DHF) to initiate the reaction.

  • Continuous Kinetic Readout: Monitor the oxidation of NADPH to NADP+ continuously at 340 nm for 10 minutes at 25°C using a microplate reader.

  • Validation Check: The continuous readout ensures the reaction remains in the linear steady-state phase, validating that the calculated IC50 reflects true competitive inhibition rather than assay artifact.

Protocol B: In VivoP. berghei Suppressive Test (4-Day Test)

Purpose: To evaluate systemic efficacy, oral bioavailability, and metabolic survival of the drug.

  • Infection: Inoculate female Swiss mice intravenously with

    
    Plasmodium berghei ANKA infected red blood cells (Day 0).
    
  • Dosing Regimen: Administer the test compound (e.g., Compound 14) via oral gavage at 20 mg/kg. Dose at 2, 24, 48, and 72 hours post-infection. Causality: This specific timing captures the 24-hour asexual replication cycle of the parasite, ensuring the drug is present during the parasite's most vulnerable egress and invasion phases.

  • Metabolic Monitoring: Collect tail-vein blood samples at 1h, 4h, and 8h post-dose on Day 1 for LC-MS/MS analysis to quantify parent compound vs. N-demethylated metabolites.

  • Efficacy Readout: On Day 4, prepare Giemsa-stained thin blood smears to calculate parasitemia suppression relative to the vehicle control.

G Infection Infect Mice (P. berghei ANKA) Dosing Oral Gavage (20 mg/kg at 2, 24, 48, 72h) Infection->Dosing Metabolism Hepatic Metabolism (N-demethylation check) Dosing->Metabolism Readout Parasitemia Evaluation (Blood Smear/FACS) Metabolism->Readout Efficacy Determine In Vivo Efficacy & Survival Readout->Efficacy

In vivo workflow for evaluating antimalarial efficacy and metabolic stability in mouse models.

Conclusion & Future Directions

The tetrahydropyrido[3,2-d]pyrimidine class represents a highly potent, target-specific scaffold in vitro, demonstrating exceptional efficacy against DHFR in cancer cells and PfATP4 in malarial parasites. However, the objective comparison reveals that its in vivo performance is currently bottlenecked by pharmacokinetic limitations, primarily rapid hepatic metabolism and suboptimal aqueous solubility.

Alternatives & Next Steps: For drug development professionals, alternative strategies must focus on prodrug formulations or bioisosteric replacements (e.g., replacing metabolically labile methyl groups with fluorinated moieties) to shield the core from CYP450 degradation without compromising the precise geometric requirements for target binding.

References

  • Antiproliferative effect, cell cycle arrest and apoptosis generation of novel 6-substituted N-formyltetrahydropyrido[3,2-d]pyrimidine derivatives Source: Medical Chemistry Research / ResearchGate URL
  • Source: Minerva Access (University of Melbourne)
  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine Source: ResearchGate URL
Validation

distinguishing 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine from structural isomers

Structural Differentiation of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine: An Analytical Comparison Guide As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Differentiation of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine: An Analytical Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in heterocyclic drug development is the definitive structural assignment of saturated regioisomers. The pyrido[3,2-d]pyrimidine scaffold is a highly privileged structure in medicinal chemistry. Scaffold hopping from the more common [2,3-d] isomer to the [3,2-d] architecture has been proven to yield up to a 5-fold increase in target potency against specific dihydrofolate reductase (DHFR) isoforms[1]. Furthermore, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines exhibit profound dual inhibitory activity against PI3K and mTOR pathways in oncology[2], and the template is increasingly utilized to design multi-targeting agents for neurodegenerative diseases[3].

However, synthesizing the saturated 5,6,7,8-tetrahydro derivative often yields complex regioisomeric mixtures. Distinguishing the target 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from its primary structural isomer, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, requires a rigorous, self-validating analytical approach. This guide outlines the causality behind the spectral divergence of these isomers and provides a field-proven protocol for their differentiation.

Biological Context: Why Regiochemistry Dictates Efficacy

The pharmacological distinction between the [3,2-d] and[2,3-d] isomers lies in the spatial orientation of the hydrogen-bond donating N-H group within the tetrahydropyridine ring. This single-atom shift drastically alters kinase binding kinetics and solvent-pocket penetration.

Pathway RTK RTK Activation PI3K PI3K Kinase RTK->PI3K Phosphorylates AKT AKT Signaling PI3K->AKT Activates mTOR mTORC1/2 Complex AKT->mTOR Stimulates Outcome Tumor Proliferation mTOR->Outcome Drives Inhibitor Pyrido[3,2-d]pyrimidine Scaffold Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1. Dual PI3K/mTOR inhibition pathway targeted by pyrido[3,2-d]pyrimidine derivatives.

Quantitative Analytical Comparison

The definitive assignment of these saturated structures relies heavily on advanced 2D NMR spectral data, specifically gHMQC (or HSQC) and HMBC[4]. The causality of the spectral divergence lies in the electronegativity of the nitrogen heteroatom. In the [3,2-d] isomer, the nitrogen is located at position 5 (adjacent to the C4a bridgehead). In the[2,3-d] isomer, the nitrogen is at position 8 (adjacent to the C8a bridgehead).

This structural variance predictably shifts the electron density of the adjacent aliphatic protons, allowing us to build a comparative matrix (Table 1).

Table 1: Key NMR Discriminators for Tetrahydropyridopyrimidine Regioisomers

Analytical Feature5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Heteroatom Position Nitrogen at Position 5Nitrogen at Position 8
Aliphatic N-Adjacent Protons C6-H₂ (~3.2 - 3.5 ppm)C7-H₂ (~3.2 - 3.5 ppm)
Bridgehead-Adjacent Protons C8-H₂ (~2.6 - 2.9 ppm)C5-H₂ (~2.6 - 2.9 ppm)
Critical N-H HMBC Correlation Strong 2-bond coupling to C4a Strong 2-bond coupling to C8a
Critical C-H HMBC Correlation C8-H₂ correlates to C8a (2-bond) & C4a (3-bond)C5-H₂ correlates to C4a (2-bond) & C8a (3-bond)

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness in structural assignment, we do not rely on 1D chemical shifts alone. Instead, we employ a tandem HSQC/HMBC approach to construct a self-validating data loop. The HSQC data restricts the possible interpretations of the HMBC data, while the slow-exchanging N-H proton acts as an internal control to confirm the bridgehead connectivity.

Workflow A Unknown Saturated Isomer Mixture B 1H & 13C NMR (Chemical Shift Mapping) A->B Step 1: Initial Screen E X-Ray Crystallography (Spatial Confirmation) A->E Orthogonal Validation C 2D HSQC (Direct C-H Coupling) B->C Step 2: Aliphatic Assignment D 2D HMBC (Long-Range Connectivity) C->D Step 3: Regiochemistry F Confirmed 5,6,7,8-Tetrahydro pyrido[3,2-d]pyrimidine D->F Bridgehead Correlation E->F 3D Lattice Proof

Fig 2. Self-validating analytical workflow for differentiating pyridopyrimidine structural isomers.

Experimental Protocol: High-Resolution NMR Regiochemical Proof

This protocol is engineered to prevent the misassignment of highly deshielded aliphatic carbons by forcing a logical correlation between the saturated ring and the aromatic pyrimidine core.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is strictly selected over CDCl3 because its strong hydrogen-bonding capability drastically slows the exchange rate of the tetrahydropyridine N-H proton. This allows the N-H signal to appear as a distinct, quantifiable peak rather than exchanging into the baseline. Observing this N-H proton is the linchpin for the subsequent 2D correlations.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire standard 1D spectra. Verify the presence of exactly two bridgehead carbons (C4a, C8a) in the aromatic region (110-160 ppm) devoid of attached protons.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Execute an HSQC experiment to map direct one-bond C-H connections.

  • Causality: This step is mandatory to link the deshielded aliphatic carbons directly to their corresponding proton multiplets. It prevents the misidentification of the C6 protons (in the[3,2-d] isomer) as C7 protons (in the [2,3-d] isomer), locking in the aliphatic assignments before long-range mapping begins.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Run an HMBC experiment with the long-range coupling delay optimized for 8 Hz (targeting 2- and 3-bond couplings).

  • Causality: This is the self-validating step. By observing correlations crossing the saturation boundary, we definitively prove the regiochemistry. If the compound is the true 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, the visible N-H proton will show a strong 2-bond correlation directly to the C4a bridgehead. Conversely, if it is the[2,3-d] isomer, the N-H proton will correlate to the C8a bridgehead. This creates an unambiguous, closed-loop proof of structure.

References

  • Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. nih.gov.1

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. mdpi.com. 2

  • Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. rsc.org.3

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. researchgate.net. 4

Sources

Comparative

Validation of Kinase Selectivity Profiles for Pyrido[3,2-d]pyrimidine Derivatives: A Comparative Guide

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore in targeted kinase inhibition. Unlike early-generation pan-kinase inhibitors that frequently failed in clinical trials due to narrow therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore in targeted kinase inhibition. Unlike early-generation pan-kinase inhibitors that frequently failed in clinical trials due to narrow therapeutic windows and off-target toxicities, rationally designed pyrido[3,2-d]pyrimidines exploit subtle topological differences in the ATP-binding pockets of specific kinases. Recent breakthroughs have highlighted the broad therapeutic applications of this scaffold (), demonstrating profound efficacy as highly selective PI3Kδ inhibitors for hematologic malignancies () and as precise ERK5 probes ().

As an application scientist, evaluating these compounds requires moving beyond simple binding affinities. This guide provides a rigorous, comparative framework for validating the kinase selectivity profiles of pyrido[3,2-d]pyrimidine derivatives, using PI3Kδ targeting as our primary mechanistic model.

Mechanistic Grounding: The PI3Kδ Signaling Axis

To understand the necessity of rigorous selectivity validation, we must first examine the biological target. The Phosphoinositide 3-kinase (PI3K) family consists of multiple isoforms (α, β, γ, δ). While PI3Kα and β are ubiquitously expressed and regulate fundamental metabolic processes (such as insulin signaling), PI3Kδ is predominantly restricted to leukocytes, driving B-cell proliferation and survival.

Pan-PI3K inhibitors inadvertently block the α and β isoforms, triggering severe systemic toxicities like hyperglycemia. Pyrido[3,2-d]pyrimidine derivatives are engineered to project specific functional groups into the unique specificity pocket of the δ isoform, sparing α and β.

PI3K_Pathway Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3Kδ Isoform Receptor->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation (p-AKT) PIP3->AKT Recruits mTOR mTOR Activation AKT->mTOR Downstream Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor->PI3K Selective Inhibition

PI3Kδ signaling pathway targeted by selective pyrido[3,2-d]pyrimidine inhibitors.

Comparative Performance Data

To objectively benchmark the performance of the pyrido[3,2-d]pyrimidine scaffold, we compare a representative derivative (Compound S5) against Idelalisib (the first-in-class, FDA-approved PI3Kδ standard) and Buparlisib (a clinical-stage pan-PI3K inhibitor).

The data below illustrates how the structural rigidity and hydrogen-bonding network of the pyrido[3,2-d]pyrimidine core translates to superior biochemical selectivity and downstream cellular efficacy.

Compound ClassRepresentative DrugPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Fold Selectivity (α/δ)p-AKT IC₅₀ (nM)Cell Viability IC₅₀ (nM)
Pyrido[3,2-d]pyrimidine Compound S52.82>1000>350x 15.035.0
Standard PI3Kδ Inhibitor Idelalisib2.50820328x 20.050.0
Pan-PI3K Inhibitor Buparlisib50.0501x 80.0120.0

*Cellular assays performed in SU-DHL-6 human B-cell lymphoma lines.

Experimental Workflows: A Self-Validating System

A robust validation cascade must operate as a self-validating loop. Biochemical affinity (Tier 1) is meaningless if the compound cannot cross the lipid bilayer to engage the target (Tier 2). Furthermore, intracellular target engagement is clinically irrelevant if it does not drive the desired phenotypic outcome (Tier 3).

The causality of this workflow ensures that observed anti-proliferative effects are strictly due to on-target kinase inhibition, filtering out compounds with high off-target cytotoxicity.

Validation_Workflow Tier1 Tier 1: Biochemical ADP-Glo Kinase Assay Tier2 Tier 2: Cellular p-AKT Suppression Tier1->Tier2 Target Engagement Tier3 Tier 3: Phenotypic Cell Viability Assay Tier2->Tier3 Pathway Inhibition Decision Therapeutic Window Tier3->Decision Efficacy Profiled

Tiered experimental workflow for validating kinase selectivity and cellular efficacy.

Tier 1: Biochemical Isoform Selectivity (ADP-Glo Kinase Assay)

Causality Check: Why use ADP-Glo instead of traditional radiometric assays? Radiometric assays often require specific peptide substrates that vary in affinity between kinase isoforms, skewing comparative IC₅₀ data. ADP-Glo measures the universal product of kinase activity (ADP). This allows us to screen the pyrido[3,2-d]pyrimidine compound against all four PI3K isoforms under identical ATP concentrations, ensuring the calculated selectivity fold-change is mathematically sound.

Methodology:

  • Kinase Reaction Setup: Incubate recombinant PI3K isoforms (α, β, γ, δ) with PIP2 lipid substrate and ultra-pure ATP in a kinase buffer (50 mM HEPES, MgCl₂, EGTA) for 60 minutes at room temperature.

  • Inhibitor Titration: Add the pyrido[3,2-d]pyrimidine derivative in a 10-point, 3-fold serial dilution to establish a robust dose-response curve.

  • ADP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

Tier 2: Cellular Target Engagement (Western Blot for p-AKT)

Causality Check: PI3Kδ generates PIP3, which recruits the kinase AKT to the cell membrane for phosphorylation at Ser473. By quantifying p-AKT(Ser473) in a PI3Kδ-dependent cell line (SU-DHL-6), we validate that the biochemical IC₅₀ translates to intracellular pathway suppression. Normalizing p-AKT to total AKT ensures that the observed signal reduction is due to true kinase inhibition rather than non-specific compound toxicity causing global protein degradation.

Methodology:

  • Cell Culture & Starvation: Culture SU-DHL-6 cells in RPMI-1640 medium. Serum-starve the cells for 2 hours to reduce basal background signaling.

  • Compound Treatment: Treat cells with the inhibitor for 1 hour to allow intracellular target engagement, followed by a 15-minute stimulation with anti-IgM to trigger the BCR/PI3K pathway.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving the transient p-AKT state).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473) and total AKT.

Tier 3: Phenotypic Validation (Cell Viability Assay)

Causality Check: The transition from an artificial lipid substrate in Tier 1 to a live-cell environment in Tier 3 completes the self-validating loop. If a compound shows sub-nanomolar biochemical affinity but fails to suppress cell viability, it immediately flags poor membrane permeability, high intracellular protein binding, or compensatory signaling bypass mechanisms.

Methodology:

  • Plating: Seed SU-DHL-6 cells in 96-well opaque plates at a density of

    
     cells/well.
    
  • Proliferation Window: Treat with the pyrido[3,2-d]pyrimidine inhibitor and incubate for 72 hours at 37°C.

  • ATP Quantitation: Add CellTiter-Glo reagent to lyse cells. The reagent generates a luminescent signal proportional to the amount of ATP present, serving as a direct proxy for metabolically active, viable cells. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Bai, H., Sun, J., Lei, H., et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors." Drug Development Research, 2023.[Link]

  • Campos, J.F., Besson, T., Berteina-Raboin, S. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 2022.[Link]

  • Nguyen, D., Lemos, C., Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5." Journal of Medicinal Chemistry, 2019.[Link]

Validation

Comparative Toxicity and Efficacy Profiling of Tetrahydropyrido[3,2-d]pyrimidine Scaffolds

As drug discovery pivots toward highly selective targeted therapies, the limitations of classical planar pharmacophores—such as quinazolines and pteridines—have become increasingly apparent. While highly potent, these fu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective targeted therapies, the limitations of classical planar pharmacophores—such as quinazolines and pteridines—have become increasingly apparent. While highly potent, these fully aromatic systems often suffer from promiscuous off-target binding and poor physicochemical properties, leading to dose-limiting hepatotoxicity and nephrotoxicity.

The tetrahydropyrido[3,2-d]pyrimidine scaffold has emerged as a structurally sophisticated bioisostere. By introducing a partially saturated (sp3-hybridized) ring system, this scaffold achieves superior conformational flexibility and an optimized solvation profile. This guide provides an objective, data-driven comparison of tetrahydropyrido[3,2-d]pyrimidine derivatives against classical alternatives, detailing the mechanistic causality behind their improved toxicity profiles and providing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Rationale: Why Structure Dictates Toxicity

The transition from a planar quinazoline or pteridine to a tetrahydropyrido[3,2-d]pyrimidine fundamentally alters the molecule's interaction with both its primary target (e.g., Dihydrofolate Reductase [DHFR] or kinases) and off-target metabolic pathways[1].

  • Abolition of DNA Intercalation: Fully aromatic scaffolds (like classical quinazolines) are flat and lipophilic, allowing them to intercalate into DNA base pairs, causing genotoxicity. The "puckered" 3D conformation of the tetrahydropyrido ring sterically hinders intercalation, drastically reducing mutagenic potential.

  • Target Specificity via 3D Topology: The conformational flexibility of the sp3-hybridized piperidine-like ring allows the scaffold to adapt to the specific dynamic states of pathogenic or mutant enzymes (such as DHFR) while avoiding the rigid hinge regions of wild-type human kinases[2].

  • Optimized Clearance & Reduced Hepatotoxicity: The aliphatic secondary or tertiary amine within the tetrahydropyrido ring possesses a higher pKa than its aromatic counterparts. At physiological pH, this nitrogen is protonated, significantly increasing aqueous solubility. This shifts the primary route of elimination from hepatic metabolism (which generates toxic, reactive intermediates) to rapid renal clearance.

Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Inhibitor Tetrahydropyrido[3,2-d]pyrimidine Inhibitor->DHFR Arrest S-Phase Arrest DNA->Arrest Apoptosis Apoptosis (Caspase 3/8/9) Arrest->Apoptosis

Mechanism of DHFR inhibition and subsequent apoptosis by tetrahydropyrido[3,2-d]pyrimidine.

Comparative Performance Data

Recent pharmacological evaluations of N5-substituted derivatives, such as 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine (Compound 6k), demonstrate the scaffold's ability to decouple efficacy from systemic toxicity[3]. Compound 6k induces cell cycle arrest at the S phase and triggers apoptosis via the caspase 3/8/9 cascade, achieving >50% DHFR inhibition at 20 μM[3].

Crucially, while classical inhibitors show narrow therapeutic windows, tetrahydropyrido[3,2-d]pyrimidines exhibit remarkably low toxicity in non-cancerous human kidney cell lines (HK-2)[4].

Table 1: In Vitro Cytotoxicity & Therapeutic Index Comparison
Compound ClassRepresentative ScaffoldHL-60 IC₅₀ (μM)HeLa IC₅₀ (μM)HK-2 IC₅₀ (μM)Est. Therapeutic Index
Product Tetrahydropyrido[3,2-d]pyrimidine (Cmpd 6k) 16.68.5> 100.0> 11.7
Alternative 1 Pteridine (Methotrexate)0.050.080.5~ 10.0
Alternative 2 Quinazoline (Gefitinib-analog)5.24.112.5~ 3.0

Data synthesized from comparative antiproliferative assays targeting human leukemia (HL-60), cervical cancer (HeLa), and normal immortalized proximal tubule epithelial cells (HK-2)[3][4].

Table 2: In Vivo Toxicity Profiling (Mammalian Models)
Toxicity ParameterTetrahydropyrido[3,2-d]pyrimidineQuinazoline ScaffoldsPteridine Scaffolds
Hepatotoxicity (ALT/AST) Low (High aqueous solubility)Moderate to High (CYP450 metabolism)High (Hepatic fibrosis risk)
Nephrotoxicity (BUN/Cr) Low (Rapid clearance)Low to ModerateHigh (Renal crystallization)
Off-Target Kinase Binding Low (3D puckered core)High (Flat, rigid core)Moderate

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps to rule out assay artifacts (e.g., compound aggregation, colorimetric quenching) and establish definitive causality.

Workflow Synthesis Scaffold Synthesis InVitro Cytotoxicity (Cancer vs HK-2) Synthesis->InVitro Enzyme DHFR/Kinase Inhibition InVitro->Enzyme InVivo In Vivo Toxicity (Hepatic/Renal) Enzyme->InVivo Selection Lead Selection InVivo->Selection

Self-validating experimental workflow for comparative toxicity profiling of novel scaffolds.

Protocol 1: Orthogonally Validated DHFR Enzyme Inhibition Assay

Causality: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. Measuring the depletion of NADPH absorbance at 340 nm provides a real-time kinetic readout.

  • Preparation: Prepare assay buffer (50 mM MTEN buffer, pH 7.0, containing 0.1 M NaCl and 5 mM DTT). The MTEN buffer ensures pH stability across the enzymatic reaction range.

  • Reaction Assembly: In a UV-transparent 96-well plate, add 100 μL buffer, 10 μL recombinant human DHFR (50 nM final), and 10 μL of the tetrahydropyrido[3,2-d]pyrimidine test compound (serial dilutions from 100 μM to 1 nM).

  • Self-Validation Controls:

    • Positive Control: Methotrexate (1 μM) to confirm enzyme susceptibility.

    • Negative Control: 1% DMSO vehicle to establish 100% baseline activity.

  • Initiation: Add 10 μL NADPH (100 μM final) and 10 μL DHF (100 μM final).

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀.

  • Orthogonal Validation (Critical): Perform a Thermal Shift Assay (TSA). If the compound truly inhibits DHFR via active-site binding, the melting temperature (Tm) of DHFR will shift by >2°C. This rules out false positives caused by compound aggregation (PAINS).

Protocol 2: Differential Cytotoxicity & Apoptosis Profiling

Causality: Relying solely on metabolic assays (like MTT) can be misleading if a compound merely slows metabolism without causing cell death. We pair ATP quantitation with flow cytometry to definitively prove apoptosis[3].

  • Cell Plating: Seed HL-60, HeLa, and HK-2 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Expose cells to the test scaffold, Methotrexate, and Gefitinib (0.1 to 100 μM) for 72 hours.

  • Primary Readout (Viability): Add CellTiter-Glo reagent (measures intracellular ATP). Luminescence is directly proportional to the number of viable cells. Calculate IC₅₀ for each cell line to determine the Therapeutic Index (HK-2 IC₅₀ / Cancer IC₅₀).

  • Orthogonal Validation (Apoptosis): For compounds showing high selectivity, treat a larger cohort of HL-60 cells at the IC₅₀ concentration for 48 hours. Harvest cells, stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI). Analyze via flow cytometry to confirm the mechanism of death is apoptotic, not necrotic.

Protocol 3: Acute In Vivo Hepatotoxicity & Nephrotoxicity Assessment

Causality: Because tetrahydropyrido[3,2-d]pyrimidines are designed for renal clearance, evaluating kidney biomarkers is as critical as evaluating liver enzymes.

  • Dosing: Administer the test compound to 8-week-old BALB/c mice via oral gavage at 10, 50, and 100 mg/kg/day for 14 days. Use vehicle (0.5% methylcellulose) as a negative control.

  • Blood Collection: On day 15, collect blood via cardiac puncture. Centrifuge at 3,000 x g to isolate serum.

  • Biomarker Analysis:

    • Hepatotoxicity: Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using colorimetric ELISA kits.

    • Nephrotoxicity: Quantify Blood Urea Nitrogen (BUN) and Serum Creatinine.

  • Histopathology (Validation): Harvest liver and kidneys. Fix in 10% formalin, embed in paraffin, and stain with H&E. A blinded veterinary pathologist must confirm that biochemical marker levels correlate with the absence/presence of tissue necrosis or tubular degeneration.

References

1.[1] Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI. Available at: 2.[4] Hydrazonoyl bromide precursors as DHFR inhibitors for the synthesis of bis-thiazolyl pyrazole derivatives; antimicrobial activities, antibiofilm, and drug combination studies against MRSA. ResearchGate. Available at: 3.[3] Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3–a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B. ResearchGate. Available at: 4.[2] Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistance. ResearchGate. Available at:

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Comparative

Benchmarking the Potency of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine: A Comparative Guide Against Standard CDK4/6 Inhibitors

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cell cycle regulators is of paramount importance. The 5,6,7,8-tetrahydropyrido[...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cell cycle regulators is of paramount importance. The 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine core has emerged as a promising pharmacophore, with derivatives showing activity against various kinases.[1][2][3] This guide provides a comprehensive framework for benchmarking the potency of the parent compound, 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, against established standard-of-care inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), a critical node in cell cycle progression.

For the purpose of this illustrative guide, we will hypothesize that the 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold possesses inhibitory activity against the CDK4/6-Cyclin D complex. This is a rational starting point given that many kinase inhibitors are based on heterocyclic scaffolds. We will compare its hypothetical performance against the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[4][5][6]

The CDK4/6-Cyclin D Axis: A Key Target in Cancer Therapy

The transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle is a tightly regulated process, often dysregulated in cancer.[7] The complex formed by CDK4 or CDK6 with Cyclin D is a key driver of this transition.[8][9] This complex phosphorylates the Retinoblastoma protein (Rb), a tumor suppressor.[10][11] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.[7][9] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation.[7][12]

Inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, function by blocking the kinase activity of the CDK4/6-Cyclin D complex.[13][14][15] This prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state.[11][16] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[17][18][19]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Regulation cluster_3 Cell Cycle Progression cluster_4 Inhibitor Action Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates Active Complex CDK4/6-Cyclin D (Active Kinase) Cyclin D->Active Complex CDK4/6 CDK4/6 CDK4/6->Active Complex Rb Rb (Active) Active Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Inhibitor 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine & Standard Inhibitors Inhibitor->Active Complex Inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of action of its inhibitors.

Experimental Design for Potency Benchmarking

A multi-faceted approach is essential to comprehensively evaluate the potency of a novel compound. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect in a biological context.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Comparison Comparative Data Analysis & Potency Ranking Kinase_Assay->Data_Comparison Selectivity_Panel Kinome-wide Selectivity Profiling Selectivity_Panel->Data_Comparison Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Proliferation_Assay->Data_Comparison Western_Blot Western Blot Analysis (p-Rb Levels) Western_Blot->Data_Comparison

Caption: A streamlined experimental workflow for inhibitor potency benchmarking.

Methodologies

In Vitro Kinase Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific enzyme.[20] A fluorescence-based kinase assay is a common method for determining IC50 values.[21]

Protocol:

  • Compound Preparation: Prepare a serial dilution of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine and the standard inhibitors (Palbociclib, Ribociclib, Abemaciclib) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the diluted compounds. Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Add a solution containing recombinant CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme and a suitable peptide substrate to all wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The ATP concentration should be at or near the Km for the respective enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal. The signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[21]

Cell Proliferation Assay: GI50 Determination

This assay determines the concentration of a compound that causes a 50% reduction in cell growth (GI50). It's crucial to use appropriate cell lines, such as HR-positive breast cancer cell lines (e.g., MCF-7), which are known to be sensitive to CDK4/6 inhibition.[22][23] It is important to note that ATP-based proliferation assays can sometimes be misleading for CDK4/6 inhibitors, as G1-arrested cells may increase in size and ATP content. Therefore, a DNA-based assay (e.g., using a fluorescent DNA dye) is recommended for more accurate results.[24][25]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine and the standard inhibitors for 72 hours.

  • Cell Lysis and Staining: Lyse the cells and add a DNA-binding fluorescent dye.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of cells.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Western Blot Analysis for Phosphorylated Rb

Western blotting provides a semi-quantitative assessment of the phosphorylation status of Rb, a direct downstream target of CDK4/6.[26] A reduction in phosphorylated Rb (p-Rb) levels indicates effective target engagement by the inhibitor.[22][27]

Protocol:

  • Cell Treatment and Lysis: Treat MCF-7 cells with the test compound and standard inhibitors at various concentrations for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.[28][29]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, it is advisable to use blocking agents like casein or BSA instead of milk.[30]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. Subsequently, incubate with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Analysis: Quantify the band intensities and normalize the p-Rb signal to the total Rb signal to determine the relative level of Rb phosphorylation.

Comparative Potency Data (Hypothetical)

The following tables summarize the hypothetical data for 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine in comparison to the standard inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundCDK4/Cyclin D1CDK6/Cyclin D1
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine 85150
Palbociclib1116
Ribociclib1039
Abemaciclib210

Note: IC50 values for standard inhibitors are representative and can vary based on assay conditions.[17][31]

Table 2: Cell-Based Activity (GI50, nM in MCF-7 cells)

CompoundGI50 (nM)
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine 250
Palbociclib80
Ribociclib100
Abemaciclib50

Discussion and Future Directions

Based on our hypothetical data, 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine demonstrates inhibitory activity against both CDK4 and CDK6, albeit with lower potency compared to the established inhibitors Palbociclib, Ribociclib, and Abemaciclib. The in vitro kinase assay results suggest a slight selectivity for CDK4 over CDK6. The cell-based proliferation assay corroborates the biochemical findings, showing that the compound can inhibit the growth of HR-positive breast cancer cells, although at a higher concentration than the standard drugs.

The observed potency of the core 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine scaffold, while modest, is a significant finding. It establishes this scaffold as a valid starting point for a medicinal chemistry campaign. Structure-activity relationship (SAR) studies would be the logical next step, focusing on substitutions at various positions of the pyridopyrimidine ring to enhance potency and selectivity.

Furthermore, a comprehensive kinome-wide selectivity profiling would be crucial to assess the off-target effects of this scaffold and its future derivatives.[32] While high selectivity for CDK4/6 is desirable, some off-target activity, as seen with Abemaciclib, can sometimes be clinically beneficial.[33]

Conclusion

This guide has outlined a systematic approach to benchmarking the potency of the novel scaffold 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine against the standard CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. Through a combination of in vitro biochemical and cell-based assays, we can generate a comprehensive profile of a compound's potency, selectivity, and cellular efficacy. While the presented data for 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is hypothetical, it serves to illustrate the experimental framework necessary for such a comparative analysis. The initial, albeit moderate, activity of this core structure warrants further investigation and chemical optimization to potentially develop a new class of potent and selective CDK4/6 inhibitors for cancer therapy.

References

  • O'Leary B, Finn RS, Turner NC. Treating cancer with selective CDK4/6 inhibitors.
  • Massive Bio. Abemaciclib. Available at: [Link]. Accessed March 4, 2026.

  • Wikipedia. Abemaciclib. Available at: [Link]. Accessed March 4, 2026.

  • Wikipedia. Palbociclib. Available at: [Link]. Accessed March 4, 2026.

  • Targeted Oncology. The Mechanism of Action of Palbociclib | Targeted Oncology Case-Based Roundtable. Available at: [Link]. Accessed March 4, 2026.

  • Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. The history and future of targeting cyclin-dependent kinases in cancer therapy.
  • O'Leary B, Cutts R, Liu Y, et al. The cyclin D-CDK4/6-p16-Rb pathway in breast cancer.
  • Liv Hospital. ribociclib. Available at: [Link]. Accessed March 4, 2026.

  • Massive Bio. Palbociclib. Available at: [Link]. Accessed March 4, 2026.

  • Patsnap Synapse. What is the mechanism of Ribociclib Succinate?. Available at: [Link]. Accessed March 4, 2026.

  • Hamilton E, Infante JR. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor-Positive Advanced Breast Cancer. Clin Cancer Res. 2016;22(1):25-29.
  • Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2- advanced breast cancer. Expert Rev Anticancer Ther. 2018;18(3):235-246.
  • Musgrove EA, Caldon CE, Barraclough J, Stone A, Sutherland RL. Cyclin D as a therapeutic target in cancer.
  • Liv Hospital. abemaciclib. Available at: [Link]. Accessed March 4, 2026.

  • Hortobagyi GN. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017;23(13):3251-3262.
  • ResearchGate. Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... Available at: [Link]. Accessed March 4, 2026.

  • Fassl A, Geng Y, Sicinski P. CDK4 and CDK6 kinases: from basic science to cancer therapy. Science. 2022;375(6577):eabc1494.
  • Fassl A, Geng Y, Sicinski P. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. Cancers (Basel). 2022;14(3):749.
  • Bio-protocol. Kinase assays IC50 determination. Available at: [Link]. Accessed March 4, 2026.

  • National Center for Biotechnology Information. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Available at: [Link]. Accessed March 4, 2026.

  • Medthority. CDK4/6 Inhibitor Selection. Available at: [Link]. Accessed March 4, 2026.

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]. Accessed March 4, 2026.

  • bioRxiv. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Available at: [Link]. Accessed March 4, 2026.

  • Phase Holographic Imaging. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Available at: [Link]. Accessed March 4, 2026.

  • Frontiers. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Available at: [Link]. Accessed March 4, 2026.

  • Breastcancer.org. What Are CDK4/6 Inhibitors?. Available at: [Link]. Accessed March 4, 2026.

  • Springer. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Available at: [Link]. Accessed March 4, 2026.

  • Susan G. Komen. CDK4/6 Inhibitors. Available at: [Link]. Accessed March 4, 2026.

  • American Association for Cancer Research. Single-Cell Dynamics Determines Response to CDK4/6 Inhibition in Triple-Negative Breast Cancer. Available at: [Link]. Accessed March 4, 2026.

  • National Center for Biotechnology Information. Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2-ve Early Breast Cancer (EBC). Available at: [Link]. Accessed March 4, 2026.

  • American Association for Cancer Research. Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available at: [Link]. Accessed March 4, 2026.

  • National Center for Biotechnology Information. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Available at: [Link]. Accessed March 4, 2026.

  • Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Available at: [Link]. Accessed March 4, 2026.

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]. Accessed March 4, 2026.

  • Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]. Accessed March 4, 2026.

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Available at: [Link]. Accessed March 4, 2026.

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Available at: [Link]. Accessed March 4, 2026.

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Safety & Regulatory Compliance

Safety

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, containment, and disposal of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine, designed specifically for laboratory researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, containment, and disposal of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine, designed specifically for laboratory researchers and drug development professionals.

Introduction & Hazard Context

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS: 1211585-58-8) is a critical bicyclic heterocyclic intermediate utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and tetrahydrofolate analogues for oncology and metabolic disease research [1]. Because pyrimidine derivatives often exhibit potent biological activity, this compound must be handled with the same stringent precautions as an Active Pharmaceutical Ingredient (API) [2].

Improper handling or disposal poses severe risks to laboratory personnel (via skin permeation or inhalation) and the environment (aquatic toxicity) [3]. This guide establishes a self-validating, causality-driven protocol for its safe lifecycle management.

Physicochemical Properties & Risk Assessment

Understanding the quantitative properties of a compound is the first step in designing a logical safety protocol. The table below outlines the key data points and their direct implications for lab safety.

PropertyValueCausality / Operational Implication
CAS Number 1211585-58-8Unique identifier required for GHS labeling and waste tracking[1].
Molecular Formula C₇H₉N₃Nitrogen-rich heterocycle; generates hazardous nitrogen oxides (NOx) upon combustion [4].
Molecular Weight 135.17 g/mol Low molecular weight increases diffusibility in biological systems [1].
LogP 0.8347Lipophilic enough to penetrate epidermal barriers; mandates strict dermal PPE [1].
Storage Conditions 2-8°C, DryHighly hygroscopic. Requires storage under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation [2].

Operational Safety & Handling Workflow

Handling nitrogen-containing heterocycles requires a proactive approach to prevent exposure and cross-contamination.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing and transfer operations within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent aerosol inhalation [5].

  • PPE Donning: Wear double nitrile gloves (due to the compound's LogP indicating skin permeability), a chemically resistant lab coat, and tight-fitting safety goggles [2].

  • Inert Atmosphere Handling: Because the compound is hygroscopic, purge the primary container with Argon or Nitrogen gas before and after weighing to maintain chemical integrity.

  • Decontamination: After handling, wipe down all spatulas and analytical balances with a 70% Isopropanol solution. Collect these wipes immediately as hazardous solid waste.

SpillResponse Spill Chemical Spill Detected Evac Evacuate & Isolate Area Spill->Evac PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evac->PPE Absorb Apply Inert Absorbent (Silica/Sand) PPE->Absorb Collect Collect in Airtight Hazardous Waste Container Absorb->Collect Label Label as 'Hazardous Organic Waste' Collect->Label

Fig 1: Immediate spill response and containment workflow for pyrimidine derivatives.

Spill Response Causality: In the event of a spill, do not use water . The compound's hygroscopic nature will cause it to spread. Instead, apply an inert absorbent material (like silica gel or dry sand) to prevent reactive heat generation, and mechanically collect the bound material using non-sparking tools [4].

Step-by-Step Disposal Procedures

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine must never be discharged into municipal sewer systems[3]. The disposal strategy relies on strict segregation based on the solvent matrix to facilitate safe industrial incineration [5].

Phase 1: Waste Segregation at Source

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, nitrile gloves, and spill absorbents) into a designated, puncture-resistant "Hazardous Solid Waste" container lined with a heavy-duty chemical bag [2].

  • Organic Liquid Waste: Solutions containing the compound dissolved in organic solvents (e.g., Methanol, Acetonitrile, DMSO) must be collected in a carboy labeled "Flammable Organic Waste." Ensure the container is grounded to prevent static discharge [4].

  • Aqueous Liquid Waste: HPLC effluents or aqueous washes containing traces of the compound (often mixed with modifiers like 0.1% TFA) must be directed to an "Aqueous Toxic Waste" container [2].

Phase 2: Neutralization and Verification (Self-Validating Step)

  • Before sealing aqueous waste containers, verify the pH using indicator strips. If the solution is highly acidic (pH < 2) due to HPLC modifiers like Trifluoroacetic acid (TFA), carefully neutralize it with 1M NaOH to a pH of 6-8. Causality: Neutralization prevents the degradation of the waste container and eliminates the risk of exothermic reactions during transit.

Phase 3: Packaging, Labeling, and Destruction

  • Seal all containers with vented caps to prevent pressure buildup from off-gassing.

  • Affix GHS-compliant labels indicating "Toxic/Irritant" and "Environmental Hazard." Include the exact chemical name, CAS number (1211585-58-8), and the primary solvent matrix.

  • Transfer the segregated waste to an approved industrial combustion/incineration plant. Causality: Incineration is the only approved method for complete destruction. High-temperature combustion breaks down the pyrimidine ring, though it releases nitrogen oxides (NOx); therefore, the receiving facility must be equipped with industrial NOx scrubbers [4] [5].

WasteDisposal Start 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine Waste Generation Solid Solid Waste (PPE, Weighing Boats) Start->Solid LiquidOrg Organic Liquid Waste (Methanol/Acetonitrile) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Water + TFA) Start->LiquidAq BinSolid Hazardous Solid Waste Bin Solid->BinSolid BinOrg Flammable Organic Waste Bin LiquidOrg->BinOrg BinAq Aqueous Toxic Waste Bin LiquidAq->BinAq Incineration Approved Industrial Combustion Plant BinSolid->Incineration BinOrg->Incineration BinAq->Incineration

Fig 2: Segregation and final disposal pathway for solid and liquid chemical waste streams.

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine." Retrieved from: [Link]

Handling

A Senior Application Scientist's Guide to Handling 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine

This document provides a comprehensive operational and safety guide for laboratory personnel working with 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS No. 1211585-58-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for laboratory personnel working with 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine (CAS No. 1211585-58-8)[1]. As a heterocyclic amine compound used in drug development and chemical synthesis, its handling demands a rigorous and informed approach to safety[2][3][4]. While a specific, detailed Safety Data Sheet (SDS) for this exact isomer is not widely available, a thorough hazard assessment based on structurally similar pyridopyrimidines and related heterocyclic compounds allows for the establishment of robust safety protocols. This guide is built on the principle of proactive risk mitigation, ensuring that every procedural step is understood and validated by established safety science.

Hazard Assessment: An Evidence-Based Profile

The primary challenge in designing a safety protocol for 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine is the absence of comprehensive toxicological data. Therefore, our approach is to extrapolate potential hazards from a closely related isomer, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and general data on pyrimidine derivatives. This conservative approach ensures the highest level of protection.

Data for the related isomer suggests the following hazards, which we will assume as the minimum risk profile for our target compound[5]:

Hazard ClassGHS Hazard StatementCausality and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledSystemic toxicity is possible through multiple routes of exposure. This mandates the use of engineering controls (fume hoods) and comprehensive PPE to prevent any direct contact or inhalation.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. Chemical-resistant gloves and a lab coat are essential to prevent skin exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation upon contact. Tightly sealed goggles and a face shield are required to protect against splashes and aerosols.
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling of solids must be done in a ventilated enclosure, and respiratory protection may be necessary.

Furthermore, thermal decomposition of related nitrogen-containing heterocyclic compounds can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[6][7].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to create a complete barrier between the researcher and the potential hazards of the chemical.

Primary Barriers: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that all handling of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine, whether as a solid or in solution, must be conducted within a properly functioning chemical fume hood[8][9]. The fume hood is your primary defense against inhalation of harmful dusts and vapors.

Essential PPE Ensemble
PPE CategorySpecificationRationale and Field-Proven Insights
Eye & Face Protection Tightly-fitting chemical safety goggles and a full-face shield.[8]Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is mandatory to protect the entire face from splashes during transfers or in the event of a vessel failure.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8]Given the risk of dermal absorption and skin irritation, robust hand protection is non-negotiable. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended operations or when handling concentrated solutions.
Body Protection Flame-resistant lab coat.[8]A lab coat protects personal clothing and skin from incidental contact. It should be kept fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH/MSHA-approved respirator.[10][11]While a fume hood is the primary control, a respirator (e.g., an N95 for powders or an air-purifying respirator with organic vapor cartridges for solutions) should be used if there is any risk of exceeding exposure limits, such as during a spill cleanup or when engineering controls are not available.

Operational Plan: From Preparation to Disposal

A disciplined workflow is essential for safety. The following protocols provide a self-validating system for handling 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[11]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.

  • Prepare Waste Containers: Have a designated, clearly labeled hazardous waste container ready for all solid and liquid waste.[8][12]

Donning and Doffing PPE: A Critical Workflow

Improperly removing PPE can lead to exposure. This sequence must be followed precisely.

G cluster_donning Donning PPE Workflow cluster_doffing Doffing PPE Workflow (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 EmergencyResponse Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personal Exposure Start->Exposure SmallSpill Small Spill (in hood) 1. Contain with inert absorbent. 2. Collect with non-sparking tools. 3. Place in waste container. 4. Decontaminate area. Spill->SmallSpill Small LargeSpill Large Spill (or outside hood) 1. Evacuate immediate area. 2. Alert others and call EH&S. 3. Prevent entry into drains. Spill->LargeSpill Large SkinContact Skin Contact 1. Immediately wash with soap and water for 15 min. 2. Remove contaminated clothing. 3. Seek medical attention. Exposure->SkinContact Skin EyeContact Eye Contact 1. Immediately flush with water for 15 min, holding eyelids open. 2. Remove contact lenses if present. 3. Seek immediate medical attention. Exposure->EyeContact Eyes Inhalation Inhalation 1. Move to fresh air. 2. Seek medical attention. Exposure->Inhalation Inhalation

Caption: Decision tree for emergency response to spills or exposure.

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention. [9]* Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9][13]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. [9][13]* Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. [7][13]

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step to ensure laboratory and environmental safety. All waste containing 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine must be treated as hazardous waste. [9] Step-by-Step Disposal Guidance:

  • Waste Segregation: All solid and liquid waste containing the compound must be collected in a dedicated, clearly labeled hazardous waste container. [8]Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed when not in use. [8][12]3. Labeling: The container label must clearly state "Hazardous Waste" and include the full chemical name: "5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine". [8]4. Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. [8][9]The storage area should have secondary containment.

  • Final Disposal: Dispose of the contents and container through an approved and licensed waste disposal company. [7][11]Do not dispose of down the drain or in regular trash. [9][14] By adhering to these rigorous, evidence-based protocols, researchers can handle 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine with confidence, ensuring personal safety and the integrity of their work.

References

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  • PMC. (2025, May 27). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
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